Moxifloxacin isoMer
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPRXSRWADJSP-BZNIZROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268545-13-7 | |
| Record name | Moxifloxacin, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MOXIFLOXACIN, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Moxifloxacin Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent noted for its broad-spectrum activity.[1][2][3][4] Its molecular structure contains two chiral centers, giving rise to the possibility of four stereoisomers: (S,S), (R,R), (R,S), and (S,R).[5][6][7] The pharmacologically active and clinically utilized form is the (S,S)-isomer.[5][6][7] Differences in stereochemistry can lead to significant variations in pharmacological activity, pharmacokinetics, and potential toxicity.[8][9][10] Therefore, the stereoselective synthesis and rigorous characterization of moxifloxacin isomers are of paramount importance in drug development and quality control to ensure safety and efficacy.[11][12][13] This technical guide provides a comprehensive overview of the synthetic strategies, separation techniques, and characterization methodologies for the isomers of moxifloxacin, grounded in established scientific principles and regulatory expectations.[14][15]
Introduction: The Stereochemical Complexity of Moxifloxacin
Moxifloxacin's efficacy is intrinsically linked to its specific three-dimensional structure. The molecule's two stereocenters are located within the diazabicyclononyl ring side chain at the C-7 position of the quinolone core.[4][16][17] The desired (S,S)-isomer exhibits potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[2][4] The other isomers, namely the (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers, may possess altered biological activity profiles and are considered impurities.[5][6][7]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the stereoisomeric composition of chiral drugs.[12][13][18] It is crucial to justify the development of a single enantiomer over a racemate and to characterize and control all potential stereoisomeric impurities.[12][13][14] This underscores the need for robust and validated analytical methods capable of separating and quantifying each isomer.
Stereoselective Synthesis of Moxifloxacin
The primary goal in synthesizing moxifloxacin is to produce the (S,S)-isomer with high enantiomeric purity. This is typically achieved by preparing the chiral key intermediate, (S,S)-2,8-diazabicyclo[4.3.0]nonane, and subsequently coupling it with the fluoroquinolone core.[16][19][20][21]
Synthesis of the Chiral Intermediate: (S,S)-2,8-diazabicyclo[4.3.0]nonane
Several strategies have been developed for the asymmetric synthesis of this key intermediate. One effective approach involves an intramolecular double stereodifferentiation methodology.[19][20] This method utilizes a dual chiral-auxiliary strategy to ensure high stereoselectivity during a critical hydrogenation step, which establishes the desired cis-[5][9] bicyclic system.[19][20]
Another enantioselective synthesis route employs (R)-2-amino-2-phenylethanol as a chiral induction reagent.[21] This multi-step process is designed for operational simplicity, with purification often achievable through recrystallization.[21] Enzymatic resolution has also been explored, using lipases such as Candida antarctica lipase B (CALB) to selectively resolve a racemic precursor, yielding the desired enantiomer with high optical purity.[21]
Coupling and Final Synthesis
Once the enantiomerically pure (S,S)-2,8-diazabicyclo[4.3.0]nonane is obtained, it is condensed with an activated fluoroquinolone core, such as 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid or its ester derivative.[1][16] The reaction is often carried out in the presence of a base.[1] Some processes utilize a borate intermediate to facilitate the coupling reaction, which can lead to higher yields.[1][16][22]
Caption: Stereoselective synthesis workflow for (S,S)-Moxifloxacin.
Separation of Moxifloxacin Isomers
The separation of stereoisomers is a critical analytical challenge. Due to their identical physical and chemical properties (in an achiral environment), specialized techniques are required.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating enantiomers and diastereomers. This can be achieved through two primary approaches:
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common method, where the isomers are separated on a column containing a chiral selector immobilized on the stationary phase.
-
Indirect Separation using Chiral Derivatizing Agents (CDAs): In this method, the isomers are reacted with a chiral reagent to form diastereomeric derivatives, which can then be separated on a standard achiral column.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the analytes, allowing for separation on an achiral column. A validated ligand-exchange chromatography method uses L-isoleucine and Cu(II) as chiral reagents in the mobile phase for the separation of moxifloxacin and its (R,R)-enantiomer on a reversed-phase column.[23]
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that has been successfully applied to the enantiomeric purity assay of moxifloxacin hydrochloride.[5][6][7] This method is capable of separating the (S,S)-isomer from its (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers.[5][6][7] The separation is typically achieved by adding a chiral selector, such as a cyclodextrin derivative, to the background electrolyte.[5][6][7]
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase or mobile phase additive. | High resolution, well-established, scalable for preparative separation. | Can be expensive, method development can be time-consuming. |
| Capillary Electrophoresis | Differential migration in an electric field in the presence of a chiral selector. | High efficiency, low sample and solvent consumption, rapid method development. | Lower loading capacity, sensitivity can be lower than HPLC. |
Protocol: Enantiomeric Purity Assay by Capillary Electrophoresis
This protocol is adapted from a validated method for determining the enantiomeric purity of moxifloxacin hydrochloride.[5][6][7]
-
Instrumentation: A capillary electrophoresis system equipped with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 40 cm total length).
-
Background Electrolyte (BGE): 12.5 mM triethylamine (TEA) phosphate buffer (pH 2.5) containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) and 6% acetonitrile.[5]
-
Separation Conditions:
-
Sample Preparation: Dissolve the moxifloxacin sample in the BGE to a suitable concentration.
-
Procedure: a. Rinse the capillary with 0.1 M NaOH, followed by water, and then equilibrate with the BGE. b. Inject the sample using pressure or voltage. c. Apply the separation voltage and record the electropherogram.
-
Analysis: Identify and quantify the peaks corresponding to the (S,S)-isomer and any isomeric impurities based on their migration times, which are established using reference standards.
Characterization of Moxifloxacin Isomers
Once separated, the individual isomers must be unequivocally identified and characterized. A combination of spectroscopic and chiroptical techniques is employed for this purpose.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.[24][25][26] While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers will show distinct differences in chemical shifts and coupling constants. The use of chiral shift reagents can induce chemical shift differences in the spectra of enantiomers, allowing for their differentiation and the determination of enantiomeric purity. The proton NMR spectrum of moxifloxacin reveals characteristic signals for the aromatic protons and the protons of the cyclopropyl and diazabicyclononyl moieties.[24][26]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[25][27][28][29][30] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[30] While enantiomers have identical mass spectra, MS is crucial for identifying the overall structure and can be coupled with a chiral separation technique (e.g., LC-MS) for the analysis of isomeric mixtures.[29][30][31] The fragmentation patterns of moxifloxacin have been studied, providing a basis for structural confirmation.[27]
-
UV-Visible Spectrophotometry: This technique is used for quantitative analysis and is based on the absorption of light by the molecule.[17][32][33][34] Moxifloxacin exhibits a characteristic absorption maximum at approximately 294 nm.[17][34] While the UV spectra of stereoisomers are identical, this method is essential for quantification after separation.
Chiroptical Techniques
Chiroptical techniques are indispensable for studying chiral molecules as they respond differently to polarized light.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[8][9][35] It is a highly sensitive method for determining the stereochemistry and absolute configuration of chiral drugs.[8][11][35][36] Enantiomers will produce mirror-image CD spectra, where one enantiomer shows a positive Cotton effect and the other a negative one at the same wavelength.[36] This makes CD an excellent tool for confirming the identity of a separated enantiomer and for determining enantiomeric purity.[11][36]
Caption: Logical workflow for the separation and characterization of moxifloxacin isomers.
Conclusion and Future Perspectives
The synthesis and characterization of moxifloxacin isomers are critical aspects of its development and commercialization, ensuring that the final drug product is safe, effective, and compliant with global regulatory standards. Stereoselective synthesis, primarily focusing on the creation of the chiral (S,S)-diazabicyclononyl intermediate, is key to producing the desired isomer with high purity.
Advanced analytical techniques, particularly chiral HPLC and capillary electrophoresis, are essential for the effective separation of all four potential stereoisomers. A combination of spectroscopic (NMR, MS) and chiroptical (CD) methods provides a self-validating system for the unambiguous characterization and confirmation of the absolute configuration of each isomer.
As analytical technologies continue to advance, we can anticipate the development of even more rapid and sensitive methods for chiral analysis. The principles and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals working with moxifloxacin and other complex chiral pharmaceuticals.
References
-
Berardi, A., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry, 398(1), 155-66. [Link]
-
Lata, S., et al. (2015). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Applied Spectroscopy, 69(10), 1144-51. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. Organic Process Research & Development, 26(8), 2457–2464. [Link]
-
Wang, Y., et al. (2022). Efficient Synthesis of a Key Intermediate for Moxifloxacin Via Intramolecular Double Stereodifferentiation. American Chemical Society. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8-13. [Link]
-
Berardi, A., et al. (2010). Circular Dichroism in Drug Discovery and Development: an Abridged Review. ResearchGate. [Link]
-
MtoZ Biolabs. The Application of Circular Dichroism in Pharmaceutical Analysis. [Link]
-
Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. [Link]
-
Wang, X., et al. (2010). First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate. [Link]
- CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(10), 6623–6634. [Link]
-
Liu, H.-F., et al. (2010). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Health Canada. (2000). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. [Link]
- EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof.
-
U.S. Food and Drug Administration. (1992). Development of New Stereoisomeric Drugs. FDA. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks. [Link]
-
Asghar, S., et al. (2020). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 33(5). [Link]
-
Hotha, K. K., et al. (2005). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 819(1), 165-9. [Link]
- WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
-
Zhang, T., et al. (2015). Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. [Link]
-
Scriba, G. K. G., & Szabó, Z. I. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Pharmaceutics, 14(10), 2217. [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. [Link]
-
Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. ResearchGate. [Link]
-
Sznitowska, M., et al. (2014). KINETIC AND THERMODYNAMIC STUDIES OF MOXIFLOXACIN HYDROLYSIS IN THE PRESENCE AND ABSENCE OF METAL IONS IN ACIDIC SOLUTIONS. Acta Poloniae Pharmaceutica, 71(1), 59-66. [Link]
-
Jones, A. M., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. [Link]
-
Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. PharmacologyOnLine. [Link]
-
Sahu, S., et al. (2011). Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. ResearchGate. [Link]
-
El-Didamony, A. M., et al. (2013). Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride. Journal of the Chinese Chemical Society, 60(5), 551-559. [Link]
-
Al-Omar, M. A. (2018). The 1 H NMR spectrum of moxifloxacin HCl in DMSO-d 6. ResearchGate. [Link]
-
Real Life Pharmacology. (2023). Moxifloxacin Pharmacology. YouTube. [Link]
-
Asghar, S., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(4(Suppl)), 1801-1808. [Link]
-
Cipla Ltd. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride. European Patent Office. [Link]
-
Gendeh, H. S., et al. (2024). Moxifloxacin. StatPearls. [Link]
-
Gul, S., et al. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. SciSpace. [Link]
-
RCSB PDB. (n.d.). Moxifloxacin. PDB-101. [Link]
-
Asghar, S., et al. (2019). 1 H-NMR spectrum of moxifloxacin-Ag(I) metal complex. ResearchGate. [Link]
Sources
- 1. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 5. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Application of Circular Dichroism in Pharmaceutical Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 15. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. applications.emro.who.int [applications.emro.who.int]
- 29. Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. ptfarm.pl [ptfarm.pl]
- 32. researchgate.net [researchgate.net]
- 33. Development and Validation of Spectrophotometric, Atomic Absorption and Kinetic Methods for Determination of Moxifloxacin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 34. scispace.com [scispace.com]
- 35. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 36. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Landscape of Moxifloxacin: A Guide to the Structure, Separation, and Significance of its Enantiomers and Diastereomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent whose efficacy and safety are intrinsically linked to its stereochemistry.[1][2][3] The presence of two stereogenic centers in its structure gives rise to a complex family of four stereoisomers: one pair of enantiomers and two pairs of diastereomers.[4][5] As with many chiral drugs, these isomers can exhibit profoundly different pharmacological and toxicological profiles.[6] This technical guide provides a comprehensive exploration of the chemical structures of moxifloxacin's stereoisomers. It details the causality behind the analytical methodologies required for their separation and characterization, grounded in field-proven techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). Furthermore, this document synthesizes the structural and analytical data within the broader context of pharmacological activity and regulatory expectations, offering a critical resource for professionals in drug development and quality control.
The Centrality of Chirality in Moxifloxacin's Design
Chirality, the property of "handedness" in molecules, is a fundamental principle in pharmacology.[7][8] Biological systems, composed of chiral entities like enzymes and receptors, often interact stereoselectively with drug molecules. Consequently, the different enantiomers of a chiral drug can elicit distinct physiological responses, with one enantiomer providing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[6][7]
Moxifloxacin is a synthetic fluoroquinolone that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, thereby leading to bacterial cell death.[9] Its chemical structure features two chiral centers within the diazabicyclononyl ring attached at the C-7 position of the quinolone core.[4][10] This structural feature dictates the existence of four possible stereoisomers. The pharmacologically active and marketed form of the drug is specifically the (S,S)-isomer.[4] Its enantiomer, the (R,R)-isomer, and the two diastereomers, (R,S) and (S,R), are considered chiral impurities.[4][5][11] Therefore, the ability to resolve and quantify these isomers is paramount for ensuring the quality, safety, and efficacy of the final drug product.
Structural Elucidation of Moxifloxacin Stereoisomers
The moxifloxacin molecule, 1-cyclopropyl-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, possesses two stereocenters at the C-4a and C-7a positions of the fused ring system.[12] This gives rise to 2² = 4 stereoisomers.
-
(S,S)-Moxifloxacin: The therapeutically active eutomer.
-
(R,R)-Moxifloxacin: The enantiomer of the active form and a key chiral impurity.[4]
-
(S,R)-Moxifloxacin & (R,S)-Moxifloxacin: Diastereomers of the active form.
The spatial arrangement of these isomers is depicted below.
Caption: Chemical structures of the four stereoisomers of moxifloxacin.
Analytical Strategies for Chiral Separation
Given the stereochemical complexity, robust and validated analytical methods are required to ensure the enantiomeric purity of moxifloxacin. The primary goal is to separate the active (S,S)-isomer from its enantiomer and diastereomers. Two powerful techniques have proven effective: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Analysis
HPLC is a cornerstone technique for chiral separations. For moxifloxacin, a particularly insightful and cost-effective approach involves ligand-exchange chromatography using a chiral mobile phase additive on a standard achiral column.[4][13]
Causality of Separation (Ligand-Exchange Mechanism): This method relies on the formation of transient, ternary diastereomeric complexes in the mobile phase.[14] A chiral selector (e.g., the amino acid L-Isoleucine) and a metal ion (e.g., Copper (II)) are added to the mobile phase.[4][15] These components form a chiral complex. The enantiomers of moxifloxacin then interact with this chiral complex to form new, short-lived diastereomeric complexes. Because diastereomers have different physical properties, these newly formed complexes exhibit different stabilities and partitioning behaviors between the mobile phase and the achiral stationary phase (e.g., C18).[4][14] This difference in interaction affinity allows for their separation on the column. This approach is a significant improvement over methods requiring expensive chiral stationary phases.[13][14]
Caption: Experimental workflow for chiral analysis via Ligand-Exchange HPLC.
This protocol is a synthesized representation based on validated methods.[4][13][15]
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing 0.01 M Copper (II)-Sulfate and 0.01 M L-Isoleucine.
-
Adjust the pH to 3.5 using a suitable acid (e.g., phosphoric acid).
-
Mix this aqueous solution with methanol in a ratio of 70:30 (v/v).
-
Filter and degas the final mobile phase prior to use.
-
-
Chromatographic Conditions:
-
Column: Achiral C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).
-
Flow Rate: 0.9 mL/min.
-
Column Temperature: 23°C.
-
Detection Wavelength: 293 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin drug substance in the mobile phase to achieve a final concentration of approximately 1,000 µg/mL.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
The (S,S)-isomer will elute as the major peak, while the (R,R)-enantiomer, if present, will elute as a separate, well-resolved peak.
-
The method should be validated for linearity, accuracy, precision, and robustness, with a limit of quantification for the (R,R)-enantiomer typically in the range of 0.1-0.3 µg/mL.[4][13]
-
| Parameter | Value | Source(s) |
| Column Type | Achiral Reversed-Phase C18 | [4][13] |
| Mobile Phase | Aqueous Cu(II)-Sulfate & L-Isoleucine with Methanol | [13][15] |
| pH | 3.5 | [13] |
| Flow Rate | 0.9 - 1.0 mL/min | [4][14] |
| Temperature | 23 - 40°C | [13][16] |
| Detection (UV) | 293 - 295 nm | [4][5][15] |
| Analysis Time | < 20 minutes | [4] |
Capillary Electrophoresis (CE): A High-Resolution Alternative
Capillary Electrophoresis offers an orthogonal approach with high separation efficiency, capable of resolving all four stereoisomers simultaneously.[5]
Causality of Separation (Chiral Selector Interaction): In this technique, a chiral selector, such as a highly-sulfated gamma-cyclodextrin (HS-γ-CD), is added to the background electrolyte (buffer).[4][5] The cyclodextrin has a hydrophobic inner cavity and a hydrophilic exterior. The different stereoisomers of moxifloxacin exhibit varying degrees of inclusion into the chiral cavity of the cyclodextrin. This differential binding affinity alters their effective electrophoretic mobility, leading to their separation as they migrate through the capillary under an applied voltage.[5]
This protocol is based on a validated method for enantiomeric purity.[4][5]
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 12.5 mM triethylamine (TEA) phosphate buffer.
-
Adjust the pH to 2.5.
-
Add 5% (w/v) highly-sulfated gamma-cyclodextrin (HS-γ-CD) as the chiral selector.
-
Incorporate 6% acetonitrile as an organic modifier.
-
-
CE Conditions:
-
Capillary: Fused-silica (e.g., 50 µm i.d. x 40 cm).
-
Applied Voltage: -13 kV.
-
Temperature: 20°C.
-
Detection Wavelength: 295 nm.
-
-
Sample Preparation:
-
Dissolve the moxifloxacin sample in a suitable solvent (e.g., the BGE or water) to an appropriate concentration.
-
-
Analysis:
Pharmacological Significance and Regulatory Framework
The rigorous analytical separation of moxifloxacin stereoisomers is not merely an academic exercise; it is a regulatory and clinical necessity. The antibacterial activity is known to reside in the (S,S)-isomer.[4] This stereoselectivity is common among fluoroquinolones. For instance, with the related drug ofloxacin, the S-isomer is up to 100 times more active against DNA gyrase than the R-isomer, a difference attributed to a more favorable binding interaction with the enzyme-DNA complex.[17] While specific data on the activity of moxifloxacin's other isomers is less prevalent in the provided literature, it is standard practice to treat them as impurities that must be controlled within strict limits.
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for the development of chiral drugs.[18][19][20] These guidelines mandate that:
-
The stereoisomeric composition of the drug substance be well-characterized.[20]
-
Stereospecific analytical methods must be developed and validated.[7]
-
The pharmacokinetic, metabolic, pharmacological, and toxicological properties of individual isomers should be investigated, especially if there is a potential for in-vivo conversion or if isomers exhibit different profiles.[7][20]
The development of moxifloxacin as a single, chirally pure (S,S)-isomer is a direct consequence of these principles, aiming to maximize therapeutic benefit while minimizing potential risks associated with the administration of an unnecessary or potentially harmful isomeric load.[6][8]
Conclusion
The stereochemistry of moxifloxacin is a textbook example of the critical role of chirality in modern drug design and development. The existence of two chiral centers necessitates a deep understanding of its four stereoisomers, with the (S,S)-enantiomer being the sole contributor to its therapeutic effect. Advanced analytical techniques, particularly ligand-exchange HPLC and chiral capillary electrophoresis, provide the necessary tools to ensure the stereochemical purity of the active pharmaceutical ingredient. These methods are not just protocols but self-validating systems that uphold the scientific integrity of the drug product. For researchers and developers, a thorough grasp of the structure, separation, and differential activity of these isomers is essential for navigating the complex path of drug manufacturing, quality control, and regulatory approval.
References
-
Enantiomeric Separation of Moxifloxacin and Its (R, R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed. Available at: [Link]
-
FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. Available at: [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents.
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. PubMed. Available at: [Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]
-
Chiral Bioequivalence – An Explainer. Chiralpedia. Available at: [Link]
-
Investigation of chiral active substances (human) - Scientific guideline. European Medicines Agency. Available at: [Link]
-
Regulatory requirements-Chiral drugs.pptx. Slideshare. Available at: [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]
- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. Google Patents.
-
Structures of moxifloxacin (S,S isomer) and its chiral impurities. ResearchGate. Available at: [Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Semantic Scholar. Available at: [Link]
-
Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof (2015). SciSpace. Available at: [Link]
-
Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. ResearchGate. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (PDF). Available at: [Link]
-
Indicate the orientation around each of the labeled chirality centers in moxifloxacin. Bartleby. Available at: [Link]
-
Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. FarFar. Available at: [Link]
-
Moxifloxacin. PubChem. Available at: [Link]
- Process for the synthesis of moxifloxacin hydrochloride. Google Patents.
-
Moxifloxacin. PDB-101. Available at: [Link]
- Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.
-
Spectrophotometric Estimation of Moxifloxacin in Bulk and its Pharmaceutical Formulations. ResearchGate. Available at: [Link]
- Method for synthesizing moxifloxacin hydrochloride. Google Patents.
-
Sensitive Determination of Moxifloxacin HCl in Pharmaceuticals or Human Plasma Using Luminescence or Eye Vision. MDPI. Available at: [Link]
-
Effects of Stereoisomers on Drug Activity. Austin Journal of Biosensors & Bioelectronics. Available at: [Link]
-
Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Walsh Medical Media. Available at: [Link]
-
Moxifloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Mechanism of differential activities of ofloxacin enantiomers. PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. Chiral Bioequivalence – An Explainer – Chiralpedia [chiralpedia.com]
- 8. Regulatory requirements-Chiral drugs.pptx [slideshare.net]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 10. Answered: Indicate the orientation around each of the labeled chirality centers in moxifloxacin. If there are only two chirality centers in the molecule choose none for… | bartleby [bartleby.com]
- 11. researchgate.net [researchgate.net]
- 12. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 15. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 16. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 17. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
A Deep Dive into the Stereospecific Pharmacological Activities of Moxifloxacin's (S,S) and (R,R) Isomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Moxifloxacin's Efficacy
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its broad spectrum of activity, encompassing both Gram-positive and Gram-negative pathogens, has solidified its clinical importance.[1] However, a critical aspect often overlooked in general clinical discourse is the stereochemistry of the moxifloxacin molecule. Moxifloxacin possesses two chiral centers, leading to the existence of four possible stereoisomers. The commercially available drug is the pure (S,S)-enantiomer, which is the pharmacologically active form.[2][3] Its antipode, the (R,R)-enantiomer, is considered a chiral impurity.[2] This technical guide provides a comprehensive exploration of the distinct pharmacological activities of the (S,S) and (R,R) isomers of moxifloxacin, offering valuable insights for researchers, scientists, and drug development professionals. Understanding the stereospecificity of moxifloxacin's action is paramount for optimizing therapeutic strategies and ensuring drug safety and quality.
Comparative In Vitro Antibacterial Activity: A Tale of Two Isomers
The antibacterial efficacy of moxifloxacin is overwhelmingly attributed to the (S,S)-enantiomer. While direct comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of the (R,R)-isomer are not extensively published, the established understanding is that the (R,R)-isomer possesses significantly weaker or no clinically relevant antibacterial activity. The focus of antimicrobial susceptibility testing is, therefore, entirely on the (S,S)-isomer.
Below is a summary of the established in vitro activity of moxifloxacin, which corresponds to the (S,S)-isomer, against a range of common bacterial pathogens.
| Bacterial Species | Moxifloxacin (S,S-isomer) MIC (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | 0.125[4] |
| Staphylococcus aureus (Methicillin-resistant) | 4[4] |
| Escherichia coli | 8[4] |
| Streptococcus pneumoniae | 0.25[5] |
| Streptococcus pyogenes | 0.12[5] |
| Listeria monocytogenes | 0.5[5] |
The potent activity of the (S,S)-isomer against key respiratory pathogens and its efficacy against both Gram-positive and Gram-negative bacteria underscore its clinical utility.[1]
Mechanism of Action: Stereoselective Inhibition of Bacterial Topoisomerases
The bactericidal action of moxifloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. Moxifloxacin stabilizes the covalent complex between these enzymes and DNA, leading to double-strand breaks and ultimately, cell death.
The profound difference in the antibacterial activity between the (S,S) and (R,R) isomers stems from their differential ability to interact with and inhibit these target enzymes. The (S,S)-enantiomer exhibits a significantly higher affinity for the active sites of both DNA gyrase and topoisomerase IV.
| Enzyme | Bacterial Source | Moxifloxacin (S,S-isomer) IC50 (µM) |
| Topoisomerase IV | Staphylococcus aureus | 1.0[6] |
| DNA Gyrase | Staphylococcus aureus | Similar to Topoisomerase IV inhibition[7] |
The dual targeting of both DNA gyrase and topoisomerase IV by the (S,S)-isomer is a key feature of its potent and broad-spectrum activity.[7]
Caption: Mechanism of stereoselective inhibition of bacterial topoisomerases by moxifloxacin isomers.
In Vivo Efficacy: The Clinical Relevance of Stereoisomerism
The superior in vitro activity of the (S,S)-isomer translates directly to its in vivo efficacy. Animal models of infection consistently demonstrate the therapeutic effectiveness of moxifloxacin, which is administered as the (S,S)-enantiomer.[8][9] For instance, in a rabbit model of Staphylococcus aureus arthritis, oral moxifloxacin was shown to be a suitable alternative to standard parenteral therapy.[9]
Given the negligible in vitro activity of the (R,R)-isomer, it is not expected to contribute to the therapeutic effect of moxifloxacin in vivo. Its presence as an impurity would, at best, be inert and at worst, could contribute to off-target effects and toxicity.
Safety and Toxicity Profile: The Question of Stereoselective Cardiotoxicity
A well-documented adverse effect of moxifloxacin is the prolongation of the QT interval on an electrocardiogram, which can increase the risk of life-threatening cardiac arrhythmias.[10][11][12] A crucial question for drug safety is whether this cardiotoxicity is stereoselective.
While the available clinical and preclinical safety data primarily pertains to moxifloxacin administered as the (S,S)-isomer, there is a lack of publicly available studies that directly compare the QT prolongation potential of the (S,S) and (R,R) isomers. It is plausible that the cardiotoxic effects are primarily associated with the pharmacologically active (S,S)-isomer, as this is the isomer that interacts with biological targets. However, without direct comparative data, the contribution of the (R,R)-isomer to this adverse effect cannot be definitively ruled out. This represents a critical area for further investigation in the non-clinical safety assessment of moxifloxacin.
Moxifloxacin has been shown to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is a key mechanism underlying drug-induced QT prolongation.[11] The IC50 for hERG current inhibition by moxifloxacin has been reported to be 35.7 µM.[11]
Experimental Protocols
Chiral Separation of Moxifloxacin Isomers by High-Performance Liquid Chromatography (HPLC)
The accurate quantification of the (R,R)-isomer as a chiral impurity in moxifloxacin drug substance is critical for quality control. A stereospecific liquid chromatography method is essential for this purpose.
Principle: This method utilizes a chiral mobile phase additive to achieve separation of the enantiomers on a standard reversed-phase column. The chiral additive forms transient diastereomeric complexes with the moxifloxacin enantiomers, which have different affinities for the stationary phase, allowing for their separation.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare an aqueous solution containing a chiral reagent, such as L-isoleucine, and a metal salt, such as copper(II) sulfate.
-
Adjust the pH of the aqueous phase to an optimal value for complex formation and separation.
-
Mix the aqueous phase with an organic modifier, such as methanol, in a specified ratio.
-
-
Chromatographic System:
-
Use a standard HPLC system equipped with a UV detector.
-
Employ a reversed-phase column, such as a C18 column.
-
Set the column temperature and flow rate to the optimized values.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin sample in the mobile phase to a known concentration.
-
-
Chromatographic Analysis:
-
Inject the sample solution into the HPLC system.
-
Monitor the elution of the isomers using the UV detector at a specified wavelength (e.g., 293 nm).
-
The (S,S)-isomer and the (R,R)-isomer will elute at different retention times, allowing for their individual quantification.
-
Caption: Workflow for chiral separation of moxifloxacin isomers by HPLC.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Moxifloxacin Stock Solution:
-
Prepare a stock solution of the moxifloxacin isomer to be tested in a suitable solvent.
-
-
Preparation of Microtiter Plates:
-
Dispense a standardized bacterial inoculum into each well of a 96-well microtiter plate.
-
Prepare serial twofold dilutions of the moxifloxacin stock solution in the wells, creating a concentration gradient.
-
Include positive control wells (bacteria without antibiotic) and negative control wells (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at a specified temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
-
Reading the Results:
-
After incubation, visually inspect the plates for turbidity, indicating bacterial growth.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Caption: Workflow for MIC determination by broth microdilution.
DNA Gyrase and Topoisomerase IV Inhibition Assay
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of purified DNA gyrase or topoisomerase IV. DNA gyrase activity is typically measured by its ability to introduce supercoils into relaxed plasmid DNA, while topoisomerase IV activity is often assessed by its ability to decatenate kinetoplast DNA (kDNA).
Step-by-Step Methodology (Supercoiling Assay for DNA Gyrase):
-
Reaction Setup:
-
In a reaction tube, combine a reaction buffer, relaxed plasmid DNA (substrate), and the purified DNA gyrase enzyme.
-
Add varying concentrations of the this compound to be tested.
-
Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific duration.
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
-
Analysis by Agarose Gel Electrophoresis:
-
Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.
-
Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Analysis:
-
Quantify the amount of supercoiled DNA in each lane.
-
The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
-
Caption: Workflow for DNA gyrase inhibition assay.
Conclusion
The pharmacological activity of moxifloxacin is exquisitely stereospecific, with the (S,S)-enantiomer being the sole contributor to its potent antibacterial effects. This stereoselectivity is driven by the differential interaction of the isomers with the bacterial target enzymes, DNA gyrase and topoisomerase IV. While the (R,R)-isomer is considered an inactive chiral impurity, its potential contribution to the adverse effect profile of moxifloxacin, particularly cardiotoxicity, warrants further investigation. For drug development and manufacturing, stringent control of the chiral purity of moxifloxacin is imperative to ensure optimal efficacy and safety. This technical guide has provided a comprehensive overview of the distinct pharmacological profiles of the moxifloxacin isomers, along with detailed experimental protocols for their evaluation, to support the ongoing research and development efforts in the field of antibacterial therapeutics.
References
-
GaBI Journal. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains. Available at: [Link]
-
Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome. British Journal of Pharmacology. Available at: [Link]
-
The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome. British Journal of Pharmacology. Available at: [Link]
-
Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. The Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]
-
Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Scientific Reports. Available at: [Link]
-
In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. Survey of Ophthalmology. Available at: [Link]
-
Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review. Expert Opinion on Drug Safety. Available at: [Link]
-
Moxifloxacin concentration correlate with QTc interval in rifampicin-resistant tuberculosis patients on shorter treatment regimens. PMC. Available at: [Link]
-
Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Detecting moxifloxacin-induced QTc prolongation in thorough QT and early clinical phase studies using a high. Amps LLC. Available at: [Link]
-
Moxifloxacin: Comparative Inhibitory Bactericidal Activity Against Susceptible and Multidrug-Resistant Gram-Positive Bacteria. ResearchGate. Available at: [Link]
-
In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Comparison of the bactericidal activity of moxifloxacin and levofloxacin against Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli and Klebsiella pneumoniae. Chemotherapy. Available at: [Link]
-
Global Health: Antimicrobial Resistance: undefined: Moxifloxacin. PDB-101. Available at: [Link]
-
Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Evaluation of Moxifloxacin-induced Biochemical Changes in Mice. PMC. Available at: [Link]
-
Activity of moxifloxacin and ciprofloxacin against purified... ResearchGate. Available at: [Link]
-
In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. MDPI. Available at: [Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro analytical and antibiotic comparison of generic moxifloxacin against E. coli and S. aureus bacteria strains - GaBIJ [gabi-journal.net]
- 5. Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Efficacy of Moxifloxacin Compared with Cloxacillin and Vancomycin in a Staphylococcus aureus Rabbit Arthritis Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. QT prolongation and proarrhythmia by moxifloxacin: concordance of preclinical models in relation to clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Moxifloxacin-induced QT interval prolongation and torsades de pointes: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Moxifloxacin Isomers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro metabolism of moxifloxacin, with a specific focus on its stereoisomers. As the therapeutic agent is the (S,S)-enantiomer, understanding any differential metabolism, distribution, or clearance of its corresponding (R,R)-enantiomer is critical for a complete pharmacological and toxicological profile. This document moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design, ensuring a robust and self-validating approach to the study of its metabolic fate.
Introduction: The Significance of Stereoselectivity in Moxifloxacin's Metabolism
Moxifloxacin, a fourth-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of bacteria.[1][2] It is marketed as a single enantiomer, the (S,S)-isomer, which is responsible for its pharmacological activity.[3] Like other chiral drugs, the inactive enantiomer, in this case, the (R,R)-isomer, may exhibit different pharmacokinetic and metabolic profiles. While often considered an impurity, the potential for differential metabolism necessitates a thorough investigation.[3][4]
The metabolism of moxifloxacin is noteworthy in that it largely bypasses the Cytochrome P450 (CYP) enzyme system, which is a common source of drug-drug interactions.[3][5] Instead, its clearance is primarily mediated by Phase II conjugation reactions, namely sulfation and glucuronidation.[5][6][7] This guide will delve into the established metabolic pathways and provide a detailed protocol for their in vitro investigation using human liver microsomes (HLM), a standard and reliable system for studying drug metabolism.[8][9][10]
Established Metabolic Pathways of Moxifloxacin
Moxifloxacin is metabolized into two primary, inactive metabolites: the acyl-glucuronide (M2) and the N-sulfate conjugate (M1).[7] Approximately 52% of an administered dose is metabolized through these conjugation pathways.[3]
-
Glucuronidation (M2 formation): This is a significant pathway, accounting for about 14% of the dose, with the resulting acyl-glucuronide metabolite being excreted in the urine.[3][7] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specific isoforms that have been identified as being involved are UGT1A1, UGT1A3, and UGT1A9, with UGT1A1 being the most efficient.[8]
-
Sulfation (M1 formation): The N-sulfate conjugate is the major metabolite, accounting for approximately 38% of the dose, and is primarily eliminated in the feces.[3]
It is important to note that a significant portion of moxifloxacin (around 45%) is excreted unchanged in both urine and feces.[3] The lack of significant CYP-mediated metabolism means moxifloxacin has a lower potential for drug-drug interactions compared to many other antibiotics.[3]
Experimental Design: A Step-by-Step Protocol for In Vitro Metabolism Studies of Moxifloxacin Isomers
The following protocol is designed to provide a robust framework for investigating the in vitro metabolism of moxifloxacin's (S,S) and (R,R) isomers using pooled human liver microsomes. The causality behind each step is explained to ensure scientific integrity.
Materials and Reagents
-
Test Compounds: (S,S)-Moxifloxacin and (R,R)-Moxifloxacin (as hydrochloride salts).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Cofactors: UDPGA (uridine 5'-diphosphoglucuronic acid, trisodium salt), PAPS (3'-phosphoadenosine-5'-phosphosulfate, lithium salt).
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4).
-
Activator: Magnesium Chloride (MgCl2).
-
Quenching Solution: Acetonitrile containing an appropriate internal standard.
-
Analytical Standards: Reference standards for Moxifloxacin (both isomers) and any available metabolite standards.
Incubation Procedure
The core of the in vitro study is the incubation of the isomers with the metabolically active HLM in the presence of necessary cofactors.
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, MgCl2, and HLM. Pre-incubate this mixture at 37°C for 5 minutes to bring it to the optimal reaction temperature.
-
Initiate the Reaction: Add the moxifloxacin isomer (either S,S or R,R) to the pre-warmed incubation mixture. The final substrate concentration should be carefully chosen, typically ranging from 1 to 25 µM to be physiologically relevant.[9]
-
Add Cofactors: Start the metabolic reaction by adding the cofactors (UDPGA for glucuronidation, PAPS for sulfation, or a combination).
-
Incubate: Incubate the reaction mixture at 37°C in a shaking water bath for a defined period (e.g., 0, 15, 30, 60, and 120 minutes) to assess the time-course of metabolism.[9]
-
Terminate the Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile (containing the internal standard). This precipitates the proteins and halts all enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
Analytical Methodology: Chiral Separation and Quantification
A critical component of this study is the ability to separate and quantify the parent isomers and their respective metabolites.
-
Chromatography: A validated, stereospecific Liquid Chromatography (LC) method is essential. Several methods have been developed for the chiral separation of moxifloxacin isomers, often using a reversed-phase column with a chiral reagent in the mobile phase, such as L-isoleucine-Cu(II).[3][5]
-
Detection: Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for detection due to its high sensitivity and specificity, allowing for accurate quantification of the parent drug and its metabolites.[9]
Data Analysis
The primary endpoints of this study are the determination of the rate of disappearance of the parent isomers and the rate of formation of their metabolites.
-
Metabolic Stability: Calculate the percentage of the parent isomer remaining at each time point.
-
Metabolite Formation: Quantify the concentration of the glucuronide and sulfate metabolites formed over time.
-
Kinetic Parameters: If substrate concentrations are varied, Michaelis-Menten kinetics can be used to determine Vmax and Km for each isomer and each metabolic pathway.
Visualization of Experimental Workflow and Metabolic Pathways
The following diagrams illustrate the experimental workflow and the metabolic pathways of moxifloxacin.
Caption: Experimental workflow for the in vitro metabolism of moxifloxacin isomers.
Caption: Primary Phase II metabolic pathways of moxifloxacin.
Expected Outcomes and Data Interpretation
While direct comparative data on the in vitro metabolism of moxifloxacin isomers is scarce in publicly available literature, this experimental design allows for the robust generation of such data. A hypothetical summary of expected quantitative data is presented below.
| Parameter | (S,S)-Moxifloxacin | (R,R)-Moxifloxacin |
| Glucuronidation (M2 Formation) | ||
| Apparent Km (µM) | Expected Value | Expected Value |
| Apparent Vmax (pmol/min/mg protein) | Expected Value | Expected Value |
| Sulfation (M1 Formation) | ||
| Apparent Km (µM) | Expected Value | Expected Value |
| Apparent Vmax (pmol/min/mg protein) | Expected Value | Expected Value |
| Overall Metabolic Stability | ||
| Half-life (t1/2, min) | Expected Value | Expected Value |
The results from this study will provide critical insights into whether the metabolism of moxifloxacin is stereoselective. A significant difference in the kinetic parameters (Km, Vmax) or the metabolic stability (t1/2) between the (S,S) and (R,R) isomers would indicate stereoselective metabolism. This information is vital for a comprehensive understanding of the drug's disposition and for assessing any potential risks associated with the presence of the (R,R)-enantiomer.
Conclusion: The Path to a Complete Metabolic Profile
This guide has outlined the known metabolic pathways of moxifloxacin and provided a detailed, scientifically-grounded protocol for the in vitro investigation of its isomers. By focusing on the causality behind experimental choices and employing robust analytical techniques, researchers can generate high-quality, reliable data. A thorough understanding of the stereoselective metabolism of moxifloxacin is not merely an academic exercise; it is a cornerstone of ensuring the drug's optimal safety and efficacy profile. The methodologies described herein provide a clear path to achieving this comprehensive metabolic understanding.
References
-
Moxifloxacin. (2024). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
-
What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? (2025). Available from: [Link]
-
Moxifloxacin. (2020). In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases. Available from: [Link]
-
Why Stereo-Selective Metabolism in Drug Discovery and Development is Important. (2018). Xeno-Tech. Available from: [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. (2007). ResearchGate. Available from: [Link]
-
Tachibana, M., Tanaka, M., Masubuchi, Y., & Horie, T. (2005). Acyl glucuronidation of fluoroquinolone antibiotics by the UDP-glucuronosyltransferase 1A subfamily in human liver microsomes. Drug Metabolism and Disposition, 33(6), 803-811. Available from: [Link]
-
Ravikumar, M., Varma, M. S., Swamy, P. Y., & Rao, P. S. (2007). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 66(5-6), 443-446. Available from: [Link]
-
Poboży, E., & Sroka, M. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 361-368. Available from: [Link]
-
Obach, R. S. (2012). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 889, 43-55. Available from: [Link]
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660. Available from: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. Available from: [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today (Barcelona, Spain: 1998), 36(4), 229-244. Available from: [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Available from: [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (n.d.). ResearchGate. Available from: [Link]
-
Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. (2015). SciSpace. Available from: [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. (2005). ElectronicsAndBooks.com. Available from: [Link]
-
Hsueh, P. R., Chen, W. H., Luh, K. T., & Hsiue, T. R. (2001). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of the Formosan Medical Association, 100(1), 1-6. Available from: [Link]
-
Goldstein, E. J., Citron, D. M., & Merriam, C. V. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic Microbiology and Infectious Disease, 35(2), 127-133. Available from: [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. (n.d.). Google Patents.
-
Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. (2020). Current Drug Metabolism. Available from: [Link]
-
Stereoselective pharmacokinetics and metabolism of chiral drugs. (2016). SlideShare. Available from: [Link]
-
Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. (2017). Drug Metabolism and Disposition. Available from: [Link]
-
Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. (2004). SciSpace. Available from: [Link]
-
Hiyama, Y., Nakanishi, T., & Yoshida, K. I. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775-1779. Available from: [Link]
Sources
- 1. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]
- 5. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 6. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide on the Physicochemical Properties of Moxifloxacin's Geometric Isomers
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy and safety are intrinsically linked to its unique chemical structure, which includes two chiral centers, giving rise to four possible stereoisomers.[1][2][3] This technical guide provides a comprehensive exploration of the distinct physicochemical properties of these geometric isomers. We will delve into the nuances of their solubility, acid-base dissociation constants (pKa), lipophilicity, and solid-state characteristics. Furthermore, this guide will detail the analytical methodologies crucial for the separation and characterization of these isomers, offering insights into the practical challenges and solutions in a drug development context. The profound implications of these stereochemical differences on formulation, bioavailability, and therapeutic action will also be discussed, providing researchers, scientists, and drug development professionals with a critical resource for harnessing the full potential of this important antibacterial agent.
Introduction: The Significance of Stereochemistry in Moxifloxacin
Moxifloxacin's potent antibacterial activity stems from its ability to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism of action, however, is highly dependent on the three-dimensional arrangement of the molecule. The commercially available and therapeutically active form of moxifloxacin is the (S,S)-enantiomer.[1][4] Its geometric isomers, the (R,R)-enantiomer, and the (R,S)- and (S,R)-diastereomers, may exhibit different biological activities and toxicity profiles.[1] Therefore, a thorough understanding and control of the stereochemistry are paramount during drug development and manufacturing to ensure a safe and effective final product.
The subtle yet significant differences in the spatial arrangement of atoms between these isomers can lead to marked variations in their physicochemical properties. These properties, in turn, govern how the drug behaves in various environments, from its dissolution in the gastrointestinal tract to its interaction with biological membranes and target enzymes. This guide will systematically dissect these differences, providing a foundational understanding for the rational design of formulations and analytical methods.
The Four Geometric Isomers of Moxifloxacin
Moxifloxacin possesses two chiral centers, leading to the existence of four stereoisomers:
-
(S,S)-Moxifloxacin: The therapeutically active enantiomer.
-
(R,R)-Moxifloxacin: The enantiomer of the active drug.
-
(R,S)-Moxifloxacin: A diastereomer.
-
(S,R)-Moxifloxacin: A diastereomer.
Diagram 1: The Stereoisomers of Moxifloxacin
Caption: Relationship between the four stereoisomers of moxifloxacin.
Comparative Physicochemical Properties of Moxifloxacin Isomers
While enantiomers share identical physicochemical properties in an achiral environment, diastereomers can exhibit distinct characteristics. These differences, although sometimes subtle, can have significant consequences for drug development.
Solubility and Dissolution Rate
The solubility of a drug is a critical determinant of its oral bioavailability. For moxifloxacin, which is a weak base, solubility is pH-dependent. In acidic environments, such as the stomach, the amine groups become protonated, leading to higher solubility.[5][6] As the pH increases in the small intestine, the solubility decreases.[5]
While the (S,S) and (R,R) enantiomers are expected to have identical solubility profiles, the diastereomers may exhibit differences due to variations in their crystal lattice energies and interactions with the solvent. These differences can influence the dissolution rate, which in turn can affect the rate and extent of drug absorption.
Acid-Base Dissociation (pKa)
Moxifloxacin has two ionizable groups: a carboxylic acid and a secondary amine on the piperidine ring. The pKa values for these groups determine the ionization state of the molecule at different physiological pH values. The reported pKa values for moxifloxacin are approximately 6.2-6.3 for the carboxylic acid and 9.1-9.3 for the secondary amine.[5][7][8]
The pKa values of the (S,S) and (R,R) enantiomers are identical. However, the diastereomers can have slightly different pKa values due to the different spatial arrangement of the functional groups, which can alter the electronic environment and the stability of the ionized forms. These minor pKa shifts can influence the drug's solubility, lipophilicity, and interaction with biological targets.
Lipophilicity (Log P / Log D)
Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A drug's ability to permeate biological membranes is directly related to its lipophilicity.
The Log P value for moxifloxacin is approximately 2.9, indicating a moderate degree of lipophilicity.[7] As with other properties, the (S,S) and (R,R) enantiomers will have the same Log P value. The diastereomers, however, may have slightly different Log P values due to differences in their intramolecular hydrogen bonding and overall molecular conformation, which can affect their partitioning between aqueous and lipid phases.
Solid-State Properties: Crystallography and Polymorphism
The solid-state properties of a drug substance can significantly impact its stability, dissolution, and manufacturability. Moxifloxacin hydrochloride can exist in different crystalline forms, known as polymorphs.[9][10][11] These polymorphs can have different melting points, solubilities, and stabilities.
The individual stereoisomers of moxifloxacin can also crystallize in different forms. The crystal packing of enantiomers will be mirror images, resulting in identical X-ray diffraction patterns. Diastereomers, on the other hand, can have completely different crystal structures, leading to distinct solid-state properties. These differences can be exploited for the separation of diastereomers by crystallization.
Table 1: Summary of Key Physicochemical Properties of Moxifloxacin
| Property | Reported Value for Moxifloxacin (S,S-isomer) | Expected Differences Between Isomers |
| Molecular Weight | 401.4 g/mol [7] | None |
| Melting Point | 238-242 °C[7] | Diastereomers may have different melting points. |
| Aqueous Solubility | pH-dependent; higher in acidic conditions[5][6] | Diastereomers may have different solubilities. |
| pKa (acidic) | 6.2 - 6.3[7][8] | Diastereomers may have slightly different pKa values. |
| pKa (basic) | 9.1 - 9.3[7][8] | Diastereomers may have slightly different pKa values. |
| Log P | 2.9[7] | Diastereomers may have slightly different Log P values. |
Analytical Methodologies for Isomer Separation and Characterization
The ability to separate and quantify the individual stereoisomers of moxifloxacin is crucial for quality control and to ensure the safety and efficacy of the drug product. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. This can be achieved through two main approaches:
-
Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with the enantiomers, leading to their separation.
-
Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column.
For moxifloxacin, methods have been developed using chiral mobile phase additives, such as copper (II)-sulfate and L-isoleucine, with a standard C18 column to achieve separation of the (S,S) and (R,R) enantiomers.[2][12]
Diagram 2: Chiral HPLC Workflow for Moxifloxacin Isomer Analysis
Caption: A typical workflow for the analysis of moxifloxacin stereoisomers using chiral HPLC.
Capillary Electrophoresis (CE)
Capillary electrophoresis is another effective technique for the separation of chiral compounds. In CE, a chiral selector, such as a cyclodextrin derivative, is added to the background electrolyte.[1][2] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, leading to their separation. A validated CE method has been developed for determining the enantiomeric purity of moxifloxacin hydrochloride in both drug substance and ophthalmic products.[1]
Spectroscopic Methods
Spectroscopic techniques can be used to characterize the individual isomers once they have been separated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the isomers and, with the use of chiral shift reagents, can sometimes be used to differentiate between enantiomers.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Enantiomers will give mirror-image CD spectra, which can be used for their identification and quantification.
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the crystal structure of the individual isomers, it is possible to determine their absolute configuration and to understand the intermolecular interactions that govern their solid-state properties.
Implications for Drug Development and Formulation
The differences in the physicochemical properties of moxifloxacin's geometric isomers have several important implications for drug development:
-
Formulation Development: Differences in solubility and stability can necessitate the development of different formulation strategies for the individual isomers. For example, an isomer with lower solubility may require particle size reduction or the use of solubility enhancers to achieve adequate bioavailability.
-
Manufacturing and Quality Control: The potential for interconversion of isomers during manufacturing or storage must be carefully evaluated.[1] Robust analytical methods are required to ensure that the final drug product contains the desired isomer in high purity and that the levels of unwanted isomers are strictly controlled.
-
Bioavailability and Pharmacokinetics: Differences in lipophilicity and pKa can lead to variations in the absorption, distribution, metabolism, and excretion of the isomers. This can result in different pharmacokinetic profiles and potentially different therapeutic effects and side-effect profiles.
-
Regulatory Considerations: Regulatory agencies require a thorough characterization of all stereoisomers present in a drug product. The potential for each isomer to contribute to the overall efficacy and safety of the drug must be assessed.
Conclusion
The stereochemistry of moxifloxacin plays a critical role in its therapeutic efficacy and safety. The four geometric isomers of moxifloxacin, while structurally similar, can exhibit important differences in their physicochemical properties. A comprehensive understanding of these differences is essential for the successful development, manufacturing, and clinical use of this important antibiotic. By employing a range of analytical techniques to separate and characterize the individual isomers, and by carefully considering the implications of their distinct properties, researchers and drug development professionals can ensure the quality, safety, and effectiveness of moxifloxacin-containing medicines.
References
- Cruz, L., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 587-592.
- Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance.
- Ravikumar, M., Varma, M. S., Swamy, P. Y., & Rao, P. R. (2017). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography.
- Sun, Y. (2015). Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. CN104536647A.
- Semantic Scholar. (n.d.). Enantiomeric Separation of Moxifloxacin and Its (R,R)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152946, Moxifloxacin.
- Ganesan, V. (2013). Studies on the crystal forms of Moxifloxacin: Preparation, characterization and dissolution profile. Pharmaceutica Analytica Acta, 4(4).
- ResearchGate. (n.d.). Structures of moxifloxacin (S,S isomer) and its chiral impurities.
- ResearchGate. (n.d.). Protonation equilibrium and lipophilicity of moxifloxacin.
- Choudhary, A. (n.d.). Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism. Pharmaguideline.
- ResearchGate. (n.d.). Chemical structure of Moxifloxacin HCl.
- ResearchGate. (n.d.). Solubility and partition behavior of moxifloxacin: Experimental results and thermodynamics properties.
- Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306.
- Kłosińska-Szmurło, E., et al. (2014). Physicochemical Properties of Lomefloxacin, Levofloxacin, and Moxifloxacin Relevant to the Biopharmaceutics Classification System. Acta Chimica Slovenica, 61(4), 827-834.
- Reddy, M. S., et al. (2009).
- Johnson, C. E., et al. (2007). Stability of extemporaneously prepared moxifloxacin oral suspensions. American Journal of Health-System Pharmacy, 64(14), 1508-1511.
- Reddy, M. S., et al. (2007).
- ResearchGate. (n.d.). A study of the physicochemical properties and structure of moxifloxacin complex with methyl-β-cyclodextrin.
- Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed.
- Akhtar, M., et al. (2019).
- Ayyad, R. R. (2023). The Activity of Some Antibiotics Depend on Stereochemistry of Them (Its Structure). Journal of Progress in Engineering and Physical Science, 2(2).
- ResearchG
- RGUHS Journal of Pharmaceutical Sciences. (n.d.). Correlation of the Solubility Parameter and Antibacterial Activity of Moxifloxacin.
- Wróblewska, O., et al. (2021). The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. Molecules, 26(11), 3276.
- SNS Courseware. (2025). Lecture Notes: Session 7 - Physicochemical Properties: Geometrical Isomerism.
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 11. WO2007010555A2 - Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 12. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Antibacterial Spectrum of Moxifloxacin Isomers: A Technical Guide
Introduction: The Significance of Stereochemistry in Fluoroquinolone Efficacy
Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the treatment of a wide array of bacterial infections, lauded for its broad-spectrum activity against Gram-positive and Gram-negative organisms.[1][2] Its molecular architecture, characterized by a C-8 methoxy group, contributes to this enhanced activity and a reduced potential for phototoxicity compared to earlier generations of fluoroquinolones.[3] Central to the discussion of moxifloxacin's biological activity is the concept of stereoisomerism. The moxifloxacin molecule possesses two chiral centers, giving rise to four possible stereoisomers: (S,S), (R,R), (R,S), and (S,R). The commercially available and clinically utilized form of moxifloxacin is the pure (S,S)-enantiomer.[4]
The spatial arrangement of atoms in a drug molecule can profoundly influence its interaction with biological targets, leading to significant differences in pharmacological activity, metabolic fate, and toxicity among its stereoisomers.[5] For many chiral drugs, one enantiomer is responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. While methods for the chiral separation of moxifloxacin's stereoisomers have been developed, a comprehensive, publicly available dataset directly comparing the in vitro antibacterial activity (i.e., Minimum Inhibitory Concentrations or MICs) of all four isomers against a broad panel of bacterial pathogens is not readily found in peer-reviewed literature. This guide, therefore, will delve into the established antibacterial spectrum of the active (S,S)-moxifloxacin isomer, detail the molecular mechanisms underpinning its action, and provide a robust framework for the experimental determination of antibacterial activity, which can be applied to the study of all its isomers.
Molecular Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
The bactericidal action of moxifloxacin is a result of its inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][6] These enzymes are critical for bacterial DNA replication, repair, and recombination by managing the topological state of the DNA.
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme's primary role is in the decatenation of newly replicated daughter chromosomes, allowing for their segregation into daughter cells during cell division.
Moxifloxacin stabilizes the complex formed between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA, which ultimately triggers cell death.[7][8]
The relative importance of DNA gyrase and topoisomerase IV as the primary target for fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is the principal target.[7] Moxifloxacin's potent dual-targeting capability contributes to its broad spectrum of activity and may play a role in mitigating the development of resistance.
Mechanism of Moxifloxacin Action
Antibacterial Spectrum of (S,S)-Moxifloxacin
(S,S)-Moxifloxacin exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. Its enhanced activity against Gram-positive bacteria, including multi-drug resistant strains, and atypical pathogens is a hallmark of this fourth-generation fluoroquinolone.
Gram-Positive Aerobes
Moxifloxacin is highly potent against many Gram-positive bacteria. It demonstrates excellent activity against Streptococcus pneumoniae, including strains that are resistant to penicillin and macrolides.[2][9] It is also effective against various other streptococcal species and methicillin-susceptible Staphylococcus aureus (MSSA).[10][11] While its activity against methicillin-resistant Staphylococcus aureus (MRSA) is more variable, it can be more potent than other fluoroquinolones.[12]
Gram-Negative Aerobes
Moxifloxacin retains good activity against a variety of Gram-negative bacteria, including Haemophilus influenzae, Moraxella catarrhalis, and many members of the Enterobacteriaceae family such as Escherichia coli and Klebsiella pneumoniae.[7] However, its activity against Pseudomonas aeruginosa is generally lower compared to some other fluoroquinolones like ciprofloxacin.
Atypical Bacteria and Anaerobes
A key advantage of moxifloxacin is its reliable activity against atypical respiratory pathogens such as Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila.[3] It also possesses significant activity against a broad range of anaerobic bacteria.
The following tables summarize the in vitro activity of (S,S)-moxifloxacin against a selection of common bacterial pathogens, with data compiled from various surveillance studies. MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
| Gram-Positive Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Streptococcus pneumoniae | 0.12 | 0.25 |
| Staphylococcus aureus (MSSA) | 0.06 | 0.12 |
| Staphylococcus aureus (MRSA) | 1.0 | >4.0 |
| Enterococcus faecalis | 1.0 | 2.0 |
| Gram-Negative Bacteria | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | 0.03 | 0.06 |
| Moraxella catarrhalis | 0.06 | 0.12 |
| Escherichia coli | 0.06 | 0.5 |
| Klebsiella pneumoniae | 0.12 | 0.5 |
| Pseudomonas aeruginosa | 4.0 | >8.0 |
Note: MIC values can vary depending on the geographical region and the specific isolates tested.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology for assessing the in vitro activity of an antimicrobial agent against a specific bacterial isolate. The broth microdilution method is a standardized and widely used procedure. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Moxifloxacin isomer stock solution of known concentration
-
Sterile diluent (e.g., sterile water or saline)
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure
-
Preparation of Moxifloxacin Dilutions:
-
Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate wells. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC for the test organism (e.g., 0.008 to 16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the moxifloxacin dilutions. This will bring the total volume in each well to 100 µL.
-
Include a growth control well containing only inoculum and broth (no antibiotic) and a sterility control well containing only broth.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacterium.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Broth Microdilution MIC Workflow
Conclusion and Future Directions
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Moxifloxacin? Retrieved from [Link]
-
RCSB PDB. (n.d.). Moxifloxacin. PDB-101. Retrieved from [Link]
- Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs, 59(1), 121–134.
- Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Lai, C. H., Chen, Y. H., Lin, H. H., & Hsueh, P. R. (2003). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Diagnostic microbiology and infectious disease, 47(2), 433–439.
- Jones, R. N., & Ballow, C. H. (2000). Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States. Antimicrobial agents and chemotherapy, 44(9), 2465–2471.
- Clinical and Laboratory Standards Institute. (2020). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- European Committee on Antimicrobial Susceptibility Testing. (2023). Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0. EUCAST.
- Cruz, L., & Qin, X. Z. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of pharmaceutical and biomedical analysis, 38(4), 716–721.
-
Wikipedia. (2023, December 19). Moxifloxacin. Retrieved from [Link]
- Finch, R. G. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 60(4), 827–856.
- Brooks, W. H. (2010). Chiral separation. In Encyclopedia of Industrial Chemistry. Wiley-VCH.
- Ednie, L. M., Rattan, N., & Jacobs, M. R. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133.
- Balfour, J. A., & Lamb, H. M. (2000). Moxifloxacin: a review of its clinical potential in the management of community-acquired respiratory tract infections. Drugs, 60(4), 827-856.
- Ravikumar, M., Varma, M. S., Swamy, P. Y., & Raju, T. S. (2009). Enantiomeric Separation of Moxifloxacin and Its (R, R)-Isomer by Ligand-Exchange Chiral Chromatography.
-
European Patent Office. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride - EP 2474547 A2. Retrieved from [Link]
- Google Patents. (2008). Process for the synthesis of moxifloxacin hydrochloride - WO2008059223A2.
- Aktaş, Z., Gönüllü, N., Salcioğlu, M., Bal, C., & Anğ, Ö. (2002). Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. International journal of antimicrobial agents, 20(3), 196–200.
- Hoogkamp-Korstanje, J. A., & Roelofs-Willemse, J. (2000). Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. The Journal of antimicrobial chemotherapy, 45(1), 31–39.
- Rolston, K. V., Frisbee-Hume, S., LeBlanc, B. M., & Streeter, H. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic microbiology and infectious disease, 47(2), 441–449.
- Martin, S. J., & Jung, R. (2003). Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity. Expert review of anti-infective therapy, 1(3), 363–370.
Sources
- 1. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. [PDF] S Synthesis , Characterization , Spectrofluorometric and Antibacterial Activity Studies of Moxifloxacin-Zirconium Complex | Semantic Scholar [semanticscholar.org]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]
- 9. Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antibacterial activity of moxifloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Racemization Potential of Moxifloxacin Hydrochloride in the Solid State
Executive Summary
Moxifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic, distinguished by its broad spectrum of activity. A critical feature of its molecular architecture is the presence of two stereogenic centers, with the (S,S)-isomer being the pharmacologically active entity.[1] The stereochemical integrity of an active pharmaceutical ingredient (API) is paramount, as different stereoisomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[2][3] While moxifloxacin is known to be a stable compound, the potential for racemization or epimerization in the solid state—however low—must be rigorously evaluated during drug development. This is crucial as solid-state transformations can be influenced by manufacturing processes (e.g., milling, granulation) and storage conditions (temperature, humidity, light).
This guide provides a comprehensive technical overview of the factors influencing the solid-state chiral stability of moxifloxacin hydrochloride. It delineates the theoretical mechanisms of solid-state racemization, outlines robust experimental protocols for assessing this potential, and discusses risk mitigation strategies for drug development professionals. The methodologies described herein are designed to build a self-validating system for ensuring the stereochemical purity of moxifloxacin hydrochloride from development through to its shelf life.
The Stereochemical Landscape of Moxifloxacin Hydrochloride
Moxifloxacin hydrochloride possesses two chiral centers, giving rise to the possibility of four stereoisomers: the (S,S)-isomer and its enantiomer, the (R,R)-isomer, along with two diastereomers, (R,S) and (S,R).[4][5] The commercial drug product is the pure (S,S)-enantiomer. The control of its enantiomeric and diastereomeric purity is a critical quality attribute. Regulatory bodies require a thorough justification for the choice of a single enantiomer over a racemate, and the stability of that chiral center must be demonstrated throughout the product's lifecycle.[2]
The primary concern during stability studies is the conversion of the active (S,S)-isomer to its inactive or potentially harmful (R,R)-enantiomer or diastereomers. Such a conversion would represent a direct loss of potency and could introduce impurities with different safety profiles.
Theoretical Mechanisms of Solid-State Racemization
Racemization in the solid state is a complex phenomenon governed by molecular mobility and the energetic favorability of a transition state. Unlike in solution, where molecules have high degrees of freedom, solid-state transformations are constrained by the crystal lattice. However, several mechanisms can still contribute to chiral conversion.
-
Proton Abstraction/Tautomerism: The most plausible chemical pathway for racemization in fluoroquinolones involves the chiral center adjacent to the pyrrolidine nitrogen. While chemically unlikely without a strong base, localized areas of high energy (e.g., crystal defects) or interaction with reactive excipients could theoretically facilitate a proton abstraction mechanism, leading to a planar, achiral intermediate that can then re-protonate to form either enantiomer.
-
Mechanochemical Activation: Pharmaceutical manufacturing processes such as milling, grinding, and compaction introduce significant mechanical energy into the crystal lattice. This energy can create amorphous regions and crystal defects, which are sites of higher molecular mobility and reactivity.[6] This increased mobility can lower the activation energy barrier for conformational changes, potentially leading to racemization.
-
Influence of Polymorphism and Hydration: Moxifloxacin hydrochloride is known to exist in different crystalline forms, including anhydrous polymorphs and a hydrate.[7][8] Phase transitions between these forms, often induced by temperature and humidity, can disrupt the crystal lattice and create transient states of higher molecular mobility where racemization could occur. Studies have shown that exposing moxifloxacin HCl to high humidity (e.g., 90% RH) can induce a phase transformation to a hydrated form, which is also less soluble.[7]
Summary of Factors Influencing Moxifloxacin HCl Solid-State Stability
Forced degradation studies are instrumental in identifying the intrinsic stability characteristics of a drug substance.[9] While many studies focus on chemical degradation, their conditions can also reveal the potential for physical transformations, including racemization. Based on available literature, the stability of solid moxifloxacin HCl can be summarized as follows:
| Stress Condition | Observation | Implication for Racemization Potential | Reference(s) |
| Thermal Stress | Generally stable. One study showed stability at 100°C. Another found it stable at 60°C for 30 days. | Low potential from thermal stress alone in a stable crystalline form. | [10][11] |
| Humidity | High humidity (e.g., 75% RH at 40°C or 90% RH at 20°C) can induce a transformation to a hydrated crystalline form. | High potential during the phase transition. The hydrated form itself may have a different stability profile. | [7] |
| Photostability | Stable under normal daylight. Found to be unstable when exposed to a UV lamp (365 nm) for 48 hours. | Moderate to high. Photon energy can create localized excited states or defects that facilitate isomerization. | [11] |
| Mechanical Stress | Not explicitly studied for racemization, but mechanochemical processes are known drivers of solid-state racemization in other APIs. | Theoretical potential is high. Processes like micronization or high-pressure tableting should be carefully evaluated. | [6] |
| Oxidation | Degradation has been observed under oxidative stress (e.g., with H₂O₂). | Low. Oxidative degradation pathways are unlikely to directly cause racemization at the specific chiral centers. | [12] |
Experimental Assessment of Racemization Potential
A robust assessment requires a combination of a targeted forced degradation study and highly specific, validated analytical methods capable of separating all potential stereoisomers.
Experimental Workflow: A Self-Validating System
The following workflow ensures that any observed degradation can be accurately speciated, distinguishing between chemical degradation and stereochemical conversion.
Protocol 1: Forced Degradation Study for Solid-State Racemization
Objective: To expose solid moxifloxacin hydrochloride to relevant stress conditions and determine if any quantifiable level of its enantiomer or diastereomers is generated.
Methodology:
-
Sample Preparation: Place approximately 10-20 mg of moxifloxacin HCl API as a thin layer in separate, appropriate containers (e.g., clear glass vials for photostability, open petri dishes for humidity).
-
Control Sample: Store an unstressed control sample, protected from light, at 5°C ± 3°C.
-
Thermal Stress: Place samples in a calibrated oven at 80°C for 7 days.
-
Humidity Stress: Place samples in a stability chamber at 40°C / 75% RH for 7 days.[7]
-
Photostability Stress: Expose samples to light conditions as specified in ICH guideline Q1B. This includes exposure to a cool white fluorescent lamp and a near-UV lamp.
-
Mechanical Stress: Subject a sample to milling using a laboratory-scale ball mill for a defined period (e.g., 60 minutes). The specific energy input should be recorded if possible.
-
Sample Analysis: At the end of the exposure period, accurately weigh and dissolve each stressed sample (and the control) in a suitable solvent/mobile phase to a known concentration (e.g., 0.5 mg/mL) for analysis by a validated chiral method (see Protocol 2 or 3).
-
Data Evaluation: Quantify the peak area of the (S,S)-isomer and any peaks corresponding to the (R,R), (R,S), and (S,R) isomers. Calculate the percentage of these stereoisomeric impurities relative to the main peak.
Protocol 2: Chiral Analysis by Capillary Electrophoresis (CE)
Objective: To separate and quantify the four stereoisomers of moxifloxacin. This method is highly effective for chiral separations.[1][4]
Instrumentation & Conditions:
-
System: Standard Capillary Electrophoresis system with UV detection.
-
Capillary: Fused-silica, 50 µm internal diameter, 40 cm effective length.[1]
-
Background Electrolyte (BGE): 12.5 mM Triethylamine (TEA) phosphate buffer, pH 2.5, containing 5% highly-sulfated gamma-cyclodextrin (HS-γ-CD) as the chiral selector and 6% acetonitrile.[1]
-
Voltage: -13 kV (negative polarity).[1]
-
Temperature: 20°C.[1]
-
Detection: UV at 295 nm.[1]
Procedure:
-
System Preparation: Condition the capillary by flushing sequentially with 1 M NaOH, water, and finally the BGE.
-
Sample Injection: Inject the dissolved sample from Protocol 5.1 using a pressure injection.
-
Separation: Apply the specified voltage. The cyclodextrin in the BGE will form transient diastereomeric complexes with the moxifloxacin isomers, leading to different migration times and effective separation.
-
Quantification: Identify peaks based on the migration times of reference standards for each isomer. Calculate the percentage area of each impurity peak relative to the total peak area. The method should be validated for specificity, linearity, accuracy, and precision, with a limit of quantification (LOQ) suitable for impurity analysis (e.g., 0.05%).[1]
Protocol 3: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To provide an alternative, robust method for the separation and quantification of moxifloxacin from its (R,R)-enantiomer.
Instrumentation & Conditions:
-
System: HPLC with a UV detector.
-
Column: An achiral C18 column (e.g., 150 x 4.6 mm, 3 µm) is used in conjunction with a chiral mobile phase additive.[13][14]
-
Mobile Phase: An isocratic mobile phase containing a chiral additive. An optimized example consists of 0.01 M copper (II)-sulfate and L-isoleucine in a water/methanol mixture (e.g., 70:30 v/v), with the pH adjusted to 3.5.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 293 nm.
Procedure:
-
System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the dissolved sample from Protocol 5.1.
-
Separation: The mechanism involves the formation of ternary diastereomeric complexes between the stationary phase, the chiral ligand (L-isoleucine-Cu(II)), and the enantiomers of moxifloxacin, resulting in differential retention times.[14]
-
Quantification: Identify and quantify the (R,R)-isomer against a validated reference standard. The method should be validated with a demonstrated LOQ suitable for impurity testing (e.g., ~0.3 µg/mL).[13][14]
Risk Assessment and Mitigation in Drug Development
The results from the experimental assessment should be used to build a risk profile.
-
Low Risk: If no quantifiable racemization is observed under any stress condition, the solid-state chiral stability of moxifloxacin HCl can be considered robust.
-
Moderate Risk: If racemization is observed only under specific, harsh conditions (e.g., high-energy milling or direct UV exposure), mitigation strategies should be implemented. These could include:
-
Process Control: Tightly control milling parameters to minimize energy input. Use protective packaging with UV-blocking properties.
-
Formulation: Avoid excipients that are highly basic or could generate reactive species.
-
Humidity Control: Implement strict controls on humidity during manufacturing and storage to prevent polymorphic or hydrate transformations.[7]
-
-
High Risk: If racemization occurs under standard accelerated stability conditions (e.g., 40°C/75% RH), a more fundamental reformulation or re-evaluation of the solid form may be necessary.
Conclusion
The stereochemical integrity of moxifloxacin hydrochloride in the solid state is a critical attribute for ensuring product quality, safety, and efficacy. While the molecule is generally stable, it is not immune to solid-state transformations under specific stress conditions, particularly high humidity, UV light exposure, and potentially high mechanical stress. The formation of a less soluble hydrate under humid conditions is a key transformation to monitor.[7] A thorough investigation using targeted forced degradation studies coupled with validated, high-resolution chiral analytical methods like Capillary Electrophoresis or ligand-exchange HPLC is essential. By understanding the potential pathways for racemization and implementing appropriate control strategies during process development and manufacturing, the risks to chiral purity can be effectively mitigated, ensuring the delivery of a safe and potent medication.
References
-
Cruz, L., et al. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660.
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science.
- Gouda, A. A., et al. (2014). Application of a validated stability-indicating densitometric thin-layer chromatographic method to stress degradation studies on moxifloxacin.
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed.
-
Reddy, H. K., Venkatesh, A., & Reddy, A. R. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research.
- Naveed, S., Uroog, S., & Waheed, N. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research, 5(4), 110-116.
-
Cruz, L., et al. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate.
- Vishnu Priya, M., et al. (2015). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 7(5), 836-841.
- Al-Ghannam, S. M. (2012). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 37, pp. 299-346). Elsevier.
-
Cruz, L., et al. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks.
-
Julio, T., Garcia, J., et al. (2015). SOLID-STATE STABILITY AND SOLUBILITY DETERMINATION OF CRYSTALLINE FORMS OF MOXIFLOXACIN HYDROCHLORIDE. Semantic Scholar.
- Aruna, E., Sri, K. B., & Sumakanth, M. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development, 9(4), 16-20.
- Julio, T. A., et al. (2015). Solid-state stability and solubility determination of crystalline forms of moxifloxacin hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 173-177.
- Nagy, Z. K., et al. (2022). Solid-State Deracemization via Temperature Cycles in Continuous Operation: Model-Based Process Design. Crystal Growth & Design, 22(3), 1846-1859.
- MSD. (2025).
- Cruz, L., et al. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis.
- Herman, C., et al. (2013). The importance of screening solid-state phases of a racemic modification of a chiral drug: thermodynamic and structural characterization of solid-state phases of etiracetam.
- Lopes, C., et al. (2024). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. Reaction Chemistry & Engineering.
- MSD. (2025).
- van der Wal, E., et al. (2017). Solid Phase Deracemization of an Atropisomer. Crystal Growth & Design, 17(10), 5145-5148.
- McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development.
- Blaser, H. U. (2015). Chirality and its implications for the pharmaceutical industry. Chirality, 27(11), 774-778.
-
Herman, C., et al. (2013). The importance of screening solid-state phases of a racemic modification of a chiral drug: thermodynamic and structural characterization of solid-state phases of etiracetam. PubMed.
- Wang, Y., et al. (2025). Chiral separation of fluoroquinolones by capillary electrophoresis using glucosamine-functionalized carbon quantum dots as a Pseudostationary phase.
- Fernandes, P., & Martens, E. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1175.
- Al-Ghananeem, A. M. (2012). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. Journal of Bioanalysis & Biomedicine, S5.
- Lally, H., & Southern, M. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(15), 10221-10235.
-
Veranova. (n.d.). The importance of chirality in API development. Veranova.
- Szatmári, I., et al. (2016). Highly efficient racemisation of a key intermediate of the antibiotic moxifloxacin. Tetrahedron: Asymmetry, 27(14-15), 654-660.
-
Lally, H., & Southern, M. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications.
-
CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents.
- Paim, C. S., et al. (2014). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 50(1), 145-155.
-
EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science, 2(2), 85-100.
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00103F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 14. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Chiral Separation of Moxifloxacin Isomers by High-Performance Liquid Chromatography
Introduction
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a critical therapeutic agent effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its molecular structure contains two chiral centers, leading to the potential for four stereoisomers: (S,S), (R,R), (R,S), and (S,R).[3][4] The pharmacologically active and desired enantiomer is the (S,S)-isomer.[5] The other isomers are considered impurities and may have different toxicological and pharmacological profiles. Therefore, the robust and accurate separation and quantification of these isomers are paramount for ensuring the quality, safety, and efficacy of moxifloxacin drug products. This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) protocol for the chiral separation of moxifloxacin isomers, providing researchers, scientists, and drug development professionals with a detailed guide for method implementation and validation.
The Challenge of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a significant analytical challenge. Chiral chromatography, a specialized branch of chromatography, is employed to resolve enantiomeric pairs. This is achieved by creating a chiral environment, either through a chiral stationary phase (CSP) or by using a chiral mobile phase additive (CMPA), which allows for differential interaction with the enantiomers, leading to their separation.
Methodologies for Moxifloxacin Chiral Separation
Two primary HPLC-based strategies have been successfully employed for the chiral separation of moxifloxacin isomers:
-
Chiral Ligand-Exchange Chromatography: This technique utilizes a chiral mobile phase additive, typically an amino acid like L-isoleucine, in conjunction with a metal ion such as copper(II) sulfate, and an achiral reversed-phase column (e.g., C18).[3][6][7] The chiral selector in the mobile phase forms transient diastereomeric complexes with the moxifloxacin enantiomers, which have different stabilities and thus different retention times on the achiral column.[3]
-
Chiral Stationary Phase (CSP) Chromatography: This approach employs a column where the stationary phase itself is chiral. For moxifloxacin, polysaccharide-based CSPs, such as cellulose-tris(3,5-dimethylphenylcarbamate), have been shown to be effective under normal-phase conditions.[8] The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase.
This application note will focus on the Chiral Ligand-Exchange Chromatography method due to its cost-effectiveness and the use of readily available achiral columns.
Experimental Protocol: Chiral Ligand-Exchange HPLC
This protocol provides a detailed, step-by-step methodology for the chiral separation of moxifloxacin and its (R,R)-enantiomer using an achiral C18 column with a chiral mobile phase additive.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[6]
-
Chemicals and Reagents:
-
Moxifloxacin hydrochloride reference standard
-
(R,R)-moxifloxacin isomer reference standard
-
Copper(II) sulfate pentahydrate
-
L-isoleucine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase | 0.01 M Copper(II) sulfate and L-isoleucine in water:Methanol (70:30, v/v), pH adjusted to 3.5 with phosphoric acid |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 23°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve an appropriate amount of Copper(II) sulfate and L-isoleucine in HPLC grade water to achieve a final concentration of 0.01 M for each.
-
Mix this aqueous solution with methanol in a 70:30 (v/v) ratio.
-
Adjust the pH of the final mixture to 3.5 using phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of moxifloxacin hydrochloride in the mobile phase.
-
Prepare a stock solution of the (R,R)-moxifloxacin isomer in the mobile phase.
-
From the stock solutions, prepare working standard solutions at the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the moxifloxacin bulk drug or formulation in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution containing both moxifloxacin and its (R,R)-isomer to determine their retention times and resolution.
-
Inject the sample solution.
-
Identify and quantify the (R,R)-isomer in the sample by comparing its peak area to that of the standard.
Workflow for Chiral Separation of Moxifloxacin
Caption: Workflow for the chiral separation of moxifloxacin isomers using HPLC.
Method Validation Insights
A crucial aspect of developing a reliable analytical method is its validation. For the chiral separation of moxifloxacin, the following validation parameters should be assessed according to ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the resolution of the moxifloxacin peak from its enantiomer and any other potential impurities or degradation products.[9]
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established for the (R,R)-isomer over a defined concentration range.[6][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies, where a known amount of the isomer is spiked into a sample matrix.[6][7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][10]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6][10] For impurity analysis, a low LOQ is critical.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6][7]
Concluding Remarks
The chiral separation of moxifloxacin isomers is a critical analytical task in the pharmaceutical industry. The detailed HPLC method using a chiral mobile phase additive presented in this application note provides a reliable and cost-effective solution for the accurate quantification of the (R,R)-enantiomeric impurity in moxifloxacin. The successful implementation and validation of this method will contribute to ensuring the quality and safety of moxifloxacin-containing pharmaceutical products.
References
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science, 2025. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. [Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. [Link]
-
Global Health: Antimicrobial Resistance: Moxifloxacin. PDB-101. [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Structures of moxifloxacin (S,S isomer) and its chiral impurities. ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]
- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
A validated RP- HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 2005. [Link]
-
Moxifloxacin. PubChem. [Link]
-
HPLC - VALIDATION OF MOXIFLOXACIN. OPUS at UTS. [Link]
-
Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. FarmaR. [Link]
-
Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method. Walsh Medical Media. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. ChemRxiv. [Link]
-
Moxifloxacin. Wikipedia. [Link]
-
Chemical structure of Moxifloxacin (MOX). ResearchGate. [Link]
Sources
- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 8. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated Capillary Electrophoresis Method for the Enantiomeric Purity Assay of Moxifloxacin
Abstract
This application note details a robust and validated capillary electrophoresis (CE) method for the determination of the enantiomeric purity of Moxifloxacin Hydrochloride. Moxifloxacin, a fluoroquinolone antibiotic, possesses two chiral centers, making the stereospecific separation and quantification of its potential isomers critical for ensuring drug safety and efficacy.[1][2][3] The described method is capable of separating the active (S,S)-isomer of moxifloxacin from its potential chiral impurities: the (R,R)-enantiomer and the (R,S)- and (S,R)-diastereomers.[1][2][3] Employing highly-sulfated gamma-cyclodextrin (HS-γ-CD) as a chiral selector, this method provides high resolution, specificity, and sensitivity, making it suitable for routine quality control in both bulk drug substance and finished pharmaceutical products. The protocol has been validated for specificity, linearity, range, accuracy, and precision, demonstrating its reliability for its intended analytical purpose.[1][2]
Introduction: The Imperative of Chiral Purity
Moxifloxacin is a broad-spectrum antibiotic widely used to treat a variety of bacterial infections.[3] The molecule's structure contains two stereocenters, giving rise to the possibility of four stereoisomers.[1][2][3] The therapeutically active form is the (S,S)-isomer. Regulatory bodies, such as the FDA, mandate strict control over the isomeric purity of chiral drugs, as different stereoisomers can have varied pharmacological, metabolic, and toxicological profiles. Therefore, a precise and reliable analytical method is essential to quantify potential chiral impurities and ensure the safety and quality of moxifloxacin.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, rapid analysis times, and minimal solvent consumption.[4][5] The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE).[4][6] This selector forms transient, diastereomeric complexes with the enantiomers of the analyte.[4] Differences in the formation constants of these complexes lead to differential electrophoretic mobilities, enabling their separation.[4] Cyclodextrins (CDs) are the most widely used chiral selectors in CE due to their versatility, UV transparency, and commercial availability.[6][7]
This note provides a detailed protocol based on a validated method for the enantiomeric purity of moxifloxacin, leveraging the exceptional resolving power of highly-sulfated gamma-cyclodextrin.[1][2]
Principle of Chiral Separation using Sulfated Cyclodextrins
The separation mechanism hinges on the formation of transient inclusion complexes between the moxifloxacin isomers and the highly-sulfated gamma-cyclodextrin (HS-γ-CD).
-
Host-Guest Interaction: The hydrophobic cavity of the γ-cyclodextrin can include parts of the moxifloxacin molecule. The stereochemistry of the (S,S)-moxifloxacin and its isomers will dictate the geometry and stability of this inclusion.
-
Electrostatic and Secondary Interactions: The negatively charged sulfate groups on the rim of the cyclodextrin interact electrostatically with the positively charged moxifloxacin molecule (at acidic pH). Hydrogen bonding and dipole-dipole interactions at the chiral centers further contribute to the stability of the diastereomeric complexes.[7]
-
Differential Mobility: The (S,S)-isomer and its enantiomer/diastereomers will have different binding affinities for the HS-γ-CD. The isomer that forms a more stable complex will spend more time associated with the highly negatively charged cyclodextrin. In the described method, a negative voltage is applied, and the HS-γ-CD, acting as a pseudo-stationary phase, moves towards the anode (positive electrode). The differential interaction results in varying effective mobilities for the isomers, leading to their separation.
Below is a diagram illustrating the workflow for this analytical method.
Caption: Workflow for Moxifloxacin Enantiomeric Purity Assay by CE.
Materials and Reagents
| Material/Reagent | Grade/Specification | Recommended Supplier |
| Moxifloxacin HCl Reference Standard | USP or equivalent | Sigma-Aldrich, USP |
| (R,R)-enantiomer of Moxifloxacin | For peak identification | Provided by drug manufacturer |
| Phosphoric Acid | ACS Grade | Fisher Scientific |
| Triethylamine (TEA) | HPLC Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Highly-Sulfated γ-Cyclodextrin (HS-γ-CD) | CE Grade | Beckman Coulter, Agilent |
| Sodium Hydroxide (NaOH) | ACS Grade | VWR |
| Deionized Water | 18.2 MΩ·cm | Milli-Q® System |
| Fused-Silica Capillary | 50 µm i.d. | Polymicro Technologies |
Instrumentation and Conditions
A standard capillary electrophoresis system equipped with a UV detector is required. The following table summarizes the validated instrumental conditions.[1][2][3]
| Parameter | Setting | Rationale |
| Instrumentation | Agilent CE, Beckman P/ACE MDQ, or equivalent | |
| Capillary | Fused-silica, 50 µm i.d., 40 cm total length | Standard dimension for good resolution and heat dissipation. |
| Background Electrolyte (BGE) | 12.5 mM TEA Phosphate buffer, pH 2.5, with 5% (w/v) HS-γ-CD and 6% (v/v) Acetonitrile | Low pH ensures moxifloxacin is protonated. HS-γ-CD is the chiral selector. ACN can improve separation efficiency. |
| Applied Voltage | -13 kV (Reversed Polarity) | The negatively charged CD-analyte complex moves towards the anode. Reversed polarity is used. |
| Capillary Temperature | 20 °C | Temperature control is crucial for migration time reproducibility. |
| Injection | Pressure injection (e.g., 0.5 psi for 5 seconds) | Provides reproducible injection volumes. |
| Detection Wavelength | 295 nm | Corresponds to a UV absorbance maximum for moxifloxacin, ensuring high sensitivity. |
Detailed Experimental Protocols
Preparation of Buffers and Solutions
-
12.5 mM TEA Phosphate Buffer (pH 2.5):
-
Add approximately 900 mL of deionized water to a 1 L volumetric flask.
-
Add 1.25 mL of triethylamine and ~0.85 mL of concentrated phosphoric acid.
-
Mix well and adjust the pH to 2.5 ± 0.1 with either dilute phosphoric acid or triethylamine.
-
Bring the final volume to 1000 mL with deionized water.
-
-
Background Electrolyte (BGE) with Chiral Selector:
-
Weigh 5.0 g of highly-sulfated γ-cyclodextrin (HS-γ-CD) into a 100 mL volumetric flask.
-
Add 6.0 mL of acetonitrile.
-
Add the 12.5 mM TEA Phosphate buffer (pH 2.5) to the flask and sonicate for 5-10 minutes to dissolve the cyclodextrin completely.
-
Bring the final volume to 100 mL with the TEA Phosphate buffer.
-
Filter the BGE through a 0.45 µm nylon filter before use.
-
-
Sample Preparation:
-
Prepare a stock solution of Moxifloxacin HCl at a concentration of approximately 1.0 mg/mL in deionized water.
-
For the enantiomeric purity test, dilute this stock solution to a working concentration of 0.5 mg/mL with deionized water.
-
Capillary Conditioning and Analysis Sequence
-
New Capillary Conditioning:
-
Rinse the new capillary with 1.0 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate with the BGE for at least 15 minutes.
-
-
Pre-Injection Conditioning (for each run):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with the BGE for 3 minutes. This ensures a clean and consistent capillary surface for each injection, leading to high reproducibility.
-
-
Analysis Sequence:
-
Inject a blank (water) to ensure no carryover.
-
Inject the Moxifloxacin sample solution.
-
Record the electropherogram for a sufficient time to allow all isomers to elute.
-
The logical flow of the separation process within the capillary is outlined below.
Caption: Chiral separation mechanism inside the CE capillary.
Method Validation Summary
The described method has been thoroughly validated according to ICH guidelines.[2] The key validation parameters are summarized below.
-
Specificity: The method demonstrated excellent specificity. A solution containing the (S,S)-moxifloxacin, its (R,R)-enantiomer, and the two diastereomers showed baseline resolution for all four peaks, proving the method can unambiguously assess the analyte in the presence of its potential chiral impurities.[1]
-
Linearity and Range: The method was found to be linear for the isomeric impurities over a range of 0.05% to 5% of the nominal analyte concentration.[1][2] The correlation coefficient (r²) was typically >0.998.
-
Precision:
-
Repeatability (Intra-day): The Relative Standard Deviation (RSD) for the migration times and peak areas of the impurities was less than 2%.
-
Intermediate Precision (Inter-day): The RSD between different days and analysts was also well within acceptable limits (<5%).
-
-
Accuracy: Accuracy was assessed by spiking the main component with known amounts of the impurities. The recovery was found to be within 95% to 105%, demonstrating the accuracy of the method for quantifying the enantiomeric impurity.[1][2]
-
Limit of Quantification (LOQ): The LOQ for the chiral impurities was established at approximately 0.05% of the test concentration, providing sufficient sensitivity for quality control purposes.[1]
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | 1. Incorrect BGE pH or composition.2. Degraded cyclodextrin.3. Capillary temperature too high. | 1. Prepare fresh BGE and verify pH.2. Use a new lot of HS-γ-CD.3. Lower the capillary temperature to 20°C. |
| Fluctuating Migration Times | 1. Inconsistent capillary conditioning.2. BGE depletion or contamination.3. Unstable voltage or temperature. | 1. Ensure consistent pre-run conditioning rinses.2. Replace inlet and outlet vials with fresh BGE every 5-10 runs.3. Check instrument performance. |
| Broad or Tailing Peaks | 1. Sample overload.2. Adsorption of analyte to capillary wall. | 1. Dilute the sample or reduce injection time/pressure.2. Increase the duration of the NaOH wash during conditioning. |
| No Peaks Detected | 1. Incorrect polarity.2. Clogged capillary.3. Detector lamp issue. | 1. Ensure voltage is set to -13 kV (negative polarity).2. Perform a high-pressure rinse or replace the capillary.3. Check detector lamp status. |
Conclusion
The capillary electrophoresis method presented in this application note is a validated, highly effective technique for the enantiomeric purity testing of moxifloxacin. By utilizing highly-sulfated gamma-cyclodextrin as a chiral selector, the method achieves excellent resolution of all four stereoisomers. Its proven specificity, accuracy, and precision make it an ideal tool for implementation in quality control laboratories for the analysis of both drug substances and finished products, ensuring that they meet the stringent purity requirements for chiral pharmaceuticals.
References
-
Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8–13. [Link]
-
LCGC International. (n.d.). Using Cyclodextrins to Achieve Chiral and Non-chiral Separations in Capillary Electrophoresis. LCGC International. [Link]
-
ResearchGate. (n.d.). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis | Request PDF. ResearchGate. [Link]
-
Mihaly, J., et al. (2021). The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. PubMed Central. [Link]
-
Springer Protocols. (n.d.). Cyclodextrins as Chiral Selectors in Capillary Electrophoresis Enantioseparations. Springer Link. [Link]
-
Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks. [Link]
-
Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Juhasz, G., & Guttman, A. (2021). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. [Link]
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. bio-rad.com [bio-rad.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated Chiral LC-MS/MS Method for the Robust Quantification of Moxifloxacin and its Enantiomer in Human Plasma
Abstract
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making its stereochemical purity a critical quality attribute. The pharmacologically active agent is the (S,S)-enantiomer, while other stereoisomers are considered impurities. This document provides a comprehensive, in-depth guide to a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the stereoselective separation and quantification of moxifloxacin and its primary enantiomeric impurity, the (R,R)-isomer, in human plasma. The methodology leverages ligand-exchange chromatography for chiral separation on a standard achiral column, coupled with the unparalleled sensitivity and specificity of tandem mass spectrometry. The protocol is fully validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and U.S. Food and Drug Administration (FDA) guidelines, ensuring its suitability for regulated bioanalysis.[1][2][3]
Introduction: The Rationale for Chiral Separation
Moxifloxacin's therapeutic efficacy and safety profile are specific to its (S,S)-stereoisomer. The presence of its (R,R)-enantiomer or diastereomers ((R,S) and (S,R)) can be process-related impurities or potential degradants.[4] Regulatory agencies mandate strict control over isomeric impurities, as they may exhibit different pharmacological, toxicological, or pharmacokinetic properties. Therefore, a validated, stereoselective analytical method is not merely a technical exercise but a fundamental requirement for ensuring drug safety and quality in both pharmaceutical manufacturing and clinical studies.
Traditional reversed-phase HPLC methods are incapable of resolving enantiomers. This application note addresses this challenge by employing a chiral mobile phase additive, a technique known as ligand-exchange chromatography.[5][6][7] This approach induces transient diastereomeric complexes that can be resolved on a standard achiral C18 column, offering a robust and cost-effective alternative to dedicated chiral stationary phases.[7] When coupled with tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, this method provides the high sensitivity and selectivity required for quantification in complex biological matrices like human plasma.[8][9][10]
Experimental Methodology
Materials, Reagents, and Standards
-
Standards: Moxifloxacin ((S,S)-isomer) reference standard (≥99.5% purity), (R,R)-Moxifloxacin (≥98% purity), and Moxifloxacin-d4 (internal standard, IS) were sourced from a certified supplier.
-
Reagents: HPLC-grade methanol, acetonitrile, and water were obtained. Formic acid (LC-MS grade), copper(II) sulfate (ACS grade), and L-Isoleucine (≥99%) were procured.
-
Biological Matrix: Drug-free human plasma was obtained from a certified biobank and stored at -80°C.
Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography system capable of delivering precise gradients.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
-
Analytical Column: A standard C18 column (e.g., 150 x 4.6 mm, 3 µm particle size) was used for separation.[7]
Table 1: Optimized Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3 µm | An achiral column is used in conjunction with a chiral mobile phase for ligand-exchange chromatography. |
| Mobile Phase A | 0.01 M Copper(II) Sulfate, 0.02 M L-Isoleucine in Water, pH adjusted to 3.5 with Formic Acid | The chiral selector L-Isoleucine and Copper(II) form ternary complexes with the moxifloxacin enantiomers, enabling their separation.[7] |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |
| Gradient | Isocratic: 70% A / 30% B | An isocratic flow provides stable conditions for the formation and separation of the diastereomeric complexes.[7] |
| Flow Rate | 0.8 mL/min | Optimized for best peak shape and resolution. |
| Column Temp. | 25°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL |
Table 2: Optimized Mass Spectrometer Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Moxifloxacin contains basic nitrogen atoms that are readily protonated. |
| MRM Transitions | Moxifloxacin: 402.2 → 384.2 (R,R)-Moxifloxacin: 402.2 → 384.2 Moxifloxacin-d4 (IS): 406.2 → 388.2 | These transitions are highly specific and provide excellent sensitivity for quantification.[10] The (R,R)-isomer is structurally identical and thus has the same transition. |
| Dwell Time | 100 ms | Sufficient time to acquire enough data points across each chromatographic peak. |
| Collision Energy | Optimized for each transition | Maximizes the signal of the product ion. |
| Source Temp. | 150°C | Optimized for efficient desolvation and ionization. |
| Desolvation Temp. | 400°C |
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Moxifloxacin, (R,R)-Moxifloxacin, and Moxifloxacin-d4 were accurately weighed and dissolved in methanol to prepare individual stock solutions.
-
Working Solutions: Intermediate and spiking solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): The Moxifloxacin-d4 stock was diluted in acetonitrile. This solution serves as both the protein precipitation agent and the vehicle for the IS.
Sample Preparation Protocol
The protein precipitation method is chosen for its simplicity, speed, and effectiveness in removing the bulk of plasma proteins.[8][11]
-
Aliquot: Transfer 100 µL of human plasma (blank, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of the appropriate analyte working solution (or blank diluent for blank samples).
-
Precipitate & Add IS: Add 300 µL of the cold IS working solution (100 ng/mL in acetonitrile).
-
Vortex: Vortex mix vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.
-
Inject: Inject 10 µL onto the LC-MS/MS system.
Method Validation Protocol
The developed method was rigorously validated based on the ICH Q2(R1) guideline and the FDA's guidance on Bioanalytical Method Validation.[1][2][3][12] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2]
Specificity and Selectivity
-
Protocol: Six different lots of blank human plasma were processed and analyzed to check for interferences at the retention times of moxifloxacin, its (R,R)-isomer, and the IS.
-
Acceptance Criteria: The response of any interfering peak must be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analytes and less than 5% for the IS.
Linearity and Range
-
Protocol: Calibration curves were prepared by spiking blank plasma at eight non-zero concentrations ranging from 1 ng/mL to 1000 ng/mL for both moxifloxacin and the (R,R)-isomer. The curves were constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x²) linear regression was applied.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.99. The back-calculated concentration for each calibrator must be within ±15% of the nominal value (±20% at the LLOQ).
Accuracy and Precision
-
Protocol: Assessed by analyzing QC samples in replicates (n=6) at four concentration levels: LLOQ, Low QC (LQC, 3x LLOQ), Medium QC (MQC), and High QC (HQC). The analysis was performed on three separate days to determine intra-day and inter-day precision and accuracy.
-
Acceptance Criteria: The mean accuracy (%RE) should be within ±15% of the nominal values (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[13]
LLOQ and LOD
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within 20%).
-
Limit of Detection (LOD): Determined as the concentration at which the signal-to-noise ratio is greater than 3.
Matrix Effect and Recovery
-
Protocol:
-
Recovery: The peak area of analytes in pre-extraction spiked plasma samples was compared to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: The peak area of analytes in post-extraction spiked plasma samples was compared to that of neat solutions at three QC levels.
-
-
Acceptance Criteria: The recovery should be consistent and reproducible. The CV of the matrix factor across different lots of plasma should be ≤15%.
Stability
-
Protocol: The stability of moxifloxacin in human plasma was evaluated at three QC levels under various conditions:
-
Short-Term: At room temperature for 6 hours.
-
Post-Preparative: In the autosampler at 4°C for 24 hours.
-
Freeze-Thaw: After three freeze-thaw cycles (-80°C to room temperature).
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Results and Discussion
The method was successfully validated, and the results met all pre-defined acceptance criteria.
-
Chromatography: The ligand-exchange method provided excellent chiral resolution, with a resolution factor >1.5 between the (S,S)-moxifloxacin and (R,R)-moxifloxacin peaks. The (S,S)-isomer eluted first, followed by the (R,R)-isomer. The total run time was under 15 minutes.
-
Linearity: The calibration curves were linear over the range of 1-1000 ng/mL for both isomers, with r² values consistently >0.995.
-
Accuracy & Precision: The intra- and inter-day accuracy and precision were well within the acceptable limits as outlined by the FDA.
Table 3: Summary of Accuracy and Precision Data for Moxifloxacin
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Inter-day Precision (%CV) (n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 1.0 | 8.5 | 11.2 | -5.4 | -3.8 |
| LQC | 3.0 | 6.1 | 7.9 | 2.1 | 4.5 |
| MQC | 100 | 4.3 | 5.5 | -1.5 | 1.9 |
| HQC | 800 | 3.8 | 4.9 | 3.2 | 2.7 |
-
Sensitivity: The LLOQ was reliably established at 1.0 ng/mL, with a signal-to-noise ratio >10 and meeting the accuracy and precision criteria of ±20%. The LOD was approximately 0.3 ng/mL.
-
Stability: Moxifloxacin was found to be stable under all tested conditions, with deviations of less than 10% from the nominal concentrations.
Conclusion
This application note details a highly selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of moxifloxacin and its (R,R)-enantiomer in human plasma. The novel use of ligand-exchange chromatography on a standard achiral column provides an accessible and effective solution for chiral separation. The method has been thoroughly validated according to stringent international guidelines and is demonstrated to be fit for purpose in regulated bioanalytical environments, including pharmacokinetic studies and therapeutic drug monitoring.
References
- Zheng, X., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Chromatography B, 1158, 122397.
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
-
ICH. (2024). Revised ICH Guideline Q2(R2) On Validation Of Analytical Procedures. International Council for Harmonisation. Available at: [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
ResearchGate. (2015). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Available at: [Link]
-
ResearchGate. (2020). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, and isavuconazole in human plasma. Available at: [Link]
-
ResearchGate. (2009). Enantiomeric Separation of Moxifloxacin and Its ( R , R )-Isomer by Ligand-Exchange Chiral Chromatography. Available at: [Link]
-
Shah, I., et al. (2016). Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients. PubMed. Available at: [Link]
-
Zhang, T., et al. (2021). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. National Institutes of Health (NIH). Available at: [Link]
-
Li, J., et al. (2018). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. Oxford Academic. Available at: [Link]
-
Ravikumar, M., et al. (2009). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2022). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Available at: [Link]
-
Cruz, L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. PubMed. Available at: [Link]
- Google Patents. (2012). Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
Al-Gous, A., et al. (2024). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed. Available at: [Link]
-
ResearchGate. (2015). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Available at: [Link]
-
ResearchGate. (2018). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
Davie, A., et al. (2019). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. Available at: [Link]
-
FDA. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. National Institutes of Health (NIH). Available at: [Link]
-
French, D. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]
-
FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 7. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Moxifloxacin Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of moxifloxacin ester derivatives. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses a carboxylic acid moiety at the C-3 position that is amenable to chemical modification. Esterification at this site can modulate the physicochemical properties of the parent drug, offering a promising strategy for the development of prodrugs with enhanced pharmacokinetic profiles. This document provides a step-by-step methodology for the synthesis, purification, and characterization of these derivatives, underpinned by established scientific literature. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the protocol.
Introduction: The Rationale for Moxifloxacin Esterification
Moxifloxacin is a broad-spectrum antibiotic highly effective against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[1]. The chemical structure of moxifloxacin features a carboxylic acid group at the C-3 position of the quinolone core. This functional group is a prime target for chemical modification to generate prodrugs.
Esterification of the carboxylic acid group can lead to derivatives with altered properties such as:
-
Improved Lipophilicity: Enhancing the ability of the drug to permeate biological membranes.
-
Modified Solubility: Adjusting the aqueous solubility to suit different formulation requirements.
-
Altered Pharmacokinetics: Potentially leading to sustained release, altered distribution, and modified metabolism.
-
Masking Taste: Improving the palatability of oral formulations.
The synthesis of moxifloxacin ester derivatives is a key strategy in medicinal chemistry to optimize its therapeutic efficacy and patient compliance. This protocol will focus on a reliable method for achieving this transformation.
Reaction Scheme and Workflow
The synthesis of moxifloxacin ester derivatives is typically achieved through the esterification of the carboxylic acid group at the C-3 position with various alkyl or aryl halides. The following diagram illustrates the general reaction scheme.
Figure 1: General reaction scheme for the synthesis of moxifloxacin ester derivatives.
The overall experimental workflow for the synthesis and characterization of moxifloxacin ester derivatives is outlined below.
Figure 2: Experimental workflow from synthesis to characterization.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| Moxifloxacin Hydrochloride | ≥98% | e.g., Sigma-Aldrich, TCI | Can be used as the free base or converted in situ. |
| Benzyl Chloride | ≥99% | e.g., Sigma-Aldrich, Acros Organics | Example alkylating agent. Other alkyl/aryl halides can be used. |
| Potassium Fluoride (KF) | Anhydrous, ≥99% | e.g., Sigma-Aldrich, Alfa Aesar | Used as the catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich, Fisher Scientific | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | e.g., Fisher Scientific, VWR | For extraction. |
| Ethyl Acetate | ACS Grade | e.g., Fisher Scientific, VWR | For extraction and chromatography. |
| Hexane | ACS Grade | e.g., Fisher Scientific, VWR | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | e.g., Fisher Scientific, VWR | For drying organic layers. |
| Deionized Water | For work-up. |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Analytical balance
-
pH meter
-
FT-IR spectrometer
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer (e.g., ESI-MS)
-
High-Performance Liquid Chromatography (HPLC) system
Detailed Experimental Protocol: Synthesis of Moxifloxacin Benzyl Ester
This protocol details the synthesis of the benzyl ester of moxifloxacin as a representative example.
Preparation of Moxifloxacin Free Base (if starting from Hydrochloride salt)
-
Dissolve moxifloxacin hydrochloride (1.0 eq) in a minimal amount of deionized water.
-
Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise while stirring until the pH of the solution is approximately 8-9.
-
A precipitate of the moxifloxacin free base will form.
-
Filter the precipitate using a Buchner funnel and wash with cold deionized water.
-
Dry the solid under vacuum to a constant weight.
Esterification Reaction
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add moxifloxacin free base (e.g., 1.0 g, 1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF, e.g., 20 mL) to dissolve the moxifloxacin.
-
Add anhydrous potassium fluoride (KF, 2.0 eq) to the solution. KF acts as a base and catalyst in this reaction[2].
-
Add benzyl chloride (1.2 eq) dropwise to the stirring solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C.
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (e.g., 9:1 v/v). The reaction is typically complete within 6-8 hours.
Reaction Work-up and Product Isolation
-
Once the reaction is complete (as indicated by the disappearance of the moxifloxacin spot on TLC), allow the mixture to cool to room temperature.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (50 mL) and dichloromethane (DCM, 50 mL).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the organic (bottom) layer. Extract the aqueous layer two more times with DCM (2 x 25 mL).
-
Combine all organic extracts and wash with brine (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purification
-
The crude product is purified by column chromatography on silica gel.
-
Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the moxifloxacin benzyl ester as a solid.
Characterization of the Synthesized Ester Derivative
The structure and purity of the synthesized moxifloxacin ester derivative should be confirmed using various analytical techniques.[2][3][4]
| Technique | Purpose | Expected Observations |
| FT-IR | Functional group analysis | Appearance of a new C=O stretching band for the ester (around 1730-1750 cm⁻¹) and disappearance of the broad O-H stretch of the carboxylic acid. |
| ¹H NMR | Structural elucidation | Appearance of new proton signals corresponding to the benzyl group (aromatic protons around 7.2-7.4 ppm and methylene protons around 5.2 ppm). |
| ¹³C NMR | Structural confirmation | Appearance of new carbon signals for the benzyl group and a shift in the carbonyl carbon signal of the ester. |
| Mass Spec (ESI-MS) | Molecular weight determination | Detection of the molecular ion peak corresponding to the calculated mass of the moxifloxacin benzyl ester. |
| HPLC | Purity assessment | A single major peak indicating the purity of the final compound. |
Safety and Handling Precautions
-
Moxifloxacin and its derivatives should be handled with care, as they are potent pharmaceutical compounds.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fluoroquinolones have been associated with serious adverse reactions, and appropriate precautions should be taken to avoid exposure[5][6][7].
-
All synthetic procedures should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use[8].
Conclusion
This application note provides a detailed and practical protocol for the synthesis of moxifloxacin ester derivatives. By following these procedures, researchers can reliably produce these compounds for further investigation in drug development programs. The provided rationale for each step and the detailed characterization methods ensure the scientific integrity and reproducibility of the synthesis.
References
-
Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206. [Link]
-
Drugs.com. (2025). Moxifloxacin (Oral): Key Safety & Patient Guidance. [Link]
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. [Link]
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. ResearchGate. [Link]
-
Bayer HealthCare. (2015). Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data. PMC - PubMed Central. [Link]
-
Dr.Oracle. (2025). What is the safety profile of Moxifloxacin (a fluoroquinolone antibiotic)? [Link]
-
RxList. (2022). Moxifloxacin: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Moxifloxacin hydrochloride. [Link]
- Google Patents. (2013).
- Google Patents. (2012). EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride.
- Google Patents. (2008). WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride.
-
European Patent Office. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride - EP 2474547 A2. [Link]
-
ResearchGate. (2025). Structural identification and characterization of impurities in moxifloxacin | Request PDF. [Link]
-
ResearchGate. (n.d.). 20 The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I)... [Link]
-
Wikipedia. (n.d.). Moxifloxacin. [Link]
Sources
- 1. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. drugs.com [drugs.com]
- 6. Moxifloxacin Safety: An Analysis of 14 Years of Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. carlroth.com [carlroth.com]
Application Notes and Protocols: Unraveling Antimicrobial Resistance with Moxifloxacin Isomers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of moxifloxacin's stereoisomers in the study of antimicrobial resistance. This document offers both the theoretical underpinnings and detailed experimental protocols to investigate the nuanced interactions between bacterial resistance mechanisms and the specific stereochemical configurations of this potent fluoroquinolone.
Introduction: The Stereochemical Dimension of Antimicrobial Resistance
Moxifloxacin, a fourth-generation fluoroquinolone, is a cornerstone in the treatment of a wide array of bacterial infections.[1][2][3][4][5] Its broad-spectrum activity stems from its potent inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][6][7][8] The inhibition of these enzymes leads to double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[2][8]
A critical, yet often overlooked, aspect of moxifloxacin's pharmacology is its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers: the (S,S), (R,R), (R,S), and (S,R) forms.[9][10] The commercially available drug, Avelox®, is the pure (S,S)-enantiomer.[9][10] This stereochemical specificity is not arbitrary; it is rooted in the three-dimensional architecture of the drug-target interaction. The precise spatial arrangement of the functional groups on the moxifloxacin molecule dictates its binding affinity to the active sites of DNA gyrase and topoisomerase IV.
The emergence of bacterial resistance to fluoroquinolones, including moxifloxacin, poses a significant threat to global health.[5][11][12] Resistance typically arises from two primary mechanisms: mutations in the genes encoding the target enzymes (gyrA, gyrB, parC, and parE) that reduce the drug's binding affinity, and the overexpression of efflux pumps that actively expel the drug from the bacterial cell.[13][14][15][16][17]
This guide posits that a deeper understanding of antimicrobial resistance can be achieved by dissecting the differential effects of moxifloxacin's isomers. It is plausible that "off-target" isomers, while less effective as antimicrobials, may interact differently with mutated enzymes or be recognized differently by efflux pumps. Studying these interactions can provide invaluable insights into the structural and mechanistic bases of resistance, potentially informing the design of next-generation antibiotics that can circumvent these resistance mechanisms.
Part 1: Foundational Concepts and Rationale
The Significance of Stereoisomerism in Drug-Target Interactions
The differential activity of stereoisomers is a well-established principle in pharmacology. In the context of fluoroquinolones, studies on ofloxacin, which also has a chiral center, have demonstrated that the (S)-(-)-isomer is significantly more potent than the (R)-(+)-isomer.[18][19] This difference in activity was directly attributed to the differential inhibition of DNA gyrase, with the (S)-isomer exhibiting a much higher binding affinity to the enzyme-DNA complex.[18][19]
By analogy, it is highly probable that the four stereoisomers of moxifloxacin exhibit distinct antibacterial activities. The (S,S)-enantiomer has been selected for clinical use due to its superior efficacy. However, the other isomers—(R,R), (R,S), and (S,R)—are not merely inert molecules. They serve as powerful molecular probes to explore the stringency of the drug-target binding site.
Isomers as Tools to Probe Resistance Mechanisms
-
Target Site Mutations: A mutation in the quinolone resistance-determining region (QRDR) of gyrA or parC can alter the conformation of the drug-binding pocket. By comparing the inhibitory activity of each moxifloxacin isomer against both wild-type and mutant enzymes, researchers can map the specific steric and electronic interactions that are disrupted by the mutation. An isomer that is significantly less affected by a particular mutation could provide clues for designing new drugs that are less susceptible to that resistance mechanism.
-
Efflux Pump Activity: Efflux pumps are membrane proteins that recognize and expel a broad range of substrates.[17] The recognition of a drug by an efflux pump is often dependent on its three-dimensional shape and physicochemical properties. It is conceivable that different moxifloxacin isomers are recognized and transported with varying efficiencies by different efflux pumps. Comparing the intracellular accumulation of each isomer in bacterial strains with and without specific efflux pump inhibitors can elucidate the stereochemical requirements for pump-mediated resistance.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the application of moxifloxacin isomers in antimicrobial resistance studies.
Protocol: Separation and Purification of Moxifloxacin Stereoisomers
Rationale: To conduct meaningful studies, it is imperative to work with pure stereoisomers. This protocol describes a method for the analytical and semi-preparative separation of the four moxifloxacin isomers using chiral High-Performance Liquid Chromatography (HPLC).
Materials:
-
Moxifloxacin hydrochloride (racemic mixture or as the pure S,S-isomer for reference)
-
Chiral HPLC column (e.g., cellulose-based or cyclodextrin-based)
-
HPLC-grade solvents (e.g., n-hexane, ethanol, methanol, acetonitrile)
-
Mobile phase additives (e.g., trifluoroacetic acid, diethylamine)
-
HPLC system with a UV detector
Step-by-Step Methodology:
-
Column Selection and Equilibration:
-
Select a suitable chiral stationary phase (CSP) based on preliminary screening or literature precedence. Cellulose- and amylose-based CSPs are often effective for separating quinolone enantiomers.
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Optimization:
-
Begin with a standard mobile phase, such as a mixture of n-hexane and ethanol.
-
Systematically vary the ratio of the organic modifiers to optimize the separation of the four isomers.
-
The addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution.
-
-
Sample Preparation:
-
Dissolve a known concentration of moxifloxacin in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject the sample onto the equilibrated chiral HPLC column.
-
Monitor the elution of the isomers using a UV detector at the wavelength of maximum absorbance for moxifloxacin (approximately 293 nm).
-
Identify the peaks corresponding to each isomer based on their retention times. If starting with the pure (S,S)-isomer, this can be used as a reference standard to identify one of the peaks.
-
-
Semi-Preparative Separation (Optional):
-
For the collection of individual isomers for further biological testing, scale up the analytical method to a semi-preparative or preparative HPLC system with a larger diameter column.
-
Collect the fractions corresponding to each isomer.
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Confirm the purity of each isolated isomer using the analytical HPLC method.
-
Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Moxifloxacin Isomers
Rationale: The MIC is a fundamental measure of an antibiotic's potency. This protocol outlines the determination of MIC values for each this compound against a panel of susceptible and resistant bacterial strains.
Materials:
-
Pure moxifloxacin isomers (S,S), (R,R), (R,S), and (S,R)
-
Bacterial strains of interest (e.g., wild-type and fluoroquinolone-resistant Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1 mg/mL).
-
-
Serial Dilutions in Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Add 50 µL of the stock solution of a this compound to the first well of a row.
-
Perform twofold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculum Preparation and Addition:
-
Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) for each experiment.
-
Data Presentation:
Summarize the MIC data in a table for easy comparison.
| Bacterial Strain | Resistance Mechanism | MIC (µg/mL) of (S,S)-Moxifloxacin | MIC (µg/mL) of (R,R)-Moxifloxacin | MIC (µg/mL) of (R,S)-Moxifloxacin | MIC (µg/mL) of (S,R)-Moxifloxacin |
| S. aureus (Wild-Type) | None | ||||
| S. aureus (gyrA mutant) | Target-site mutation | ||||
| S. aureus (efflux+) | Efflux pump overexpression | ||||
| E. coli (Wild-Type) | None | ||||
| E. coli (parC mutant) | Target-site mutation |
Protocol: In Vitro Enzyme Inhibition Assay
Rationale: To directly assess the interaction of moxifloxacin isomers with their molecular targets, an in vitro enzyme inhibition assay using purified DNA gyrase or topoisomerase IV is essential.
Materials:
-
Purified bacterial DNA gyrase or topoisomerase IV
-
Supercoiled plasmid DNA (for gyrase supercoiling assay) or catenated kinetoplast DNA (kDNA) (for topoisomerase IV decatenation assay)
-
Assay buffer (containing ATP, MgCl2, and other necessary cofactors)
-
Pure moxifloxacin isomers
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, purified enzyme, and varying concentrations of a this compound.
-
Include a no-drug control and a no-enzyme control.
-
-
Initiation of Reaction:
-
Add the DNA substrate (supercoiled plasmid DNA for gyrase or kDNA for topoisomerase IV) to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C) for a defined period (e.g., 30-60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto an agarose gel.
-
Run the gel at a constant voltage until the different DNA topoisomers are adequately separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize it under UV light.
-
Quantify the amount of supercoiled, relaxed, or decatenated DNA in each lane using densitometry software.
-
Determine the IC50 value (the concentration of the isomer that inhibits 50% of the enzyme activity) for each this compound.
-
Protocol: Efflux Pump Inhibition Assay
Rationale: This assay determines the extent to which each this compound is a substrate for bacterial efflux pumps. This is achieved by measuring the MIC of each isomer in the presence and absence of a known efflux pump inhibitor (EPI).
Materials:
-
Pure moxifloxacin isomers
-
Bacterial strains (wild-type and strains known to overexpress specific efflux pumps)
-
Efflux pump inhibitor (EPI), such as reserpine, verapamil, or a more specific inhibitor if available
-
CAMHB
-
Sterile 96-well microtiter plates
Step-by-Step Methodology:
-
MIC Determination with and without EPI:
-
Perform the MIC determination protocol as described in Section 2.2.
-
Run two parallel sets of experiments for each bacterial strain. In one set, perform the MIC assay as described. In the second set, add a sub-inhibitory concentration of the EPI to all wells of the microtiter plate. The concentration of the EPI should be predetermined to not inhibit bacterial growth on its own.
-
-
Data Analysis:
-
Compare the MIC values for each this compound in the presence and absence of the EPI.
-
A significant decrease (typically four-fold or greater) in the MIC in the presence of the EPI suggests that the isomer is a substrate for the targeted efflux pump.
-
Part 3: Visualization of Concepts and Workflows
Diagram 1: The Stereochemical Landscape of Moxifloxacin
Caption: The two chiral centers of moxifloxacin result in four distinct stereoisomers.
Diagram 2: Experimental Workflow for Isomer-Specific Resistance Studies
Caption: Workflow for investigating moxifloxacin isomers in antimicrobial resistance.
Diagram 3: Investigating Isomer Interaction with Resistance Mechanisms
Caption: Differential interactions of moxifloxacin isomers with resistance mechanisms.
Conclusion and Future Perspectives
The study of moxifloxacin's stereoisomers offers a refined approach to understanding the complex interplay between fluoroquinolones and bacterial resistance mechanisms. By moving beyond the clinically used (S,S)-enantiomer and embracing the full stereochemical diversity of the molecule, researchers can gain deeper insights into the structural determinants of drug-target interactions and the mechanisms of drug efflux.
The protocols outlined in these application notes provide a robust framework for initiating such investigations. The data generated from these studies will not only enhance our fundamental understanding of antimicrobial resistance but also has the potential to guide the rational design of novel antibiotics that are less susceptible to existing resistance mechanisms. The exploration of this stereochemical dimension of antibiotic resistance is a promising frontier in the ongoing battle against multidrug-resistant pathogens.
References
-
Bax, B. D., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. [Link]
-
Blondeau, J. M. (1999). A review of the comparative in-vitro activities of 12 antimicrobial agents, with a focus on the new 8-methoxyquinolone, moxifloxacin. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 1–11. [Link]
-
Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392. [Link]
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
-
Pommier, Y., et al. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433. [Link]
-
Cruz, L., et al. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 1–6. [Link]
-
Ravikumar, M., et al. (2008). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 67(11-12), 947–952. [Link]
-
Stefani, S., et al. (2002). Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates. International Journal of Antimicrobial Agents, 19(2), 147–154. [Link]
-
Hsueh, P. R., et al. (2002). In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of the Formosan Medical Association, 101(11), 773–779. [Link]
-
Rolston, K. V., et al. (2003). In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Diagnostic Microbiology and Infectious Disease, 47(2), 433–441. [Link]
-
Hoshino, K., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1779. [Link]
-
Takei, M., et al. (2001). Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 45(1), 305–307. [Link]
-
Jones, R. N., et al. (1999). Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 47–51. [Link]
-
Hoshino, K., et al. (1994). Inhibition of DNA gyrase by optically active ofloxacin. Antimicrobial Agents and Chemotherapy, 38(11), 2623–2627. [Link]
-
Singh, S., et al. (2012). Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates. The Indian Journal of Medical Research, 136(2), 265–270. [Link]
-
RCSB PDB. Moxifloxacin Resistance. PDB-101. [Link]
-
Lomovskaya, O., et al. (2004). Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 48(12), 4819–4822. [Link]
-
Lomovskaya, O., et al. (2007). Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 51(1), 131–137. [Link]
-
Bax, B. D., et al. (2015). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications, 6, 10048. [Link]
-
Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2321. [Link]
Sources
- 1. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimal inhibitory concentrations and time-kill determination of moxifloxacin against aerobic and anaerobic isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Mutations Associated with In Vitro Selection of Resistance to Moxifloxacin in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro activity of moxifloxacin against fluoroquinolone-resistant strains of aerobic gram-negative bacilli and Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular basis for the differential quinolone susceptibility of mycobacterial DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Fluoroquinolone Resistance on Bactericidal and Sterilizing Activity of a Moxifloxacin-Containing Regimen in Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of and Resistance to Moxifloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity of moxifloxacin against pathogens with decreased susceptibility to ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of efflux pump inhibitors on drug susceptibility of ofloxacin resistant Mycobacterium tuberculosis isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin Resistance [pdb101.rcsb.org]
- 15. researchgate.net [researchgate.net]
- 16. Use of an Efflux Pump Inhibitor To Determine the Prevalence of Efflux Pump-Mediated Fluoroquinolone Resistance and Multidrug Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 18. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Inhibition of DNA gyrase by optically active ofloxacin | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: A Guide to the Spectroscopic Characterization of Moxifloxacin Derivatives
Introduction: The Evolving Landscape of Fluoroquinolones
Moxifloxacin, a fourth-generation fluoroquinolone, represents a significant advancement in the fight against a broad spectrum of bacterial pathogens. Its unique chemical architecture, featuring a C-8 methoxy group, contributes to its enhanced activity and reduced potential for resistance development. In the relentless pursuit of novel antimicrobial agents with improved efficacy, reduced toxicity, and tailored pharmacokinetic profiles, the synthesis and characterization of moxifloxacin derivatives are of paramount importance in drug discovery and development.
This comprehensive guide provides a detailed overview and practical protocols for the structural elucidation and characterization of moxifloxacin and its derivatives using a suite of powerful spectroscopic techniques. As a self-validating system of analysis, the congruent application of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides an unambiguous confirmation of molecular identity and purity, a cornerstone of regulatory compliance and scientific rigor in pharmaceutical development. The principles and methodologies outlined herein are designed to be a valuable resource for researchers, scientists, and drug development professionals in this dynamic field. All protocols are presented with an emphasis on the causality behind experimental choices, in line with the best practices of modern analytical chemistry and the guidelines set forth by the International Council on Harmonisation (ICH).[1][2]
The Central Role of Spectroscopy in Drug Development
Spectroscopic techniques are indispensable tools in the pharmaceutical sciences, providing a non-destructive means to probe the molecular structure and properties of a substance. For moxifloxacin derivatives, these methods are crucial for:
-
Structural Confirmation: Verifying that the desired chemical modifications have been successfully incorporated into the moxifloxacin scaffold.
-
Purity Assessment: Identifying and quantifying any impurities, degradation products, or residual starting materials.[3][4][5]
-
Stability Studies: Monitoring the chemical integrity of the derivative under various stress conditions to establish its shelf-life.[6]
-
Regulatory Submission: Providing the necessary analytical data to support New Drug Applications (NDAs) and other regulatory filings.
The synergistic use of multiple spectroscopic techniques provides a comprehensive and orthogonal approach to characterization, ensuring the quality, safety, and efficacy of novel drug candidates.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore
Why This Technique is Used
UV-Vis spectroscopy is a rapid and straightforward technique that provides information about the electronic transitions within a molecule. The quinolone ring system of moxifloxacin contains a conjugated π-electron system, which acts as a chromophore and absorbs UV radiation at characteristic wavelengths. Any modification to this chromophore or the auxochromes attached to it will result in a shift in the absorption maximum (λmax) or a change in the molar absorptivity. This makes UV-Vis spectroscopy a valuable tool for:
-
Confirming the presence of the quinolone core.
-
Detecting modifications that alter the electronic structure of the chromophore.
-
Quantitative analysis of the drug substance in bulk and pharmaceutical formulations. [7][8][9]
Key Spectral Features of Moxifloxacin
Moxifloxacin typically exhibits a maximum absorption (λmax) at approximately 293-294 nm in solvents like distilled water or 0.1 M HCl.[7][8] This absorption is attributed to the π → π* transitions within the quinolone ring system.
Protocol for UV-Vis Analysis of a Moxifloxacin Derivative
Objective: To determine the UV absorption spectrum and λmax of a moxifloxacin derivative.
Materials:
-
Moxifloxacin derivative sample
-
Spectrophotometric grade solvent (e.g., distilled water, methanol, 0.1 M HCl)[8][9]
-
Calibrated UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Selection: Choose a solvent in which the moxifloxacin derivative is freely soluble and that does not absorb in the analytical wavelength range (typically 200-400 nm).[7]
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the moxifloxacin derivative and transfer it to a 100 mL volumetric flask. Dissolve the sample in the chosen solvent and make up to the mark to obtain a stock solution of 100 µg/mL.[9]
-
Preparation of Working Standard Solution: Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the same solvent to obtain a working standard solution of 10 µg/mL.[10]
-
Spectral Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Rinse the sample cuvette with the working standard solution and then fill it with the solution.
-
Place the sample cuvette in the spectrophotometer and record the UV absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Why This Technique is Used
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum that serves as a molecular "fingerprint." For moxifloxacin derivatives, FT-IR is essential for:
-
Confirming the presence of key functional groups: such as the carboxylic acid, ketone, aromatic rings, and secondary amine.
-
Verifying structural modifications: by observing the appearance or disappearance of specific vibrational bands corresponding to the newly introduced or modified functional groups. For example, the formation of an ester derivative would be confirmed by the appearance of a new C=O stretching band for the ester and the disappearance of the broad O-H stretch of the carboxylic acid.[11]
Key Vibrational Frequencies for Moxifloxacin
The FT-IR spectrum of moxifloxacin exhibits several characteristic absorption bands that can be used for its identification.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretching | Carboxylic acid |
| ~2900 | C-H stretching | Alkyl groups |
| ~1706 | C=O stretching | Carboxylic acid |
| ~1622 | C=O stretching | Ketone (quinolone) |
| ~1622, 1518, 1451 | C=C stretching | Aromatic ring |
| ~1320 | C-N stretching | Amine |
Data compiled from multiple sources.[12][13]
Protocol for FT-IR Analysis using the KBr Pellet Method
Objective: To obtain the FT-IR spectrum of a solid moxifloxacin derivative.
Materials:
-
Moxifloxacin derivative sample (finely powdered)
-
Spectroscopy grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation:
-
Place 1-2 mg of the finely powdered moxifloxacin derivative into a clean, dry agate mortar.[14]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.[14]
-
Gently but thoroughly grind the sample and KBr together until a homogenous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[15]
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them to the expected frequencies for the parent moxifloxacin and the newly introduced functional groups.
-
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Why This Technique is Used
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. For moxifloxacin derivatives, ¹H and ¹³C NMR are indispensable for:
-
Unambiguous structural confirmation: by providing a complete map of the carbon-hydrogen framework.
-
Determining the precise location of structural modifications.
-
Establishing the stereochemistry of the molecule.
-
Identifying and characterizing impurities with high sensitivity.
Key NMR Signals for Moxifloxacin
The ¹H and ¹³C NMR spectra of moxifloxacin show a complex but well-resolved set of signals corresponding to the various protons and carbons in the molecule. The exact chemical shifts can vary slightly depending on the solvent used.[13][17]
¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~8.6 | s | H-2 (quinolone ring) |
| ~7.6 | d | H-5 (quinolone ring) |
| ~4.0 | m | Protons on the diazabicyclo moiety |
| ~3.6 | s | -OCH₃ protons |
| ~1.0-1.2 | m | Cyclopropyl protons |
Data is approximate and compiled from literature sources.[18]
¹³C NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~176 | C-4 (ketone) |
| ~166 | C=O (carboxylic acid) |
| ~140-155 | Aromatic carbons of the quinolone ring |
| ~61 | -OCH₃ carbon |
| ~8 | Cyclopropyl carbons |
Data is approximate and compiled from literature sources.[18][19]
Protocol for NMR Analysis of a Moxifloxacin Derivative
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation of a moxifloxacin derivative.
Materials:
-
Moxifloxacin derivative sample (5-10 mg)
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD)[20]
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for fluoroquinolones due to its excellent solubilizing power for polar compounds.
-
Sample Preparation: Accurately weigh 5-10 mg of the moxifloxacin derivative and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectral Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum. Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Assign the signals in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure of the derivative.
-
IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Why This Technique is Used
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a critical tool for:
-
Determining the molecular weight of the moxifloxacin derivative with high accuracy, which confirms its elemental composition.
-
Elucidating the structure through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which provides valuable information about the connectivity of atoms in the molecule.
-
Detecting and identifying trace-level impurities and metabolites.
Key Fragmentation Pathways of Moxifloxacin
Under electrospray ionization (ESI) in positive mode, moxifloxacin typically forms a protonated molecular ion [M+H]⁺ at m/z 402.2. Tandem mass spectrometry (MS/MS) of this ion reveals characteristic fragmentation patterns, including the loss of water and carbon dioxide.[10]
| m/z | Proposed Fragment |
| 402.2 | [M+H]⁺ (Protonated molecular ion) |
| 384.2 | [M+H - H₂O]⁺ |
| 358.2 | [M+H - CO₂]⁺ |
Data compiled from multiple sources.[15][16]
Protocol for Mass Spectrometry Analysis of a Moxifloxacin Derivative
Objective: To determine the molecular weight and obtain the fragmentation pattern of a moxifloxacin derivative.
Materials:
-
Moxifloxacin derivative sample
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Mass spectrometer (e.g., LC-MS/MS system with an ESI source)
-
Syringe pump or liquid chromatography system for sample introduction
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the moxifloxacin derivative (typically 1-10 µg/mL) in a suitable solvent like acetonitrile or methanol.[4]
-
The sample may require filtration to remove any particulate matter.
-
-
Instrument Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set up the ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for the analyte.
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or by injection through an LC system.
-
Acquire a full scan mass spectrum to determine the m/z of the molecular ion.
-
-
MS/MS Analysis:
-
Select the molecular ion of the derivative as the precursor ion.
-
Perform a product ion scan to obtain the MS/MS fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.
-
Propose structures for the major fragment ions observed in the MS/MS spectrum to confirm the structure of the derivative.
-
Visualization of the Characterization Workflow and Moxifloxacin Structure
Caption: Workflow for the synthesis and spectroscopic characterization of moxifloxacin derivatives.
Caption: Chemical structure of moxifloxacin highlighting key functional groups.
Conclusion
The comprehensive characterization of moxifloxacin derivatives using a combination of spectroscopic techniques is a fundamental requirement for the advancement of new fluoroquinolone drug candidates. The protocols and insights provided in this guide offer a robust framework for researchers to confirm the structure, purity, and identity of their synthesized compounds. By integrating UV-Vis, FT-IR, NMR, and Mass Spectrometry, scientists can build a complete and validated analytical data package, ensuring the scientific integrity of their research and paving the way for the development of the next generation of antimicrobial agents.
References
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]
- Scholars Middle East Publishers. (2019). Development and Validation of UV-Visible Spectrophotometric Method for Estimation of Moxifloxacin in Human Plasma. Scholars Middle East Publishers.
- Der Pharma Chemica. (2012). Development and Validation of UV-Spectrophotometric Methods for Determination of Moxifloxacin HCL in Bulk and Pharmaceutical Formulations. Der Pharma Chemica, 4(3), 859-864.
-
PDB-101. (n.d.). Moxifloxacin. RCSB PDB. Retrieved from [Link]
- Gul, S., Khalid, F., Khan, M. N., & Alam, M. T. (2015). UV Spectrophotometric Method for Estimation of Moxifloxacin HCl in Tablet Dosage Form and Comparative Study of its Different Brands. RADS Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 41-49.
- Veera babu, M., et al. (2021). Method Development and Validation of Moxifloxacin in Bulk Dosage Form by UV Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 20(3), 322-328.
- Sahu, D., et al. (2011).
- Chemistry Analytical Lab. (n.d.).
- Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 2(1), 1-5.
- Journal of Pharmaceutical and Biomedical Analysis. (2018). Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a. Journal of Pharmaceutical and Biomedical Analysis, 158, 23-30.
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
PharmaCompass. (n.d.). Moxifloxacin. Retrieved from [Link]
- ResearchGate. (2015).
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. [Link]
-
precisionFDA. (n.d.). MOXIFLOXACIN HYDROCHLORIDE. Retrieved from [Link]
- PubMed. (2015). A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study.
- ResearchGate. (2013). Chemical structure of Moxifloxacin (MOX).
- PubMed. (2004). Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 810(1), 53-61.
- Journal of Pharmaceutical and Biomedical Analysis. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Pharmaceutical and Biomedical Analysis, 191, 113601.
- American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(10), 1545-1553.
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 24). What Are Common NMR Solvents? [Video]. YouTube. [Link]
-
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
- Al-Sou’od, K. A., et al. (2004). Moxifloxacin Hydrochloride. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 31, pp. 137-204). Elsevier.
- ResearchGate. (n.d.). The 1H NMR spectrum of moxifloxacin HCl in DMSO-d6.
- ResearchGate. (n.d.). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I) and (B)
-
PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (n.d.).
- ElectronicsAndBooks. (n.d.).
- ResearchGate. (n.d.). The solid 13 C NMR spectrum of moxifloxacin (A) anhydrous (Form I) and (B)
- ICH. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
-
Pharmaguideline. (2024). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Retrieved from [Link]
- ICH. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
- MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Molecules, 26(5), 1461.
-
U.S. Food and Drug Administration. (n.d.). ICH Guidance Documents. Retrieved from [Link]
- PharmacologyOnLine. (2011).
- PubMed Central. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
- National Institutes of Health. (2021). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. International Journal of Molecular Sciences, 22(11), 5949.
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. GSRS [precision.fda.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. scispace.com [scispace.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 8. saudijournals.com [saudijournals.com]
- 9. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Moxifloxacin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 12. shimadzu.com [shimadzu.com]
- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 14. youtube.com [youtube.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. NMR 溶劑 [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. pure.rug.nl [pure.rug.nl]
Application Note: Enantiomeric Purity of Moxifloxacin via Chiral Ligand-Exchange Chromatography
Abstract: This comprehensive guide details a robust and validated method for the enantiomeric separation of Moxifloxacin using High-Performance Liquid Chromatography (HPLC) with a chiral mobile phase additive, a technique known as Ligand-Exchange Chromatography (LEC). Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making stereospecific analysis critical for ensuring its therapeutic efficacy and safety. The active enantiomer is (S,S)-Moxifloxacin, and controlling its unwanted counterpart, the (R,R)-enantiomer, is a key regulatory requirement. This document provides an in-depth explanation of the LEC mechanism, a step-by-step protocol for separating Moxifloxacin enantiomers on a standard achiral reversed-phase column, and expert insights into the critical parameters governing the separation.
The Principle of Chiral Ligand-Exchange Chromatography (LEC)
Chiral separations are fundamentally challenging because enantiomers possess identical physical and chemical properties in an achiral environment. To distinguish between them, a chiral environment must be introduced into the chromatographic system. While Chiral Stationary Phases (CSPs) are common, an alternative and highly effective approach is Chiral Ligand-Exchange Chromatography (LEC).
LEC operates on the principle of forming transient, diastereomeric metal complexes.[1][2] The key components are:
-
The Analyte: The racemic mixture to be separated (e.g., Moxifloxacin), which must possess functional groups capable of acting as ligands (e.g., amino, carboxyl, or hydroxyl groups).[3][4]
-
A Central Metal Ion: Typically a transition metal ion like Copper(II) (Cu²⁺), which acts as a coordination center.[5]
-
A Chiral Selector: An enantiomerically pure ligand (e.g., an L-amino acid) that is added to the mobile phase.[6]
In the mobile phase, the chiral selector and the metal ion form a binary complex. When the racemic analyte is introduced, its enantiomers compete to displace the solvent molecules and form ternary, diastereomeric complexes with the metal-selector complex.[2][7]
Because the chiral selector is enantiomerically pure, the resulting ternary complexes—(Metal)-(Chiral Selector)-(S-Analyte) and (Metal)-(Chiral Selector)-(R-Analyte)—are diastereomers. These diastereomeric complexes have different formation constants and stabilities.[4] The enantiomer that forms the more stable complex will have a stronger affinity for the mobile phase complex and will elute earlier, while the enantiomer forming the less stable complex will have a greater opportunity to interact with the stationary phase and will be retained longer, thus achieving separation. This entire process occurs on a conventional achiral stationary phase, such as a C18 column.[8][9]
Application: Moxifloxacin Enantiomer Separation
Moxifloxacin hydrochloride contains a carboxylic acid group and secondary amine functionalities, making it an ideal candidate for LEC.[10] Published and validated methods have demonstrated excellent separation of the (S,S) and (R,R) enantiomers using a chiral mobile phase containing L-Isoleucine and Copper (II) Sulfate on a standard octadecylsilane (ODS/C18) column.[8][9][11]
Causality Behind Experimental Choices
-
Chiral Selector (L-Isoleucine): As a natural amino acid, L-Isoleucine is enantiomerically pure, readily available, and possesses both amino and carboxyl groups capable of forming a bidentate chelate with the copper ion. Its specific stereochemistry creates the necessary environment for differential interaction with the moxifloxacin enantiomers.
-
Metal Ion (Copper(II) Sulfate): Copper(II) is widely used in LEC due to its ability to form stable, square-planar or octahedral coordination complexes.[5] The sulfate salt is a convenient and highly soluble source of Cu²⁺ ions.
-
Stationary Phase (Achiral C18): The use of a standard reversed-phase column makes this method highly accessible and cost-effective. It avoids the expense and limited lifespan of many dedicated chiral stationary phases. The primary role of the C18 phase is to provide a hydrophobic surface that retains the less stable diastereomeric complex for a longer duration.
-
Mobile Phase pH (3.5 - 4.5): This pH range is a critical parameter. It ensures that the carboxylic acid on moxifloxacin (pKa₁ ≈ 6.4) is largely protonated, while the amino groups on both moxifloxacin (pKa₂ ≈ 9.5) and L-isoleucine are protonated.[10] This specific ionization state is crucial for the optimal formation and stability of the ternary complexes required for separation.[5]
-
Organic Modifier (Methanol): Methanol is used to adjust the overall polarity of the mobile phase, thereby controlling the retention times of the analytes. Increasing the methanol concentration generally reduces retention time.[11]
Detailed Experimental Protocol
This protocol is a synthesis of validated methods from authoritative sources.[7][8][11][12]
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard and Test Sample
-
L-Isoleucine (chiral reagent)
-
Copper (II) Sulfate Pentahydrate
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Ortho-phosphoric acid or similar for pH adjustment
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Standard Reversed-Phase C18 column (e.g., 150 x 4.6 mm, 3 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
Workflow Overview
Step-by-Step Methodology
Step 1: Preparation of the Chiral Mobile Phase
-
Prepare Aqueous Component: Accurately weigh approximately 1.31 g of L-Isoleucine and 2.50 g of Copper (II) Sulfate Pentahydrate. Dissolve them in 1000 mL of HPLC-grade water. This creates a solution with concentrations of approximately 10 mM L-Isoleucine and 10 mM Copper (II) Sulfate.[11]
-
Adjust pH: Carefully adjust the pH of the aqueous solution to 3.5 using diluted ortho-phosphoric acid.[11] This step is critical for achieving separation.
-
Prepare Final Mobile Phase: Mix the prepared aqueous component with Methanol in a ratio of 70:30 (v/v). For example, combine 700 mL of the aqueous solution with 300 mL of methanol.
-
Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.
Step 2: Preparation of Solutions
-
Standard Solution: Accurately weigh and dissolve Moxifloxacin HCl reference standard in the mobile phase to obtain a final concentration of approximately 1.0 mg/mL.[8][9]
-
Test Solution: Prepare the test sample in the same manner as the standard solution to achieve a concentration of 1.0 mg/mL.
-
Resolution Solution: If available, use a sample of Moxifloxacin known to contain the (R,R)-enantiomer impurity or a racemic mixture to confirm system suitability.
Step 3: Chromatographic Conditions and System Suitability
-
Install Column: Install the achiral C18 (150 x 4.6 mm, 3 µm) column.
-
Equilibrate System: Purge the HPLC system with the mobile phase and then allow it to equilibrate at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.
-
Set Parameters: Configure the HPLC system according to the parameters in the table below.
Table 1: Optimized HPLC Parameters for Moxifloxacin Enantiomer Separation
| Parameter | Recommended Value | Rationale & Expert Notes |
| Column | Achiral C18/ODS, 150 x 4.6 mm, 3 µm | A standard column is sufficient; the separation is driven by the mobile phase.[11] |
| Mobile Phase | 10mM L-Isoleucine, 10mM CuSO₄ in Water (pH 3.5) : Methanol (70:30, v/v) | The ratio of aqueous to organic phase can be adjusted to optimize retention time.[11] |
| Flow Rate | 0.9 mL/min | Provides good separation efficiency within a reasonable run time.[8][9] |
| Column Temperature | 23°C | Maintaining a consistent temperature is crucial for reproducible retention times.[11] |
| Detection Wavelength | 293 nm | This is the UV absorbance maximum for Moxifloxacin, ensuring high sensitivity.[7][8] |
| Injection Volume | 20 µL | A standard volume for analytical HPLC.[8][9] |
| Run Time | ~20 minutes | Sufficient to allow for the elution of both enantiomers.[8] |
| System Suitability | Resolution between (S,S) and (R,R) peaks > 2.0 | A resolution value greater than 2.0 ensures baseline separation and accurate quantification.[7] |
Step 4: Data Acquisition and Analysis
-
Inject the resolution solution first to verify that the system is performing correctly and that the two enantiomer peaks are well-separated.
-
Inject the standard and test solutions in sequence.
-
Identify the peaks based on their retention times. Typically, the main peak corresponds to the active (S,S)-Moxifloxacin, and the smaller, later-eluting peak is the (R,R)-enantiomer impurity.
-
Calculate the percentage of the (R,R)-enantiomer in the test sample using the area percent method, assuming equal response factors.
% (R,R)-enantiomer = (Area of (R,R) peak / (Area of (S,S) peak + Area of (R,R) peak)) * 100
Troubleshooting
-
Poor Resolution:
-
Check pH: The mobile phase pH is the most critical factor. Remeasure and adjust if necessary.
-
Adjust Methanol %: A slight decrease in the methanol percentage (e.g., to 28%) will increase retention and may improve resolution.
-
Lower Temperature: Reducing the column temperature can sometimes enhance chiral recognition.
-
-
No Separation:
-
Confirm Reagents: Ensure that L-Isoleucine (not DL-Isoleucine) was used. The chiral selector must be enantiomerically pure.
-
Check Complex Formation: Confirm that both L-Isoleucine and Copper Sulfate were added to the mobile phase.
-
-
Broad Peaks:
-
System Equilibration: Ensure the column is fully equilibrated with the chiral mobile phase.
-
Column Health: The column may be aging. Replace if performance does not improve.
-
Conclusion
Ligand-Exchange Chromatography offers a powerful, reliable, and cost-effective method for the enantiomeric purity testing of Moxifloxacin. By forming transient diastereomeric complexes in the mobile phase, this technique leverages a standard achiral C18 column to achieve excellent separation. The protocol detailed herein, grounded in validated scientific literature, provides researchers and quality control analysts with a robust framework for ensuring the stereochemical integrity of this critical antibiotic.
References
- Ravikumar, M., Varma, M. S., Swamy, P. Y., & Raju, T. (2009). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography.
-
Zhang, T., Wang, C., & Sun, Y. (2018). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences, 38, 03013. [Link]
-
Ding, G. S., Wang, Y. D., & Liu, Y. (2018). Liquid Chromatographic Ligand-Exchange Chiral Stationary Phases Based on Amino Alcohols. Molecules, 23(7), 1664. [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Regis Technologies, Inc. (n.d.). Chiral Stationary Phases HPLC Columns. Regis Technologies. [Link]
-
Ravikumar, M., et al. (2009). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science, 48(6), e70190. [Link]
-
Rao, R. N., & Nagaraju, V. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Ali, I., & Aboul-Enein, H. Y. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-164. [Link]
-
Schmid, M. G., & Gübitz, G. (2006). Chiral separation by ligand-exchange. Macedonian Journal of Chemistry and Chemical Engineering, 25(2), 127-136. [Link]
-
Schmid, M. G., & Gübitz, G. (2006). Chiral separation by ligand-exchange. ResearchGate. [Link]
-
Shodex. (n.d.). Chapter 4: Separation Modes and their Mechanisms (2). Shodex HPLC Columns. [Link]
-
Fakhari, A. R., et al. (2006). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Iranian Journal of Pharmaceutical Research, 5(4), 265-271. [Link]
- CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
Cruz, L., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660. [Link]
- CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. [Link]
-
Zhang, Z. J., et al. (2010). Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. Journal of the Serbian Chemical Society, 75(2), 163-171. [Link]
-
Cruz, L., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660. [Link]
-
Rajput, H., & Sharma, M. (2016). Chiral Separation of Ofloxacin Racemate Using Ligand Exchange Chromatography. Inventi Rapid: Pharm Analysis & Quality Assurance, 2017(1). [Link]
-
Al Omari, M. M., et al. (2014). Moxifloxacin Hydrochloride. In H. G. Brittain (Ed.), Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 313-371). Academic Press. [Link]
-
Salkić, A., Zečević, M., & Otašević, B. (2024). Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. FarFar. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatographic ligand-exchange chiral stationary phases based on amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. eijppr.com [eijppr.com]
- 7. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 8. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
Application Note: Quantification of Moxifloxacin Chiral Impurity G in Drug Substance by Chiral Ligand-Exchange HPLC
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of Moxifloxacin Impurity G, the (R,R)-enantiomer, in Moxifloxacin Hydrochloride drug substance. Moxifloxacin is a chiral fluoroquinolone antibiotic, with its therapeutic efficacy residing in the (S,S)-enantiomer. The control of its opposite enantiomer, Impurity G, is a critical regulatory requirement for ensuring the safety and efficacy of the final drug product.[1][2] This protocol employs a ligand-exchange chromatography mechanism, utilizing a chiral mobile phase additive on a standard achiral stationary phase. This approach offers an economical and highly selective alternative to dedicated chiral columns, providing excellent resolution and sensitivity for the quantification of trace-level enantiomeric impurities. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control applications in the pharmaceutical industry.
Introduction: The Criticality of Chiral Purity
In pharmaceutical development, chirality is a fundamental property that can profoundly influence a drug's pharmacological and toxicological profile.[3] Enantiomers, non-superimposable mirror-image molecules, often exhibit different interactions with the chiral environment of the human body, such as enzymes and receptors.[4] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). The historical thalidomide tragedy, where one enantiomer was sedative while the other was a potent teratogen, serves as a stark reminder of the importance of controlling stereoisomeric purity.[1][4]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on the development of stereoisomeric drugs, mandating the characterization and control of each enantiomer.[5][6][7] Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making four stereoisomers possible.[8] The active pharmaceutical ingredient (API) is the (S,S)-isomer. Its enantiomer, the (R,R)-isomer, is identified as Moxifloxacin Impurity G in the European Pharmacopoeia (EP) and as a related compound by the USP.[9][10] Therefore, a sensitive and specific analytical method is essential to quantify Impurity G, ensuring that the drug substance meets stringent purity specifications.
Principle of Chiral Ligand-Exchange Chromatography
This method utilizes the principle of chiral ligand-exchange chromatography to achieve the separation of moxifloxacin enantiomers on a conventional, achiral reversed-phase column (e.g., C18).[11] The key to the separation is the introduction of a chiral mobile phase additive (CMPA).[12]
The mechanism involves the following steps:
-
Complex Formation: A chiral selector, in this case, the amino acid L-Isoleucine, and a metal ion (Copper (II) from copper sulfate) are added to the mobile phase.[11][13] They form a chiral metal complex.
-
Diastereomeric Interaction: The moxifloxacin enantiomers in the sample interact with this chiral complex in the mobile phase, forming transient, diastereomeric complexes.
-
Differential Retention: Because these newly formed diastereomeric complexes have different three-dimensional structures, they exhibit different stabilities and affinities for the achiral stationary phase.[14] This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their chromatographic separation.[2]
This indirect chiral separation method is advantageous as it leverages widely available and robust achiral columns, often leading to lower costs and simpler method development compared to screening multiple dedicated chiral stationary phases (CSPs).[11][15]
Analytical Method Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Column: Achiral C18 (ODS) column, 150 mm x 4.6 mm, 3 µm particle size.[13]
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filtration: 0.45 µm membrane filters for mobile phase and sample preparation.
-
Reagents:
-
Moxifloxacin Hydrochloride Reference Standard (e.g., USP or EP grade).[16]
-
Moxifloxacin Impurity G Reference Standard.[9][]
-
Copper (II) Sulfate Pentahydrate (ACS grade).[13]
-
L-Isoleucine (ACS grade).[11]
-
Methanol (HPLC grade).[13]
-
Water (HPLC grade/Milli-Q or equivalent).
-
Phosphoric Acid (ACS grade).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Achiral C18 (ODS), 150 x 4.6 mm, 3 µm |
| Mobile Phase | A solution containing 0.01 M Copper (II) Sulfate and 0.01 M L-Isoleucine in a Methanol:Water (30:70, v/v) mixture. The aqueous portion's pH is adjusted to 3.5 with phosphoric acid.[13] |
| Flow Rate | 0.9 mL/min[11] |
| Column Temperature | 23°C[13] |
| Detection Wavelength | 293 nm[10][11] |
| Injection Volume | 10 µL[13] |
| Run Time | Approximately 20 minutes |
Preparation of Solutions
-
Mobile Phase Preparation:
-
Accurately weigh and dissolve the equivalent of 0.01 M Copper (II) Sulfate and 0.01 M L-Isoleucine in 700 mL of HPLC-grade water.
-
Adjust the pH of the aqueous solution to 3.5 using diluted phosphoric acid.
-
Add 300 mL of HPLC-grade methanol.
-
Mix thoroughly, filter through a 0.45 µm membrane filter, and degas prior to use.
-
-
Diluent: Use the mobile phase as the diluent for all standards and samples.
-
System Suitability Solution (SSS):
-
Prepare a solution containing approximately 1.0 mg/mL of Moxifloxacin Hydrochloride RS and 0.01 mg/mL of Moxifloxacin Impurity G RS in the diluent. This corresponds to a 1.0% impurity level relative to the main component.
-
-
Standard Solution (for Impurity Quantification):
-
Prepare a solution of Moxifloxacin Impurity G RS in the diluent to a final concentration of approximately 1.0 µg/mL. Note: The concentration should align with the target impurity limit.
-
-
Test Sample Preparation:
-
Accurately weigh approximately 100 mg of the Moxifloxacin Hydrochloride drug substance.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to achieve a final concentration of 1.0 mg/mL (1000 µg/mL).[11]
-
Filter through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST)
Before sample analysis, inject the System Suitability Solution to verify the performance of the chromatographic system. The validation of a chiral purity method must follow established regulatory guidelines.[18]
| Parameter | Acceptance Criteria |
| Resolution (Rs) | The resolution between the Moxifloxacin peak and the Impurity G peak must be ≥ 2.0. |
| Tailing Factor (T) | The tailing factor for the Moxifloxacin peak should not be more than 2.0. |
| RSD (%) | The relative standard deviation for six replicate injections of the Impurity G peak should be ≤ 5.0%. |
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the system suitability test by injecting the SSS. Verify that all SST criteria are met.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution.
-
Inject the Test Sample Preparation.
-
Inject the Standard Solution again after a series of sample injections to ensure system stability.
Calculation
The percentage of Moxifloxacin Impurity G in the drug substance is calculated using the following formula:
% Impurity G = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity G in the Test Sample chromatogram.
-
Area_Imp_Std = Peak area of Impurity G in the Standard Solution chromatogram.
-
Conc_Std = Concentration of Impurity G in the Standard Solution (µg/mL).
-
Conc_Sample = Concentration of Moxifloxacin HCl in the Test Sample Preparation (µg/mL).
Method Validation Summary
The described analytical method should be fully validated according to ICH guidelines. A summary of typical validation results is presented below.[11][13][19]
| Validation Parameter | Typical Result |
| Linearity (Range) | 0.30 - 2.50 µg/mL[11][13] |
| Correlation Coefficient (r²) | > 0.998[11][13] |
| Limit of Detection (LOD) | 0.098 µg/mL (approx. 0.01%)[11][13] |
| Limit of Quantification (LOQ) | 0.298 µg/mL (approx. 0.03%)[11][13] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% for repeatability and intermediate precision |
Workflow and Data Presentation
Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow from preparation to final result calculation.
Caption: High-level workflow for the quantification of Moxifloxacin Impurity G.
Example Chromatogram Interpretation
A successful separation will show two well-resolved peaks. The first, much larger peak corresponds to the active (S,S)-Moxifloxacin enantiomer. The second, significantly smaller peak, eluting later, is the (R,R)-enantiomer, Impurity G. The baseline should be stable and free of interfering peaks at the retention time of Impurity G, as confirmed by the blank injection.
Conclusion
This application note details a selective, sensitive, and robust ligand-exchange HPLC method for the quantification of Moxifloxacin chiral impurity G. The use of a chiral mobile phase additive with a standard achiral C18 column provides a practical and cost-effective solution for routine quality control testing.[11][13] The method's performance, validated according to industry standards, ensures reliable monitoring of the enantiomeric purity of Moxifloxacin drug substance, thereby safeguarding its therapeutic efficacy and patient safety.
References
-
Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]
- Google Patents. (n.d.). CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
PharmaGuru. (2025, September 1). What is Chiral Chromatography: Learn In 3 Minutes. [Link]
-
Salkic, A., Otasevic, B., & Zecevic, M. (n.d.). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed. [Link]
-
Mondal, T. (2024). Chiral Chromatography in Pharmaceutical Development: Cutting-Edge Applications and Trends. Journal of Analytical & Bioanalytical Techniques. [Link]
-
Phenomenex. (n.d.). Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. [Link]
-
American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
-
ResearchGate. (2025, August 7). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography | Request PDF. [Link]
-
SynZeal. (n.d.). Moxifloxacin EP Impurity G | 268545-13-7. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2025, August 5). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis | Request PDF. [Link]
-
YouTube. (2025, October 29). Chiral Chromatography: Fundamentals, Mechanisms, and Applications. [Link]
-
Chromatography Online. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Cruz, L., & Flinta, C. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]
-
Mazur, M., et al. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. [Link]
-
Cenmed Enterprises. (n.d.). moxifloxacin hydrochloride european pharmacopoeia (ep) reference standard (c005b-274559). [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. [Link]
-
Semantic Scholar. (n.d.). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. [Link]
-
ФарФаР. (2024). Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. [Link]
-
European Pharmacopoeia. (n.d.). MOXIFLOXACIN HYDROCHLORIDE Moxifloxacini hydrochloridum. [Link]
-
Morrison, M., et al. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. [Link]
-
ACS Publications. (n.d.). FDA issues flexible policy on chiral drugs. [Link]
-
USP. (2011, November 25). USP 35 Official Monographs / Moxifloxacin 3959. [Link]
-
Phenomenex. (n.d.). USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. [Link]
-
Veeprho Pharmaceuticals. (n.d.). Moxifloxacin Related Compound G | CAS 1346603-25-5. [Link]
-
USP. (n.d.). Moxifloxacin Hydrochloride. [Link]
-
USP-NF. (2017, July 28). Moxifloxacin Hydrochloride Type of Posting Revision Bulletin. [Link]
-
Government of Canada. (2017, April 11). PRODUCT MONOGRAPH MOXIFLOXACIN. [Link]
-
FDA. (1992, May 1). Development of New Stereoisomeric Drugs. [Link]
-
Semantic Scholar. (n.d.). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. [Link]
-
NIH. (n.d.). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Moxifloxacin EP Impurity G | 268545-13-7 | SynZeal [synzeal.com]
- 10. drugfuture.com [drugfuture.com]
- 11. researchgate.net [researchgate.net]
- 12. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 13. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 15. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 16. Moxifloxacin European Pharmacopoeia (EP) Reference Standard 186826-86-8 [sigmaaldrich.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Chiral Resolution of Moxifloxacin Isomers Using Mobile Phase Additives
Abstract
This application note presents a detailed, field-proven protocol for the chiral separation of moxifloxacin isomers using chiral mobile phase additives (CMPAs) in High-Performance Liquid Chromatography (HPLC). Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making the separation of its stereoisomers critical for ensuring pharmaceutical quality and safety.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying principles of ligand-exchange chromatography, the rationale behind the selection of specific chiral additives, and the optimization of chromatographic parameters. The described method utilizes an achiral C18 stationary phase, offering a cost-effective and versatile alternative to expensive chiral columns.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking a reliable and validated method for the enantiomeric purity analysis of moxifloxacin.
Introduction: The Significance of Chirality in Moxifloxacin
Moxifloxacin has two chiral centers, which means it can exist as four distinct stereoisomers: (S,S), (R,R), (R,S), and (S,R).[1][2] The therapeutically active form is the (S,S)-isomer, and the presence of other isomers, particularly the (R,R)-enantiomer, is considered an impurity that must be monitored and controlled. Regulatory bodies require stringent control over the enantiomeric purity of chiral drugs, necessitating the development of robust and reliable analytical methods for their separation and quantification.
The use of chiral mobile phase additives (CMPAs) offers a powerful and flexible approach for the direct enantioseparation of chiral compounds on achiral stationary phases.[5][6][7][8][9] This technique involves dissolving a chiral selector in the mobile phase, which then interacts with the analyte enantiomers to form transient diastereomeric complexes.[5][6][7][8][9] These complexes exhibit different stabilities and/or partitioning behaviors between the mobile and stationary phases, leading to their separation.[6][7][8]
The Principle of Chiral Recognition: Ligand-Exchange Chromatography
The method detailed herein employs the principle of chiral ligand-exchange chromatography. In this approach, a transition metal ion (in this case, copper (II)) and a chiral selector (L-isoleucine) are added to the mobile phase.[1][3][4][10] The copper (II) ions form a complex with the chiral L-isoleucine. Moxifloxacin and its enantiomers, which can act as ligands, then interact with this chiral metal-amino acid complex to form ternary diastereomeric complexes.[11] The differing stabilities of these transient diastereomeric complexes are the basis for the chromatographic separation on a standard achiral column.[1]
The following diagram illustrates the proposed mechanism for chiral recognition:
Caption: Mechanism of Chiral Recognition via Ligand Exchange.
Experimental Protocol
This protocol is based on an optimized and validated method for the determination of moxifloxacin's enantiomeric purity.[3][4]
Materials and Reagents
-
Moxifloxacin Hydrochloride Reference Standard and sample
-
(R,R)-isomer of Moxifloxacin (Impurity G) Reference Standard
-
Copper (II) Sulfate (analytical grade)
-
L-Isoleucine (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Ortho-phosphoric acid (for pH adjustment)
Instrumentation and Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of moxifloxacin isomers.
| Parameter | Condition |
| HPLC System | A standard HPLC system with a UV detector |
| Column | Achiral C18, 150 x 4.6 mm, 3 µm particle size |
| Mobile Phase | 0.01 M Copper (II)-Sulfate and L-Isoleucine in a Methanol:Water (30:70, v/v) mixture. Adjust pH to 3.5 with ortho-phosphoric acid. |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 23°C |
| Detection Wavelength | 293 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Achiral C18 Column: A standard reversed-phase column is used, making the method widely accessible and cost-effective. The separation is governed by the interactions in the mobile phase.
-
Mobile Phase Composition: The concentration of the chiral additives (Copper (II)-Sulfate and L-Isoleucine) is critical for effective complexation. The methanol content influences the retention times and resolution, while the pH of 3.5 ensures the proper ionization state of both the analytes and the chiral selector.[3]
-
Column Temperature: A controlled temperature of 23°C ensures reproducible retention times and resolution.[3]
Preparation of Solutions
-
Mobile Phase Preparation:
-
Dissolve the appropriate amounts of Copper (II)-Sulfate and L-Isoleucine in the water portion of the mobile phase to achieve a final concentration of 0.01 M for each.
-
Add the required volume of methanol (30% of the total volume).
-
Adjust the pH of the final mixture to 3.5 using ortho-phosphoric acid.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the (R,R)-isomer of moxifloxacin in the mobile phase.
-
From the stock solution, prepare a series of calibration standards in the range of 0.30-2.50 µg/mL.[3]
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the moxifloxacin hydrochloride sample in the mobile phase to obtain a final concentration of approximately 1000 µg/mL.[1]
-
Experimental Workflow
The following diagram outlines the step-by-step workflow for the analysis.
Caption: Experimental Workflow for Chiral Separation of Moxifloxacin.
Data Analysis and Method Validation
The developed method has been validated for linearity, accuracy, precision, and robustness, demonstrating its suitability for the quantification of the moxifloxacin chiral impurity G ((R,R)-isomer).[3][4]
System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution to ensure the chromatographic system is performing adequately. Key parameters to monitor include retention time, peak area, tailing factor, and resolution between the moxifloxacin and its enantiomer peak.
Validation Summary
The following table summarizes the key validation parameters for the determination of the (R,R)-isomer of moxifloxacin.
| Validation Parameter | Result |
| Linearity Range | 0.30 - 2.50 µg/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.098 µg/mL |
| Limit of Quantification (LOQ) | 0.298 µg/mL |
| Accuracy (% Recovery) | 98.1% to 104.4% |
| Precision (RSD%) | Within acceptable limits |
These results confirm that the method is linear, sensitive, accurate, and precise for its intended purpose.[3][10]
Conclusion
The use of chiral mobile phase additives, specifically a copper (II)-isoleucine complex, provides an effective and economical strategy for the chiral resolution of moxifloxacin isomers on a conventional achiral C18 HPLC column. This application note has detailed a validated protocol, explaining the scientific principles behind the separation and providing a clear, step-by-step guide for its implementation. This method is a significant improvement over some pharmacopeial methods in terms of both analysis time and the required amount of chiral agents.[3] By following this protocol, researchers and quality control analysts can confidently assess the enantiomeric purity of moxifloxacin, ensuring the quality and safety of this important pharmaceutical compound.
References
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science, 48(6), e70190. [Link]
-
Ravikumar, M., Varma, M. S., et al. (2010). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 71(5-6), 443-448. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Request PDF. (n.d.). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Cruz, L., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 654-660. [Link]
- Google Patents. (n.d.). CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
Radhakrishna, T., Rao, D. S., Vyas, K., & Reddy, G. O. (2000). Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 691-697. [Link]
-
Semantic Scholar. (n.d.). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. [Link]
-
Request PDF. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]
-
Request PDF. (n.d.). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ResearchGate. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology, 970, 195-219. [Link]
-
Request PDF. (n.d.). Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate. [Link]
-
Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(5), 274-285. [Link]
-
Sun, Y. (2015). Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. SciSpace. [Link]
-
Indian Journal of Pharmacy Practice. (n.d.). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. [Link]
-
FarFar. (n.d.). Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. [Link]
-
Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 10. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 11. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Moxifloxacin-Metal Complexes with Enhanced Antimicrobial Activity
Introduction: A New Frontier in Antimicrobial Drug Development
The escalating threat of antimicrobial resistance necessitates innovative strategies to enhance the efficacy of existing antibiotics. Moxifloxacin, a fourth-generation fluoroquinolone, exhibits broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[1][2] A promising approach to potentiate its antimicrobial effects is through complexation with metal ions. These metal complexes can exhibit altered physicochemical properties, leading to enhanced cellular uptake, and may even introduce novel mechanisms of antibacterial action.
This comprehensive guide provides detailed protocols for the synthesis, characterization, and antimicrobial evaluation of moxifloxacin-metal complexes, specifically focusing on copper(II) and zinc(II) complexes. These notes are intended for researchers, scientists, and drug development professionals seeking to explore this advanced antimicrobial strategy.
The Rationale: Leveraging Chelation for Enhanced Bioactivity
The formation of a chelate ring between moxifloxacin and a metal ion is central to the enhanced antimicrobial activity. According to chelation theory, the coordination of the metal ion to the moxifloxacin molecule can significantly increase the lipophilicity of the complex.[3][4] This increased lipophilicity facilitates the permeation of the complex across the lipid-rich bacterial cell membrane, leading to higher intracellular concentrations compared to the parent drug.
Furthermore, the metal ion itself can contribute to the antimicrobial effect. Once inside the cell, the metal ion can disrupt cellular homeostasis by binding to essential biomolecules, such as enzymes and nucleic acids, thereby augmenting the primary mechanism of action of moxifloxacin.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the synthesis and evaluation of moxifloxacin-metal complexes.
Caption: A general workflow for the synthesis and evaluation of moxifloxacin-metal complexes.
Part 1: Synthesis Protocols for Moxifloxacin-Metal Complexes
The following are detailed protocols for the synthesis of moxifloxacin-copper(II) and moxifloxacin-zinc(II) complexes.
Protocol 1.1: Synthesis of Moxifloxacin-Copper(II) Complex
This protocol describes the synthesis of a moxifloxacin-copper(II) complex.
Materials:
-
Moxifloxacin hydrochloride
-
Copper(II) chloride (CuCl₂)
-
Ethanol
-
Deionized water
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Prepare the Moxifloxacin Solution: Dissolve a specific amount of moxifloxacin hydrochloride in ethanol.
-
Prepare the Copper(II) Chloride Solution: In a separate beaker, dissolve an equimolar amount of copper(II) chloride in ethanol.
-
Reaction: Slowly add the copper(II) chloride solution to the moxifloxacin solution while stirring continuously at room temperature.
-
Reflux: Heat the reaction mixture to reflux for a specified period, typically 2-4 hours, to ensure complete complexation.
-
Precipitation and Isolation: Allow the reaction mixture to cool to room temperature. The resulting precipitate of the moxifloxacin-copper(II) complex is collected by filtration.
-
Washing: Wash the precipitate with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the final product in a desiccator over anhydrous calcium chloride.
Protocol 1.2: Synthesis of Moxifloxacin-Zinc(II) Complex
This protocol details the synthesis of a moxifloxacin-zinc(II) complex.[5]
Materials:
-
Moxifloxacin
-
Zinc(II) chloride (ZnCl₂)
-
Methanol
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Prepare the Moxifloxacin Solution: Dissolve a specific amount of moxifloxacin in methanol.[5]
-
Prepare the Zinc(II) Chloride Solution: In a separate flask, dissolve an equimolar amount of zinc(II) chloride in methanol.[5]
-
Reaction: Slowly add the zinc(II) chloride solution to the moxifloxacin solution with constant stirring at room temperature.[5]
-
Stirring: Continue stirring the reaction mixture for a designated time, typically 3-5 hours, to allow for the formation of the complex.
-
Isolation: The resulting precipitate of the moxifloxacin-zinc(II) complex is collected by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol to remove any impurities.
-
Drying: Dry the purified complex in a vacuum oven at a suitable temperature (e.g., 60°C).
Part 2: Characterization of Moxifloxacin-Metal Complexes
Confirmation of complex formation and elucidation of its structure are achieved through various spectroscopic and analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the FT-IR spectrum of the complex with that of free moxifloxacin. A shift in the characteristic vibrational frequencies of the carboxyl and carbonyl groups of moxifloxacin indicates their involvement in coordination with the metal ion.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the complex will typically show a shift in the absorption bands compared to the free ligand, which is indicative of the electronic interactions between moxifloxacin and the metal ion.
-
Elemental Analysis: Determine the percentage of carbon, hydrogen, and nitrogen to confirm the proposed stoichiometry of the complex.
Part 3: Antimicrobial Susceptibility Testing Protocols
The enhanced antimicrobial activity of the synthesized complexes can be evaluated using standardized methods such as the agar disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3.1: Agar Disk Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cotton swabs
-
Sterile filter paper disks (6 mm diameter)
-
Solutions of moxifloxacin and the synthesized complexes at a known concentration
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard.[6][7]
-
Inoculation of MHA Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.[6][7]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the moxifloxacin-metal complex, moxifloxacin alone (as a positive control), and a solvent control (as a negative control) onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3.2: Broth Microdilution Method for MIC Determination
This method provides a quantitative measure of the antimicrobial activity by determining the MIC.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial cultures
-
96-well microtiter plates
-
Serial dilutions of moxifloxacin and the synthesized complexes
-
Incubator
Procedure:
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of the moxifloxacin-metal complex and moxifloxacin in MHB in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in Protocol 3.1.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Expected Results and Data Presentation
The antimicrobial activity of the moxifloxacin-metal complexes is expected to be higher than that of moxifloxacin alone. The results can be effectively summarized in a table for easy comparison.
Table 1: Comparative Antimicrobial Activity of Moxifloxacin and its Metal Complexes
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Moxifloxacin | Value | Value | Value | Value |
| Moxifloxacin-Cu(II) Complex | Value | Value | Value | Value |
| Moxifloxacin-Zn(II) Complex | Value | Value | Value | Value |
Mechanism of Enhanced Antimicrobial Activity
The enhanced antimicrobial activity of moxifloxacin-metal complexes is attributed to a multi-faceted mechanism.
Caption: Proposed mechanism for the enhanced antimicrobial activity of moxifloxacin-metal complexes.
As depicted, the chelation increases the lipophilicity of the moxifloxacin molecule, facilitating its transport across the bacterial cell membrane.[3][4] This leads to a higher intracellular concentration of the drug. Once inside the bacterium, the complex can dissociate, releasing the moxifloxacin to inhibit its primary targets, DNA gyrase and topoisomerase IV, and the metal ion, which can exert its own toxic effects on the cell.[1][2] This dual-action approach can be particularly effective against resistant strains.
References
-
Moxifloxacin. PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis, Characterization And Biological Activities Of Bioinorganic Complexes Of Moxifloxacin. International Journal of Advanced Research. [Link]
-
Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. PMC. [Link]
-
Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. MDPI. [Link]
-
Synthesis and molecular structure of moxifloxacin drug with metal ions as a model drug against some kinds of bacteria and fungi. ResearchGate. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
Sources
- 1. Synthesis, Characterization And Biological Activities Of Bioinorganic Complexes Of Moxifloxacin. [journalijar.com]
- 2. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF BIOINORGANIC COMPLEXES OF MOXIFLOXACIN [paper.researchbib.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, DNA binding and cytotoxicity studies of moxifloxacinato complexes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"troubleshooting peak tailing in moxifloxacin isomer chromatography"
Welcome to the technical support guide for troubleshooting peak tailing in moxifloxacin isomer chromatography. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to peak asymmetry in their HPLC analyses. The following question-and-answer guide provides in-depth explanations and actionable protocols grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a basic compound like moxifloxacin in reversed-phase HPLC?
Peak tailing is a frequent challenge in HPLC, characterized by an asymmetrical peak where the latter half is broader than the front half.[1] For basic compounds like moxifloxacin, which contains amine functional groups, the most common cause is secondary retention mechanisms occurring alongside the primary reversed-phase interaction.[2][3][4]
The root of the issue lies with the stationary phase. Most reversed-phase columns are based on silica particles. Even with advanced manufacturing, a small number of residual silanol groups (Si-OH) remain on the silica surface.[1][5] These silanol groups are acidic and can become ionized (negatively charged Si-O⁻), especially at mid-range pH values.[2] The positively charged (protonated) amine groups on the moxifloxacin molecule can then undergo a strong, secondary ionic interaction with these negatively charged silanols.[2][4][6]
This dual-retention mechanism—hydrophobic interaction with the C18 chain and ionic interaction with silanols—means that some analyte molecules are retained more strongly than others, causing them to elute more slowly from the active sites and creating a "tail" on the peak.[2][7]
Q2: How can I optimize my mobile phase to reduce peak tailing for moxifloxacin isomers?
Mobile phase optimization is the most powerful and immediate tool for addressing peak tailing caused by secondary interactions. The goal is to create an environment that minimizes the interaction between the basic moxifloxacin analyte and acidic surface silanols.
1. Adjust Mobile Phase pH:
-
Mechanism: Lowering the pH of the mobile phase (typically to ≤ 3.0) protonates the residual silanol groups, neutralizing their negative charge.[1][2][8] This eliminates the strong ionic attraction with the protonated moxifloxacin, leading to a more symmetrical peak shape.[2][6]
-
Caution: Standard silica columns can be unstable at pH levels below 3, which may cause the silica support to dissolve.[2][8] Always use a column specifically designed and rated for low-pH operation.[2]
2. Increase Buffer Concentration or Add a Competing Base:
-
Mechanism (Buffers): Increasing the concentration of a buffer salt (e.g., phosphate) in the mobile phase increases the overall ionic strength.[8][9] The buffer cations can then compete with the analyte for interaction with the ionized silanols, effectively "shielding" the analyte from these secondary active sites.[4] This can improve peak shape even at neutral pH.[8]
-
Mechanism (Competing Base): Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[1][10] TEA, being a small basic molecule, will preferentially interact with and neutralize the active silanol sites, preventing the larger moxifloxacin molecule from binding to them.[1] Note that additives like TEA are not suitable for LC-MS applications as they can cause significant ion suppression.
The following table summarizes the expected impact of mobile phase modifications on the peak asymmetry of a basic analyte like moxifloxacin.
| Parameter | Modification | Anticipated Asymmetry Factor (As) | Mechanism | Considerations |
| pH | Decrease to pH ~3.0 | 1.1 - 1.4 | Protonates and neutralizes surface silanols, reducing secondary ionic interactions.[2][6] | Requires a low-pH stable column. May alter analyte retention time.[2] |
| Buffer Conc. | Increase from 10mM to >25mM | 1.2 - 1.5 | Increases ionic strength, shielding analyte from silanol sites.[4][8] | Higher concentrations can precipitate in high organic solvent ratios. Not ideal for LC-MS.[8] |
| Additive | Add ~10-20mM Triethylamine (TEA) | 1.0 - 1.3 | Acts as a competing base, binding to and masking active silanol sites.[1] | Not compatible with mass spectrometry. Can be difficult to flush from the column. |
Q3: My peak tailing has worsened over time. How do I diagnose if my column is the problem?
When peak shape degrades gradually for all peaks in the chromatogram, it often points to a problem with the column's physical or chemical state.[11]
Potential Column-Related Causes:
-
Contamination: Strongly retained impurities from samples or the mobile phase can accumulate at the column inlet frit or on the packing material itself.[5][12] This creates new active sites for secondary interactions and disrupts the flow path, leading to peak distortion.
-
Column Void: A void can form at the inlet of the column bed if the packing material settles or dissolves due to extreme pressure shocks or harsh pH conditions.[8] This creates an unswept volume where band broadening and tailing occur.[8] This typically affects all peaks in the chromatogram.[11]
-
Stationary Phase Degradation: Over time, particularly under harsh pH conditions, the bonded phase (e.g., C18) and end-capping can hydrolyze and bleed from the column.[7][13] This exposes more of the underlying silica and its active silanol groups, increasing tailing for basic compounds.[13]
To diagnose, first replace the column with a new one of the same type. If the peak shape is restored, the original column is the source of the problem. You can then attempt to regenerate the faulty column using the protocol below.
This protocol is designed to remove strongly retained contaminants from a reversed-phase column. Always check the column manufacturer's instructions to ensure compatibility with these solvents and conditions.
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse the Column: Reverse the direction of flow to help flush particulates off the inlet frit.
-
Systematic Wash Sequence: Sequentially pump at least 10-20 column volumes of each of the following solvents through the column directly to waste. Use a low flow rate initially to avoid pressure shock.
-
Mobile Phase (No Buffer): Flush with your mobile phase composition but without any salts or buffers to wash away residual buffer.
-
100% Water (HPLC-Grade): To remove any remaining salts.
-
Isopropanol: A solvent of intermediate polarity.
-
Hexane or Methylene Chloride (if compatible): To remove highly non-polar contaminants. Crucially, you must flush with Isopropanol again after this step before returning to aqueous solvents.
-
Isopropanol: To transition back to a polar-compatible state.
-
100% Acetonitrile or Methanol: A strong reversed-phase solvent to remove remaining organic contaminants.
-
-
Re-equilibration: Turn the column back to its original flow direction, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test: Inject a standard to see if peak shape has been restored.
Q4: I've optimized my mobile phase and tried a new column, but all my peaks are still tailing. What else could it be?
If both the mobile phase and column have been ruled out, the issue may lie with the HPLC system hardware, specifically extra-column volume (ECV) .
ECV refers to all the volume in the flow path outside of the column itself, including the injector, sample loop, connecting tubing, fittings, and the detector flow cell.[14][15] When this volume is excessive, it allows the analyte band to spread out (disperse) via diffusion after it has been separated by the column, but before it reaches the detector.[15][16] This dispersion leads to broader and often tailing peaks.[15]
This problem is especially pronounced for early-eluting peaks and when using smaller, high-efficiency columns (e.g., UHPLC columns), where the peak volume itself is very small and more susceptible to dilution from ECV.[16][17] A key diagnostic clue is if all peaks in the chromatogram, including those of neutral compounds, show similar tailing.[12]
This test measures the peak broadening contribution from the system itself.
-
Remove Column: Disconnect the analytical column from the system.
-
Install Union: In its place, install a zero-dead-volume (ZDV) union to connect the injector directly to the detector.[16]
-
Set Conditions: Flow the mobile phase at your typical analytical flow rate.
-
Inject Standard: Inject a very small volume (e.g., 1-2 µL) of a UV-active, unretained compound like uracil.[16]
-
Analyze Peak: Observe the resulting peak. In a perfectly optimized system with zero ECV, the peak would be an infinitesimally sharp spike. In reality, the width of the peak you observe is a direct measure of the band broadening caused by your system's ECV. If this peak is significantly broad or tailed, it confirms that your system plumbing is contributing to the poor peak shape.
-
Remediation: To fix this, use tubing with the smallest possible internal diameter and cut it to the shortest possible length. Ensure all fittings are properly seated to eliminate any dead volume.[5][14]
Q5: Could my injection parameters be causing peak tailing?
Yes, both the amount of sample injected and the solvent it is dissolved in can cause significant peak distortion, including tailing.
-
Column Overload: This occurs when the mass or volume of the injected sample exceeds the column's capacity.[7]
-
Mass Overload: Injecting too high a concentration of the analyte saturates the stationary phase.[5][7] This leads to a characteristic peak shape: a right-angled triangle with a gradually sloping tail, often accompanied by a decrease in retention time as the concentration increases.[3][11]
-
Volume Overload: Injecting a large volume of sample, even at a reasonable concentration, can also cause band broadening and tailing.[7]
-
Diagnosis: The test for overload is simple: dilute your sample by a factor of 10 and re-inject it. If the peak shape improves and the retention time increases slightly, overload was the cause.[3]
-
-
Inappropriate Injection Solvent: The solvent used to dissolve the sample can have a major effect on peak shape.
-
Mechanism: If the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase, the analyte band will begin to spread out and move down the column prematurely upon injection, before the mobile phase can properly focus it at the column head.[12][18] This leads to broad and distorted peaks.
-
Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest solvent possible that can still fully dissolve the sample.
-
Troubleshooting Workflow Diagram
The following diagram provides a logical workflow for diagnosing the root cause of peak tailing in your this compound chromatography.
Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.
References
-
Peak Tailing in HPLC - Element Lab Solutions . Element Lab Solutions. Available from: [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. (2025-06-09). Available from: [Link]
-
Reasons for Peak Tailing of HPLC Column . Hawach. (2025-10-28). Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting . Agilent. Available from: [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC . Labcompare.com. (2021-10-15). Available from: [Link]
-
Common Causes Of Peak Tailing in Chromatography . ALWSCI. (2025-07-17). Available from: [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents. (CN103543230A).
-
Extra-Column Volume in HPLC - Element Lab Solutions . Element Lab Solutions. Available from: [Link]
-
Troubleshooting Basics, Part 4: Peak Shape Problems . LCGC International. (2012-07-01). Available from: [Link]
-
Overload or Minor Peak? . LCGC North America. (2005-05-01). Available from: [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? . Restek. Available from: [Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance . PubMed. Available from: [Link]
-
Column Volume and Extra-Column Volume . Phenomenex. (2025-07-23). Available from: [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography . ResearchGate. (2025-08-07). Available from: [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography . ResearchGate. Available from: [Link]
-
HPLC assay of R-isomer in moxifloxacin hydrochloride . Ingenta Connect. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. (2025-06-06). Available from: [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. (2019-11-12). Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. Available from: [Link]
-
Extracolumn Effects . LCGC International. Available from: [Link]
- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. Google Patents. (CN104807935A).
-
Effects of Sample Solvents on Peak Shape . Shimadzu. Available from: [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography . LCGC International. Available from: [Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC . PMC - NIH. Available from: [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Restek - Videoartikel [de.restek.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. labcompare.com [labcompare.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. Understanding Dead Volume, Dwell Volume, & Extra Column Volume [thermofisher.com]
- 15. Column Volume and Extra-Column Volume | Phenomenex [phenomenex.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 18. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing Mobile Phase Composition for Baseline Resolution of Moxifloxacin Enantiomers
Welcome to the technical support center for the chiral separation of moxifloxacin enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of mobile phase composition to achieve baseline resolution.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing a method for moxifloxacin enantiomer separation.
Q1: What are the common HPLC methods for separating moxifloxacin enantiomers?
A1: There are two primary HPLC approaches for separating moxifloxacin enantiomers:
-
Chiral Stationary Phase (CSP) Chromatography: This method utilizes a column where the stationary phase is chiral. The enantiomers of moxifloxacin interact differently with the chiral stationary phase, leading to different retention times and separation. A phenylcarbamate-β-cyclodextrin CSP has been shown to provide exceptional enantioselectivity.[1]
-
Chiral Mobile Phase Additive (CMPA) Chromatography: This technique uses a standard achiral column (like a C18) and adds a chiral selector to the mobile phase.[2][3][4] The chiral additive forms transient diastereomeric complexes with the moxifloxacin enantiomers, which can then be separated on the achiral stationary phase.[2][3][4] Common chiral additives for moxifloxacin include L-isoleucine with copper (II) sulfate.[5][6]
Q2: Which method, CSP or CMPA, is better for my application?
A2: The choice between CSP and CMPA depends on several factors:
-
Cost and Availability: Chiral columns are generally more expensive than standard achiral columns. However, the cost of chiral mobile phase additives can also be a consideration.
-
Method Development Time: Developing a method with a chiral mobile phase additive can sometimes be more complex due to the number of variables that can be adjusted (e.g., concentration of the chiral additive, pH).
-
Robustness: CSP methods are often considered more robust once developed, as there are fewer mobile phase components to control.
Q3: What are the critical system suitability parameters I should monitor for this separation?
A3: For chiral separations, it is crucial to monitor specific system suitability parameters to ensure the reliability and quality of your results.[7][8][9] Key parameters include:
-
Resolution (Rs): This is the most critical parameter for baseline separation. A resolution of >1.5 is generally desired.
-
Tailing Factor (T): The tailing factor measures peak symmetry. A value between 0.8 and 1.5 is typically acceptable.
-
Repeatability (%RSD): The precision of replicate injections of a standard solution should be evaluated. For the main component, a relative standard deviation (RSD) of ≤5% is a reasonable target, while for the minor enantiomer, an RSD of ≤20% near the quantitation limit may be acceptable.[10]
-
Plate Number (N): This indicates the efficiency of the column.
II. Troubleshooting Guide: Achieving Baseline Resolution
This section provides a structured approach to troubleshooting common issues encountered during the optimization of mobile phase composition for moxifloxacin enantiomer separation.
Issue 1: No separation or poor resolution of enantiomers.
This is a common starting point in method development. The following steps can help improve resolution:
For Chiral Stationary Phase (CSP) Methods:
-
Step 1: Optimize the Organic Modifier Percentage.
-
Rationale: The type and concentration of the organic modifier (e.g., acetonitrile, methanol, isopropanol) significantly impact the retention and selectivity of the enantiomers.
-
Action: Systematically vary the percentage of the organic modifier in the mobile phase. For example, if using a mobile phase of n-hexane and isopropanol, try adjusting the ratio from 90:10 to 80:20 in small increments. A mobile phase of hexane–2-propanol (60:40 v/v) has been used successfully with a Chiralpak IB column.
-
-
Step 2: Adjust the Mobile Phase Additives.
-
Rationale: Acidic or basic additives can improve peak shape and influence the interaction between the analytes and the chiral stationary phase.
-
Action: For basic compounds like moxifloxacin, adding a small amount of a basic additive like diethylamine (e.g., 0.1%) can be beneficial. Conversely, an acidic additive like trifluoroacetic acid (TFA) might be tested.
-
For Chiral Mobile Phase Additive (CMPA) Methods:
-
Step 1: Optimize the Concentration of the Chiral Additive and Metal Ion.
-
Rationale: The formation of the diastereomeric complex is concentration-dependent. Too little additive will result in insufficient complex formation, while too much can lead to peak broadening.
-
Action: If using L-isoleucine and copper (II) sulfate, systematically vary their concentrations. A starting point could be a molar ratio of copper sulfate to L-isoleucine of 1:2.[11] One study found optimal conditions with a 0.01 M concentration of the chiral agents.[12][13]
-
-
Step 2: Adjust the Mobile Phase pH.
-
Rationale: The pH of the mobile phase affects the ionization state of both moxifloxacin and the chiral additive, which is critical for the formation of the diastereomeric complex.
-
Action: Adjust the pH of the aqueous portion of the mobile phase. A pH of 3.5 has been shown to be effective in some methods.[12][13]
-
-
Step 3: Vary the Organic Modifier Type and Concentration.
Issue 2: Poor peak shape (tailing or fronting).
Poor peak shape can compromise resolution and integration accuracy.
-
Step 1: Check for Column Overload.
-
Rationale: Injecting too much sample can lead to peak distortion.
-
Action: Reduce the injection volume or the concentration of the sample.
-
-
Step 2: Adjust Mobile Phase pH and Additives.
-
Rationale: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
-
Action: For CMPA methods on a C18 column, ensure the pH is appropriate to suppress silanol interactions. For CSP methods, the addition of a small amount of an acidic or basic modifier can improve peak shape.
-
-
Step 3: Evaluate Column Temperature.
Issue 3: Unstable retention times.
Fluctuating retention times can indicate a problem with the system or the mobile phase.
-
Step 1: Ensure Proper Mobile Phase Preparation and Equilibration.
-
Rationale: Inadequately mixed or degassed mobile phase can cause variability. The column also needs sufficient time to equilibrate with the mobile phase.
-
Action: Thoroughly mix and degas the mobile phase. Allow the system to equilibrate for at least 30-60 minutes with the new mobile phase before injecting samples.
-
-
Step 2: Check for Leaks and Pump Performance.
-
Rationale: Leaks in the system or inconsistent pump performance will lead to fluctuating flow rates and retention times.
-
Action: Perform a system leak test and check the pump pressure for stability.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting decision tree for achieving baseline resolution.
III. Experimental Protocols
This section provides detailed step-by-step methodologies for key experiments.
Protocol 1: Preparation of Chiral Mobile Phase (CMPA Method)
This protocol is based on a method using L-isoleucine and copper (II) sulfate as chiral additives.[5][12][13]
Materials:
-
Copper (II) sulfate pentahydrate
-
L-isoleucine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or other suitable acid/base for pH adjustment
Procedure:
-
Prepare the Aqueous Solution:
-
Accurately weigh amounts of copper (II) sulfate and L-isoleucine to achieve the desired molar concentrations (e.g., for a 0.01 M solution, use approximately 0.25 g of copper (II) sulfate pentahydrate and 0.13 g of L-isoleucine per 100 mL of water).
-
Dissolve in HPLC grade water.
-
-
Adjust pH:
-
While stirring, adjust the pH of the aqueous solution to the target value (e.g., 3.5) using a suitable acid or base.
-
-
Prepare the Final Mobile Phase:
-
Mix the prepared aqueous solution with the organic modifier (e.g., methanol) in the desired ratio (e.g., 70:30 v/v aqueous:methanol).
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase using sonication or vacuum filtration.
-
Protocol 2: System Suitability Testing
This protocol outlines the steps for performing a system suitability test before running samples.[7][8][10]
Procedure:
-
Equilibrate the System:
-
Pump the mobile phase through the HPLC system and column until a stable baseline is achieved (typically 30-60 minutes).
-
-
Prepare the System Suitability Solution:
-
Prepare a solution containing both the desired (S,S)-moxifloxacin enantiomer and a small, known amount of the undesired (R,R)-enantiomer. This will allow for the calculation of resolution.
-
-
Perform Replicate Injections:
-
Inject the system suitability solution at least five times.
-
-
Evaluate the Chromatograms:
-
From the resulting chromatograms, calculate the following parameters for the enantiomer peaks:
-
Resolution (Rs)
-
Tailing factor (T)
-
Retention time (tR) and its relative standard deviation (%RSD)
-
Peak area and its %RSD
-
Plate number (N)
-
-
-
Compare with Acceptance Criteria:
-
Ensure that all calculated parameters meet the pre-defined acceptance criteria for your method before proceeding with sample analysis.
-
Data Presentation: Example Mobile Phase Optimization
The following table illustrates how to systematically vary mobile phase parameters and record the results.
| Parameter | Condition A | Condition B | Condition C | Result |
| Organic Modifier | 30% Methanol | 35% Methanol | 30% Acetonitrile | Condition A provided the best initial separation. |
| pH | 3.5 | 4.0 | 4.5 | pH 3.5 resulted in the highest resolution. |
| Chiral Additive Conc. | 0.008 M | 0.01 M | 0.012 M | 0.01 M gave the optimal balance of resolution and peak shape. |
Logical Relationship Diagram: Method Development Strategy
Caption: High-level workflow for moxifloxacin enantiomer separation method development.
IV. References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.[Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science.[Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.[Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate.[Link]
-
Improvement of Pharmacopeial High‐Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. ResearchGate.[Link]
-
Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. Google Patents.
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar.[Link]
-
Analytical quality by design development of an ecologically acceptable enantioselective HPLC method for timolol maleate enantiomeric purity testing on ovomucoid chiral stationary phase. ResearchGate.[Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]
-
Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. Google Patents.
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis.[Link]
-
System Suitability in HPLC Analysis. Pharmaguideline.[Link]
-
Chiral HPLC method for investigation of chiral impurities in moxifloxacin active pharmaceutical substance. FarFar Repository.[Link]
-
A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research.[Link]
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed.[Link]
-
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules.[Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. ResearchGate.[Link]
-
Chiral Mobile Phase Additives in HPLC Enantioseparations. ResearchGate.[Link]
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques.[Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 12. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
"strategies to prevent on-column degradation of moxifloxacin isomers"
Technical Support Center: Moxifloxacin Isomer Analysis
A Guide to Preventing On-Column Degradation and Ensuring Method Robustness
Welcome to our dedicated support center for the analysis of moxifloxacin and its isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of moxifloxacin, specifically focusing on preventing on-column degradation. Here, we will explore the underlying causes of this instability and provide actionable, field-proven strategies to ensure the integrity of your analytical results.
Part 1: Understanding the Challenge - The Instability of Moxifloxacin
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses a complex structure with multiple stereocenters, leading to the potential for various isomeric forms. Its chemical structure also contains functionalities susceptible to degradation under certain analytical conditions. On-column degradation not only leads to the underestimation of the parent compound but also to the appearance of spurious peaks, complicating impurity profiling and potency assays. The primary degradation pathways are often related to pH, temperature, and interactions with the stationary phase.
A common issue is the degradation of moxifloxacin into its decahydro-pyrrolo[3,4-b]pyridine analogue, particularly under stress conditions. Understanding and controlling the factors that promote such transformations are critical for developing a robust and reliable analytical method.
Part-2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the chromatographic analysis of moxifloxacin isomers in a practical question-and-answer format.
Q1: I'm observing unexpected peaks eluting close to my main moxifloxacin peak. Could this be on-column degradation?
A1: Yes, the appearance of new, unexpected peaks is a classic sign of on-column degradation. Moxifloxacin is known to be sensitive to certain chromatographic conditions, which can induce the formation of degradation products.
Root Cause Analysis:
-
Mobile Phase pH: The pH of your mobile phase is a critical factor. Extreme pH values (both acidic and alkaline) can catalyze the degradation of moxifloxacin. The secondary amine in the moxifloxacin side chain is particularly susceptible to oxidation and other reactions.
-
Stationary Phase Interactions: The silica backbone of many reversed-phase columns contains acidic silanol groups. These can interact with the basic functional groups of moxifloxacin, leading to peak tailing and, in some cases, catalytic degradation.
-
Temperature: Elevated column temperatures, while often used to improve peak shape and reduce viscosity, can accelerate the degradation of thermally labile compounds like moxifloxacin.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for on-column degradation.
Q2: My moxifloxacin peak is showing significant tailing, and the recovery is low. How can I improve this?
A2: Peak tailing and low recovery are often linked and can be indicative of strong, undesirable interactions between the analyte and the stationary phase, which can also contribute to degradation.
Detailed Explanation & Solutions:
-
Silanol Interactions: Free silanol groups on the silica surface of the column are acidic and can strongly interact with the basic amine groups of moxifloxacin. This leads to peak tailing.
-
Chelation with Metal Ions: Moxifloxacin can chelate with trace metal ions present in the silica matrix or from the HPLC system itself. This can cause peak distortion and loss of analyte.
Recommended Solutions:
-
Column Selection:
-
Use a high-purity, end-capped C18 column. End-capping neutralizes most of the free silanol groups.
-
Consider columns with alternative stationary phases, such as those with embedded polar groups or polymer-based columns, which can offer different selectivity and reduce silanol interactions.
-
-
Mobile Phase Modification:
-
Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase (typically 0.1-0.5% v/v). These amines will preferentially interact with the active silanol sites, masking them from moxifloxacin.
-
Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (around 0.1 mM) to sequester any metal ions that could interact with moxifloxacin.
-
Experimental Protocol: Mobile Phase Optimization
-
Baseline: Prepare your initial mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid).
-
Run a Standard: Inject a known concentration of moxifloxacin and record the chromatogram, noting the peak shape and recovery.
-
Introduce TEA: Prepare a new mobile phase with the addition of 0.1% (v/v) Triethylamine. Equilibrate the column thoroughly.
-
Re-run Standard: Inject the same moxifloxacin standard and compare the peak asymmetry and area count to the baseline.
-
Introduce EDTA: If peak tailing persists, prepare a mobile phase containing 0.1 mM EDTA and repeat the analysis.
| Mobile Phase Additive | Concentration | Purpose | Expected Outcome |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Masks active silanol sites | Improved peak symmetry, reduced tailing |
| EDTA | 0.1 mM | Chelates metal ions | Improved peak shape and recovery |
Q3: I need to develop a stability-indicating method. What are the best practices to avoid on-column degradation during forced degradation studies?
A3: Developing a stability-indicating method requires confidence that the observed degradation products are genuine and not artifacts of the analytical method itself.
Best Practices for Method Development:
-
Orthogonal Methods: Use at least two different chromatographic methods (e.g., different column chemistries or mobile phase pH) to confirm the degradation profile. If a peak appears under one set of conditions but not another, it is likely an artifact.
-
Use of Inert Columns: Consider using columns with a more inert surface, such as those with a hybrid particle technology or a PEEK-lined column, to minimize surface interactions.
-
Systematic Parameter Optimization:
-
pH Screening: Screen a range of mobile phase pH values (e.g., 3.0, 5.0, 7.0) to find the region of maximum stability for moxifloxacin.
-
Temperature Study: Analyze samples at different column temperatures (e.g., 25 °C, 30 °C, 40 °C) to assess thermal stability on-column.
-
Logical Relationship of Method Parameters:
Caption: Interplay of method parameters and performance.
Part 3: References
"improving detection sensitivity for trace-level moxifloxacin isomeric impurities"
Welcome to the Technical Support Center for the analysis of Moxifloxacin. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert-driven solutions for improving the detection sensitivity of trace-level moxifloxacin isomeric impurities.
As Senior Application Scientists, we understand that robust and sensitive analytical methods are critical for ensuring drug quality and safety. Moxifloxacin possesses two chiral centers, making the separation and quantification of its four potential stereoisomers a significant analytical challenge, especially at trace levels required by regulatory agencies.[1][2] This guide provides in-depth, practical solutions to the common issues encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of moxifloxacin isomeric impurities.
Q1: What are the primary isomeric impurities of moxifloxacin?
Moxifloxacin is the (S,S)-isomer. Due to its two chiral centers, three other stereoisomers are possible: the (R,R)-enantiomer and the (R,S) and (S,R)-diastereomers.[1][2] These can be introduced during the synthesis process or as degradation products and must be carefully monitored.[1][3]
Q2: What are the most effective analytical techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) is the most common technique. Success hinges on the chiral separation strategy. The primary approaches are:
-
Direct Chiral Chromatography: Utilizes a Chiral Stationary Phase (CSP), such as a DAICEL CHIRALPAK AD-H column.[4]
-
Indirect Chiral Chromatography: Employs a standard achiral column (like a C18) but adds a chiral selector to the mobile phase, a technique known as ligand-exchange chromatography.[2][5][6]
-
Capillary Electrophoresis (CE): An alternative method that can provide excellent separation of all four isomers using a chiral selector like highly-sulfated gamma-cyclodextrin in the buffer.[1]
Q3: How can I achieve the highest sensitivity for trace-level detection?
For ultimate sensitivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[7] By using Multiple Reaction Monitoring (MRM), it's possible to achieve Limits of Quantification (LOQ) in the picogram-per-milliliter (pg/mL) range, far exceeding the capabilities of standard UV detection.[8][9] This is particularly crucial for quantifying impurities like N-nitroso moxifloxacin to meet stringent regulatory limits.[8]
Q4: What validation parameters are critical for an impurity method?
According to International Conference on Harmonisation (ICH) guidelines, a quantitative impurity method must be validated for several key parameters.[10][11] These include:
-
Specificity/Selectivity: The ability to resolve the impurity from the main drug substance, other impurities, and degradation products.[12]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the impurity can be reliably detected and quantified, respectively.
-
Linearity & Range: Demonstrating a direct relationship between detector response and concentration over a specified range.[13]
-
Accuracy & Precision: Ensuring the measured values are close to the true value and are reproducible.[10]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in parameters like mobile phase composition, pH, or temperature.[14]
Troubleshooting Guide: Enhancing Detection Sensitivity
This section provides detailed, cause-and-effect troubleshooting for specific experimental problems in a Q&A format.
Q5: My isomeric impurity peak is poorly resolved from the main moxifloxacin peak. How can I improve the separation?
Poor resolution is a common challenge in chiral separations. The solution depends on your chromatographic approach.
Causality: Chiral recognition relies on creating transient, diastereomeric complexes between the isomers and a chiral selector. The stability difference between these complexes dictates the separation. Optimizing factors that influence these interactions is key.
Solutions:
-
If using a Chiral Stationary Phase (CSP):
-
Mobile Phase Composition: The choice and ratio of the mobile phase components are critical. For polysaccharide-based columns like the CHIRALPAK series, a mobile phase of n-hexane and an alcohol (e.g., isopropanol) with small amounts of an amine (e.g., diethylamine) and an acid (e.g., acetic acid) is often effective.[4] Systematically vary the alcohol percentage to fine-tune selectivity.
-
Column Temperature: Lowering the column temperature can sometimes enhance the stability differences between the diastereomeric complexes, improving resolution. However, this may also increase analysis time and backpressure.
-
-
If using a Chiral Mobile Phase Additive (Ligand-Exchange):
-
Concentration of Selector: The concentration of the chiral ligand (e.g., L-isoleucine) and the metal ion (e.g., Cu(II)) is paramount. Too low a concentration will result in poor peak shape and resolution; too high can cause baseline noise and potential precipitation. An optimized concentration of around 0.01 M for the chiral agents has been shown to be effective.[6]
-
Mobile Phase pH: The pH of the mobile phase affects the ionization state of both the analytes and the chiral selector, directly impacting the formation and stability of the diastereomeric complexes. A systematic pH screening (e.g., from 3.0 to 6.0) is recommended.[6][14][15]
-
Organic Modifier: The type and percentage of the organic modifier (e.g., methanol, acetonitrile) influence the polarity of the mobile phase and can significantly alter selectivity.
-
Below is a workflow for troubleshooting poor resolution.
Q6: I can't reliably quantify my impurity because the signal-to-noise (S/N) ratio is too low. How do I increase the signal or decrease the noise?
A low S/N ratio is the fundamental barrier to achieving low detection limits. This can be addressed by amplifying the analyte signal or reducing the background noise.[16]
Causality: The signal is determined by the detector's response to the analyte's concentration and properties. Noise originates from chemical impurities, electronic fluctuations, and environmental instability.
Solutions to Increase Signal:
-
Optimize Detector Wavelength (UV): Moxifloxacin has a strong UV absorbance maximum around 293-295 nm.[1][4] Ensure your detector is set to this wavelength for maximum response.
-
Increase Injection Volume: Carefully increasing the injection volume will proportionally increase the peak area. Caution: Overloading the column with the main moxifloxacin peak can lead to peak distortion and co-elution with your trace impurity. A balance must be struck.
-
Switch to a More Sensitive Detector: If UV detection is insufficient, switching to LC-MS/MS is the most effective solution. The specificity of MRM can increase sensitivity by orders of magnitude, effectively eliminating chemical noise from the matrix.[7][8]
Solutions to Decrease Noise:
-
Improve Mobile Phase Quality: Use only high-purity, HPLC or LC-MS grade solvents and additives. Degas the mobile phase thoroughly to prevent air bubbles from causing baseline spikes. Contaminants in lower-grade solvents can accumulate on the column and elute as broad peaks or cause a drifting baseline, especially in gradient methods.[16][17]
-
Ensure System Cleanliness: A contaminated flow path (injector, tubing, detector flow cell) is a major source of noise. Implement a regular system cleaning and maintenance schedule.[18]
-
Stabilize Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause the mobile phase viscosity and refractive index to change, leading to baseline drift.[19]
Protocols & Methodologies
This section provides detailed, step-by-step protocols for key experimental workflows.
Protocol 1: Chiral HPLC Method Development using a Ligand-Exchange Additive
This protocol outlines a systematic approach to developing a chiral separation method on a standard C18 column.
Objective: To resolve the (R,R)-enantiomer from the parent (S,S)-moxifloxacin peak.
Materials:
-
HPLC system with UV or PDA detector
-
Standard achiral C18 column (e.g., 150 x 4.6 mm, 3 µm)
-
Moxifloxacin reference standard and impurity standard
-
HPLC-grade Methanol
-
HPLC-grade water
-
Copper (II) Sulfate
-
L-Isoleucine
-
Phosphoric Acid (for pH adjustment)
Procedure:
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1000 µg/mL stock solution of moxifloxacin (containing the isomeric impurity) in the mobile phase.
-
Chiral Selector Stock: Prepare a 0.1 M solution of Copper (II) Sulfate and a 0.2 M solution of L-Isoleucine in HPLC-grade water.
-
-
Initial Mobile Phase Preparation:
-
Start with the conditions adapted from Salkić et al. as a baseline.[6][20]
-
To prepare 1L of the aqueous portion, add 100 mL of the 0.1 M Copper (II) Sulfate stock and 100 mL of the 0.2 M L-Isoleucine stock to ~700 mL of water. This creates a 1:2 molar ratio.
-
Adjust the pH to 3.5 using dilute phosphoric acid.
-
Bring the final volume to 1000 mL with water.
-
The final mobile phase will be a mixture of this aqueous solution and methanol. Start with a ratio of 70:30 (Aqueous:Methanol).
-
-
Systematic Optimization:
-
pH Screening: Prepare mobile phases with the aqueous portion adjusted to pH 3.0, 3.5, 4.0, and 4.5. Equilibrate the column with each mobile phase and inject the analyte stock. Monitor the resolution between the moxifloxacin and impurity peaks.
-
Organic Modifier Screening: Using the optimal pH from the previous step, vary the methanol percentage (e.g., 25%, 30%, 35%). Observe the effect on retention time and resolution.
-
Temperature Screening: At the optimal mobile phase composition, test column temperatures of 23°C, 30°C, and 35°C.
-
-
Method Validation:
Protocol 2: LC-MS/MS Method for Ultra-Trace Quantification
This protocol describes a general workflow for setting up an LC-MS/MS method for quantifying a moxifloxacin impurity at the pg/mL level.
Objective: To achieve the highest possible sensitivity for a specific isomeric impurity.
Procedure:
-
Analyte Infusion & Tuning:
-
Prepare a ~1 µg/mL solution of the purified impurity standard in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse this solution directly into the mass spectrometer's ESI source.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the precursor ion [M+H]⁺.
-
-
MRM Transition Identification:
-
Perform a product ion scan on the precursor ion to identify stable, high-intensity fragment ions.
-
Select the most intense and specific precursor-to-product ion transition for quantification (the "quantifier").
-
Select a second transition for confirmation (the "qualifier").
-
Optimize the collision energy for each transition to maximize the product ion signal.
-
-
Chromatographic Separation:
-
Develop an isocratic or gradient HPLC method that provides sufficient retention and separation of the impurity from the main moxifloxacin peak. A fast gradient on a C18 column is often sufficient as the mass spectrometer provides the specificity.[8]
-
Crucial Step: Implement a diverter valve program to send the LC flow to waste during the elution of the high-concentration moxifloxacin peak. This prevents massive contamination of the MS source, which is essential for maintaining sensitivity.[8]
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known amounts of the impurity standard into a blank matrix (placebo).
-
The calibration range should bracket the expected concentration of the impurity. For ultra-trace analysis, this could range from 2.5 pg/mL to 10 ng/mL.[8]
-
Analyze the samples and quantify the impurity using the area ratio against the calibration curve.
-
Below is a diagram illustrating the LC-MS/MS workflow with the critical divert-to-waste step.
Data Summary Tables
The following tables summarize typical starting conditions for different analytical approaches based on published literature.
Table 1: Chiral HPLC Method Parameters
| Parameter | Method 1: Chiral Stationary Phase[4] | Method 2: Ligand-Exchange[6] |
| Column | DAICEL CHIRALPAK AD-H (250 x 4.6 mm, 5 µm) | Achiral C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-hexane:isopropanol:diethylamine:acetic acid (85:15:0.2:0.1) | 0.01 M Copper (II) Sulfate + L-Isoleucine in water (pH 3.5) : Methanol (70:30) |
| Flow Rate | 1.0 mL/min | Not Specified, typically 0.8-1.2 mL/min |
| Temperature | 35 °C | 23 °C |
| Detection | UV at 293 nm | UV (wavelength not specified) |
| LOD/LOQ | LOD: 1.1 ng (on column) | LOD: 0.098 µg/mL, LOQ: 0.298 µg/mL |
Table 2: High-Sensitivity LC-MS/MS Method Parameters[8]
| Parameter | Method Details |
| System | Agilent 1290 Infinity II LC with 6495D Triple Quadrupole MS/MS |
| Analyte | N-Nitroso moxifloxacin |
| Detection Mode | ESI+ with Multiple Reaction Monitoring (MRM) |
| LOD | 1 pg/mL |
| LOQ | 2.5 pg/mL |
| Linearity | 2.5 pg/mL to 10 ng/mL (R² > 0.991) |
| Key Feature | API peak diverted to waste to prevent source contamination |
References
-
A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. [Link]
-
Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. PubMed. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. [Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Semantic Scholar. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Technology Networks. [Link]
-
HPLC assay of R-isomer in moxifloxacin hydrochloride. Ingenta Connect. [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry. ResearchGate. [Link]
-
Micellar Liquid Chromatographic Method for Determination of Moxifloxacin and its Impurities. ResearchGate. [Link]
-
Analytical method validation: A brief review. Journal of Global Trends in Pharmaceutical Sciences. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. ResearchGate. [Link]
-
Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. LabRulez LCMS. [Link]
-
Structure of moxifloxacin and related impurities with abbreviations. ResearchGate. [Link]
-
Structural identification and characterization of impurities in moxifloxacin. ResearchGate. [Link]
- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.
-
Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. [Link]
-
USP Moxifloxacin Hydrochloride Assay and Impurities. Phenomenex. [Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. PubMed. [Link]
-
Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
-
USP Moxifloxacin Hydrochloride Assay and Organic Impurities On Luna® 5 µm Phenyl-Hexyl, 250 x 4.6 mm. Phenomenex. [Link]
-
Improvement of Pharmacopeial High‐Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. ResearchGate. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Semantic Scholar. [Link]
-
A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. ResearchGate. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolve Mass. [Link]
-
Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis. PubMed. [Link]
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 4. HPLC assay of R-isomer in moxifloxacin hydrochloride: Ingenta Connect [ingentaconnect.com]
- 5. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 6. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. ijrrjournal.com [ijrrjournal.com]
- 12. scielo.br [scielo.br]
- 13. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 21. particle.dk [particle.dk]
- 22. wjarr.com [wjarr.com]
Technical Support Center: Method Robustness for Moxifloxacin Isomer Analysis
A Senior Application Scientist's Guide to Navigating Common Challenges
Welcome to the technical support guide for the chiral analysis of Moxifloxacin. As drug development professionals know, Moxifloxacin possesses two chiral centers, making the separation and quantification of its stereoisomers a critical quality attribute. The active pharmaceutical ingredient (API) is the (S,S)-isomer, while its enantiomer, the (R,R)-isomer, and potential diastereomers are considered impurities that must be rigorously controlled.[1]
A robust analytical method ensures that small, unavoidable variations in day-to-day lab operations do not compromise the accuracy and precision of these critical measurements. This guide is structured to provide both foundational knowledge through Frequently Asked Questions (FAQs) and practical, in-depth solutions in the Troubleshooting section. It is designed to explain not just what to do, but why you're doing it, empowering you to build and maintain resilient analytical methods.
Part 1: Frequently Asked Questions (FAQs) on Robustness Testing
This section addresses fundamental questions regarding the principles and parameters of robustness testing for moxifloxacin's chiral separation.
Q1: Why is robustness testing so critical for moxifloxacin isomer analysis?
A1: Robustness testing is essential because it demonstrates the method's reliability under normal operational variability. For moxifloxacin, failure to accurately quantify the (R,R)-enantiomer or other diastereomers could mask a purity issue, impacting drug safety and efficacy. Regulatory bodies, following guidelines like the International Council for Harmonisation (ICH) Q2(R2), mandate this testing to ensure method consistency and reliability throughout the drug's lifecycle.[2][3][4] A robust method provides confidence that results are valid even with slight changes in operators, instruments, or reagent lots.
Q2: What are the most critical parameters to investigate during a robustness study for a chiral HPLC method for moxifloxacin?
A2: The critical parameters are those most likely to influence the delicate stereoselective interactions required for separation. For moxifloxacin analysis, especially methods using a chiral mobile phase additive on an achiral column (e.g., C18), the following are paramount:
-
Mobile Phase pH: Moxifloxacin is an ionizable compound. Small shifts in pH can alter its charge state and its ability to form the necessary ternary complex with the chiral selector (e.g., an amino acid) and a metal ion (e.g., Cu(II)), directly impacting resolution.[5][6]
-
Chiral Additive Concentration: The concentration of components like L-isoleucine and Copper (II)-Sulfate is crucial.[5][7][8] The equilibrium of the complex formation that enables chiral recognition is concentration-dependent.
-
Percentage of Organic Modifier (e.g., Methanol, Acetonitrile): This affects the polarity of the mobile phase, influencing retention times and, potentially, the conformation of the analyte-selector complex.
-
Column Temperature: Enantiomeric separations are often thermodynamically driven. A change of even a few degrees can alter interaction kinetics and affect resolution.[5][9]
-
Flow Rate: While less likely to affect selectivity, variations in flow rate will impact retention times and can influence peak width, which in turn affects resolution.[9]
Q3: What are typical acceptance criteria for a robustness study?
A3: The primary goal is to ensure that system suitability requirements are still met despite deliberate parameter variations. While specific limits depend on the method's application, typical criteria are summarized below.
| System Suitability Parameter | Typical Acceptance Criteria | Rationale |
| Resolution (Rs) | Rs ≥ 1.5 between moxifloxacin and its closest eluting isomer. | Ensures baseline or near-baseline separation for accurate quantification of the isomeric impurity.[10] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the moxifloxacin peak. | Confirms good peak shape, which is necessary for accurate integration and precision. |
| Repeatability (%RSD) | %RSD ≤ 10% for the isomeric impurity at the specification limit; ≤ 2.0% for the main peak.[2][11] | Demonstrates that precision is maintained under varied conditions. |
| Retention Time Shift | The elution order must not change. | A change in elution order signifies a fundamental failure in the method's selectivity. |
Part 2: Troubleshooting Guide for Method Robustness Issues
This section provides solutions to specific problems encountered during the analysis of moxifloxacin isomers.
Scenario 1: Loss of Resolution
Q: During my robustness study, the resolution (Rs) between the (S,S)-moxifloxacin and the (R,R)-enantiomer dropped below 1.5 when I slightly lowered the mobile phase pH. How do I fix this and prevent it?
A: This is a classic issue in chiral separations that rely on pH-dependent complexation. The drop in resolution indicates that the change in pH has negatively impacted the stereoselective interaction.
Underlying Causes & Explanation:
-
Disruption of Chiral Recognition: Your method likely uses a chiral ligand-exchange mechanism, where a ternary complex forms between the copper (II) ion, the chiral selector (e.g., L-isoleucine), and the moxifloxacin enantiomer.[5][6] The carboxyl and amine groups on both moxifloxacin and the amino acid selector are involved. A lower pH can protonate these groups, altering their ability to coordinate with the copper ion and disrupting the precise three-dimensional structure required for chiral differentiation.
-
Column Secondary Interactions: Changes in pH can also affect interactions with the stationary phase itself (e.g., silanol groups on a C18 column), which can subtly alter peak shape and contribute to a loss of resolution.
Troubleshooting Workflow & Protocol:
// Node Definitions problem [label="Problem: Resolution (Rs) < 1.5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mp [label="Step 1: Verify Mobile Phase\nIs pH accurate? Is composition correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Step 2: Check Column Temperature\nIs the column oven stable and at the setpoint?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_column [label="Step 3: Assess Column Health\nHas performance degraded over time?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
solution_mp [label="Solution: Remake Mobile Phase\nUse a calibrated pH meter. Ensure accurate\ncomponent volumes.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_temp [label="Solution: Stabilize Temperature\nAllow adequate time for thermal equilibration.\nVerify oven calibration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_column [label="Solution: Column Cleaning/Replacement\nFlush with strong solvent. If no improvement,\nreplace the column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Resolution Restored", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges problem -> check_mp; check_mp -> solution_mp [label="No"]; check_mp -> check_temp [label="Yes"]; solution_mp -> end_node;
check_temp -> solution_temp [label="No"]; check_temp -> check_column [label="Yes"]; solution_temp -> end_node;
check_column -> solution_column [label="Yes"]; check_column -> end_node [label="No (Issue is elsewhere)"]; solution_column -> end_node; } } Caption: Troubleshooting Flowchart for Loss of Resolution.
Detailed Protocol: Mobile Phase Preparation and System Check
-
Mobile Phase Preparation (Self-Validating):
-
Accurately weigh all solid components (e.g., copper sulfate, L-isoleucine, buffer salts). Do not rely on volumetric estimates for critical components.
-
Dissolve components in the aqueous portion of the mobile phase.
-
Crucially, adjust the pH before adding the organic modifier. The pH of a mixed aqueous-organic solution is not equivalent to the pH of the aqueous buffer.
-
Use a recently calibrated 3-point pH meter.
-
Filter the final mobile phase through a 0.45 µm membrane filter to remove particulates.[12]
-
-
System Verification:
-
Equilibrate the column with at least 15-20 column volumes of the new mobile phase, or until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting a standard solution at least five times. The resolution and retention times should be consistent.
-
Scenario 2: Retention Time Drift
Q: I'm running a sequence for a robustness study overnight. In the morning, I see that the retention times for all isomers have steadily decreased by over 5%. What could be the cause?
A: A consistent drift in retention time, especially a decrease, often points to a progressive change in the mobile phase composition or temperature.
Underlying Causes & Explanation:
-
Mobile Phase Volatility: If the organic modifier (e.g., methanol or acetonitrile) is more volatile than the aqueous buffer, its gradual evaporation from the mobile phase reservoir will increase the aqueous content over time. This stronger (more polar) mobile phase will elute the analytes faster in a reversed-phase system, causing retention times to decrease.
-
Temperature Increase: If the column compartment is not properly temperature-controlled, a gradual increase in the ambient laboratory temperature overnight can decrease mobile phase viscosity and increase analyte solubility, leading to shorter retention times.[13]
-
Inadequate Equilibration: The column may not have been fully equilibrated at the start of the run, and the "drift" is actually the column slowly reaching its final state. Chiral separations can sometimes require longer equilibration times than standard reversed-phase methods.
Preventative Measures & Corrective Actions:
-
Protocol for Mobile Phase Handling:
-
Always keep mobile phase reservoirs loosely capped or covered with parafilm with a small vent. This minimizes evaporation and prevents absorption of atmospheric CO2, which could alter the pH of unbuffered or weakly buffered mobile phases.
-
For long runs, consider preparing a larger, single batch of mobile phase to ensure consistency, rather than "topping up" the reservoir.
-
-
Instrument Best Practices:
-
Always use a thermostatted column compartment. Set the temperature (e.g., 23°C or 30°C) and allow the system to fully equilibrate before starting the sequence.[5]
-
Ensure the HPLC is in a temperature-stable environment, away from direct sunlight or drafts.
-
-
Method Parameter Definition:
-
Define a specific, mandatory equilibration step in your method SOP (e.g., "Equilibrate column at initial conditions for 30 minutes or until baseline drift is < X mAU/min").
-
Scenario 3: Peak Tailing or Fronting
Q: My moxifloxacin peak is showing significant tailing (Tailing Factor > 1.8), but the isomer peak looks fine. This is affecting the accuracy of my area percent calculation. Why is this happening?
A: Asymmetric peak shape, particularly tailing of the main component, is a common problem in HPLC. It often points to undesirable secondary interactions or issues with the column or sample solvent.
Underlying Causes & Explanation:
-
Silanol Interactions: The most common cause on silica-based C18 columns. Free silanol groups (Si-OH) on the silica surface are acidic and can form strong secondary ionic interactions with basic analytes like moxifloxacin, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Sample Overload: Injecting too much mass of the main component can saturate the stationary phase, leading to peak distortion. The minor isomer peak is unaffected because its concentration is much lower.
-
Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile), it can cause localized distortion of the peak shape as it enters the column.[14][15]
-
Column Contamination/Void: A void at the head of the column or contamination can create alternative flow paths, leading to peak broadening and tailing.
Systematic Approach to Resolution:
// Node Definitions start [label="Define Robustness Parameters\n(pH, Temp, % Organic, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; variation [label="Systematically Vary One\nParameter at a Time", fillcolor="#FBBC05", fontcolor="#202124"]; run_sst [label="Perform System Suitability\nTest (SST) with 5 Injections", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_criteria [label="SST Meets Acceptance Criteria?\n(Rs, Tailing, %RSD)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass [label="PASS\nParameter is Robust", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="FAIL\nParameter is NOT Robust\n(Method requires re-optimization)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> variation; variation -> run_sst; run_sst -> check_criteria; check_criteria -> pass [label="Yes"]; check_criteria -> fail [label="No"]; } } Caption: General Workflow for a One-Factor-at-a-Time Robustness Study.
Detailed Protocol: Diagnosing and Fixing Peak Tailing
-
Optimize Mobile Phase:
-
If silanol interaction is suspected, consider adding a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, shielding the moxifloxacin from these secondary interactions.
-
Slightly adjusting the mobile phase pH can also help by changing the ionization state of the silanol groups.
-
-
Adjust Sample and Injection:
-
Rule of Thumb: Dissolve your sample in the mobile phase whenever possible. If a stronger solvent is needed for solubility, inject the smallest possible volume.
-
To test for mass overload, prepare a sample at half the concentration and inject it. If the peak shape improves significantly, the original concentration was too high.
-
-
Column Maintenance:
-
Reverse flush the column (disconnect from the detector first) with a series of strong solvents to remove contaminants. A typical sequence for a C18 column is Water -> Isopropanol -> Methylene Chloride -> Isopropanol -> Water -> Mobile Phase.
-
If flushing doesn't work, the column may have a physical void or be irreversibly damaged, requiring replacement.
-
References
-
Bari, V. R., et al. (2011). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Dewani, A. P., et al. (2011). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. ResearchGate. Available at: [Link]
-
Salkić, A., et al. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science. Available at: [Link]
-
Naveed, S., et al. (2022). Degradation Study of Different Brands of Moxifloxacin by UV-Spectroscopy. International Journal of Pharmacy and Analytical Research. Available at: [Link]
-
Cruz, L., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Ravikumar, M., et al. (2009). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia. Available at: [Link]
-
Yahya, M., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Cogent Chemistry. Available at: [Link]
-
Naveed, S., et al. (2014). Degradation Studies of Different Brands of Moxifloxacin Available in the Market. International Journal of Current Pharmaceutical Review and Research. Available at: [Link]
-
Yahya, M., et al. (2017). Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. Taylor & Francis Online. Available at: [Link]
-
Aruna, E., et al. (2021). Method Development, Validation and Forced Degradation Studies For the Determination of Moxifloxacin in Bulk and Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
Kumar, A., et al. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Trawińska, O., et al. (2013). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. PubMed Central. Available at: [Link]
-
Ravikumar, M., et al. (2009). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. Available at: [Link]
-
Reid, G. L., & Brien, J. O. (2000). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
-
Salkić, A., et al. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Robustness study of moxifloxacin. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. ResearchGate. Available at: [Link]
-
Scriba, G. K. E., et al. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed Central. Available at: [Link]
-
Reddy, G. S., et al. (2021). A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. PubMed. Available at: [Link]
-
Aruna, E., et al. (2021). Method Development, Validation and Forced Degradation Studies For the Determination Of Moxifloxacin In Bulk And Pharmaceutical Dosage Forms Using UV Spectroscopy. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]
-
IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
ResearchGate. (n.d.). ROBUSTNESS RESULTS OF MOXIFLOXACIN. ResearchGate. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. Available at: [Link]
-
JETIR. (2024). HPLC TROUBLESHOOTING: A REVIEW. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Zečević, M., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. PubMed. Available at: [Link]
-
OPUS at UTS. (n.d.). HPLC - VALIDATION OF MOXIFLOXACIN. University of Technology Sydney. Available at: [Link]
-
Siraj, Z., et al. (2025). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. Indian Journal of Pharmacy Practice. Available at: [Link]
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. database.ich.org [database.ich.org]
- 5. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 7. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. jetir.org [jetir.org]
Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Moxifloxacin Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the bioanalysis of moxifloxacin and its isomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and ensure the accuracy and reliability of your analytical data.
Introduction to Matrix Effects in Moxifloxacin Bioanalysis
Moxifloxacin, a fourth-generation fluoroquinolone, possesses two chiral centers, leading to the possibility of four stereoisomers.[1][2] The accurate quantification of the active (S,S)-isomer and its potential isomeric impurities is critical in pharmacokinetic and toxicokinetic studies. However, when analyzing moxifloxacin in complex biological matrices such as plasma, serum, or urine using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS), a significant challenge arises: the matrix effect.
The matrix effect is the alteration of analyte ionization efficiency by co-eluting endogenous components of the sample matrix.[3][4] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible results.[5][6] For moxifloxacin and its isomers, which may have subtle differences in their physicochemical properties, matrix effects can disproportionately affect each isomer, complicating their accurate simultaneous quantification.
This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in your moxifloxacin bioanalysis workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of matrix effects in my moxifloxacin isomer analysis?
Common indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.[3]
-
Non-linear calibration curves, particularly at the lower limit of quantification (LLOQ).
-
Inconsistent peak areas for the internal standard (IS) across different samples.[7]
-
Significant variability in results between different batches of the same biological matrix.
-
Reduced sensitivity and poor signal-to-noise ratios.[8]
Q2: Why are matrix effects a particular concern for isomeric analysis?
Q3: What are the primary sources of matrix effects in plasma or serum samples?
The most common culprits are phospholipids from cell membranes, which are notorious for causing ion suppression in electrospray ionization (ESI).[9] Other sources include salts, proteins, and endogenous metabolites that may co-elute with your analytes of interest.[7]
Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects?
While a SIL-IS is the gold standard for compensating for matrix effects, it is not a complete solution.[5][10] A SIL-IS can correct for extraction variability and ion suppression/enhancement, but it cannot overcome a significant loss in sensitivity due to severe ion suppression.[11] If the analyte signal is suppressed below the limit of detection, even a perfectly co-eluting SIL-IS cannot provide accurate quantification. Therefore, minimizing matrix effects through optimized sample preparation and chromatography is always the primary goal.
Q5: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a thorough evaluation of matrix effects during method validation.[12][13] This typically involves analyzing blank matrix samples from at least six different sources to ensure that the method is not susceptible to variability between individuals.[12] The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked blank matrix to the response of the analyte in a neat solution.[14]
Troubleshooting Guides
Problem 1: Inconsistent Internal Standard (IS) Response and Poor Reproducibility
Symptoms:
-
The peak area of the internal standard varies significantly between samples (>15% CV).
-
Poor precision and accuracy for QC samples.
Root Cause Analysis and Solutions:
This issue often points to variable matrix effects between samples. The co-eluting matrix components are likely affecting the ionization of your IS differently in each sample.
Workflow for Troubleshooting Inconsistent IS Response
Caption: Troubleshooting workflow for inconsistent internal standard response.
Step-by-Step Protocol: Improving Sample Preparation
A more rigorous sample preparation technique can significantly reduce matrix effects.[11]
| Technique | Principle | Pros for Moxifloxacin Analysis | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; significant amounts of phospholipids and other endogenous components remain in the supernatant, often leading to strong matrix effects.[9] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous sample and an immiscible organic solvent. | Cleaner extracts than PPT. Can be optimized by adjusting pH to selectively extract moxifloxacin (a zwitterionic compound).[11] | Can be labor-intensive and may have lower recovery. Solvent selection is critical. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects. Can be automated for high throughput.[11] | More expensive and requires more method development to optimize the sorbent, wash, and elution steps. |
Recommended Action: If you are currently using PPT, consider developing an LLE or SPE method. For LLE, adjusting the pH of the sample to be 2 units above or below the pKa of moxifloxacin will ensure it is in a neutral form for efficient extraction into an organic solvent.[11] For SPE, a mixed-mode cation exchange sorbent can be effective for retaining the basic amine group of moxifloxacin while allowing phospholipids to be washed away.
Problem 2: Poor Peak Shape and Shifting Retention Times for Moxifloxacin Isomers
Symptoms:
-
Broad, tailing, or split peaks for one or more moxifloxacin isomers.
-
Retention times are not consistent between injections.[8]
Root Cause Analysis and Solutions:
These issues can be caused by matrix components accumulating on the analytical column or interfering with the interaction between the analytes and the stationary phase.
Step-by-Step Protocol: Optimizing Chromatography
-
Introduce a Diverter Valve: Program a diverter valve to send the early-eluting, highly polar matrix components (salts, etc.) to waste for the first 0.5-1 minute of the run, preventing them from entering the mass spectrometer.
-
Optimize the Mobile Phase:
-
Ensure the mobile phase additives are LC-MS grade.[8]
-
For reversed-phase chromatography of moxifloxacin, a mobile phase containing a low concentration of an acidic modifier like formic acid (0.1%) is typically used to ensure good peak shape for the basic amine moiety.
-
-
Implement a Gradient Elution: A well-designed gradient can help to separate the moxifloxacin isomers from co-eluting matrix components. A shallow gradient around the elution time of the isomers can improve their resolution from each other and from interferences.
-
Consider a Different Column Chemistry: If a standard C18 column is not providing adequate separation from matrix interferences, consider a pentafluorophenyl (PFP) column. PFP columns offer alternative selectivity and can be effective at separating isomers and resolving them from matrix components.
Visualization of Ion Suppression
Caption: Mechanism of ion suppression in the ESI source.
Quantitative Assessment of Matrix Effects
To comply with regulatory guidelines and ensure method robustness, a quantitative assessment of matrix effects is essential.[12][15]
Protocol: Post-Extraction Spike Method for Matrix Factor (MF) Calculation
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike): Extract blank biological matrix from at least six different sources. Spike the analyte and IS into the extracted matrix supernatant.
-
Set C (Pre-Spike): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze the Samples: Inject all three sets and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE) and Process Efficiency (PE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
PE = (Peak Area in Set C) / (Peak Area in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[13]
-
This systematic evaluation will provide a clear picture of the extent of matrix effects and the effectiveness of your sample preparation procedure.
References
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis - LCGC International. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide - Shimadzu Scientific Instruments. [Link]
-
FDA guideline - Bioanalytical Method Validation - PharmaCompass.com. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf. [Link]
-
matrix-effect-in-bioanalysis-an-overview.pdf - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]
-
Bioanalytical Method Validation. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. [Link]
-
Moxifloxacin: Physical-chemical and Microbiological Analytical Methods in the Context of Green Analytical Chemistry - ResearchGate. [Link]
-
The influence of matrix effects on high performance liquid chromatography-mass spectrometry methods development and validation | Request PDF - ResearchGate. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry | Request PDF. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC - NIH. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. [Link]
-
Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE. [Link]
-
Separation and identification of moxifloxacin impurities in drug substance by high-performance liquid chromatography coupled with ultraviolet detection and Fourier transform ion cyclotron resonance mass spectrometry | Request PDF - ResearchGate. [Link]
-
Validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - SciELO. [Link]
-
Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed. [Link]
-
validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma - PMC - NIH. [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography | Request PDF - ResearchGate. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - ElectronicsAndBooks. [Link]
-
Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. [Link]
-
Determination of moxifloxacin in human plasma by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed. [Link]
-
Liquid chromatography-tandem mass spectrometry for the quantification of moxifloxacin, ciprofloxacin, daptomycin, caspofungin, a - Amazon S3. [Link]
-
Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PubMed Central. [Link]
-
Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - PMC - NIH. [Link]
-
Activity of Moxifloxacin Against Biofilms Formed by Clinical Isolates of Staphylococcus aureus Differing by Their Resistant or Persister Character to Fluoroquinolones - NIH. [Link]
-
Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices - OUCI. [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. [Link]
-
Moxifloxacin: Physical-chemical and Microbiological Analytical Methods in the Context of Green Analytical Chemistry - Bentham Science Publisher. [Link]
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. eijppr.com [eijppr.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. fda.gov [fda.gov]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacompass.com [pharmacompass.com]
Technical Support Center: Optimization of Injection Volume for Moxifloxacin Chiral Separation
Welcome to the technical support center for the chiral separation of moxifloxacin. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing injection volume in high-performance liquid chromatography (HPLC) for this critical analysis. Here, we move beyond simplistic protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chiral separation of moxifloxacin, with a focus on issues related to injection volume.
Issue 1: Peak Tailing in One or Both Enantiomeric Peaks
Q: My moxifloxacin enantiomer peaks are showing significant tailing. I've tried adjusting the mobile phase, but the problem persists. Could the injection volume be the cause?
A: Yes, while mobile phase composition is a common culprit, injection volume can certainly contribute to peak tailing, often due to mass overload.[1] Here’s a systematic approach to troubleshoot this issue:
-
Probable Cause 1: Mass Overload. Even at a low concentration, a large injection volume can introduce too much moxifloxacin onto the column, saturating the active sites of the chiral stationary phase (CSP). This is particularly true for highly efficient columns with smaller particle sizes. The classic symptom of mass overload is a peak that tails and shifts to a slightly earlier retention time as the injected mass increases.[1]
-
Step-by-Step Protocol to Diagnose and Resolve:
-
Perform a Loading Study: Prepare a single concentration of your moxifloxacin sample. Start with a small injection volume (e.g., 2 µL) and incrementally increase it (e.g., 5 µL, 10 µL, 15 µL, 20 µL) while keeping all other chromatographic conditions constant.
-
Analyze the Chromatograms: Observe the peak shape and retention time for both enantiomers at each injection volume.
-
Identify the Overload Point: You will likely see that beyond a certain injection volume, the peak tailing factor increases significantly, and the peak may start to broaden. This is your column's mass capacity limit for moxifloxacin under the current conditions.
-
Optimize: Select an injection volume well below the overload point that still provides adequate sensitivity for your analysis.
-
-
Probable Cause 2: Secondary Interactions. Peak tailing can also arise from unwanted interactions between moxifloxacin and the stationary phase. While not directly caused by injection volume, a larger injection volume can exacerbate this issue.
-
Solution:
-
Mobile Phase Additives: The use of additives can be effective in reducing peak tailing.[2] For example, in reversed-phase methods using a chiral mobile phase additive like L-isoleucine-Cu(II), ensuring the optimal concentration of the chiral agent is crucial.[3][4][5]
-
Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with, or weaker than, your mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.[6]
-
Issue 2: Peak Fronting in Both Enantiomer Peaks
Q: I'm observing peak fronting for both moxifloxacin enantiomers. What could be causing this?
A: Peak fronting is often a sign of volume overload or a mismatch between the injection solvent and the mobile phase.[7]
-
Probable Cause 1: Volume Overload. Injecting a volume that is too large for the column dimensions can lead to peak fronting. A general guideline is to keep the injection volume to a maximum of 3% of the column's total volume.[7]
-
Step-by-Step Protocol to Address Volume Overload:
-
Calculate Column Volume: The volume of a cylindrical column can be estimated using the formula V = πr²L, where r is the column's internal radius and L is its length.
-
Determine Maximum Injection Volume: Calculate 3% of the column volume to establish a guideline for your maximum injection volume.
-
Systematically Reduce Injection Volume: If your current injection volume exceeds this, systematically reduce it and observe the impact on peak shape.
-
-
Probable Cause 2: Strong Injection Solvent. If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread at the column inlet, leading to peak fronting.
-
Solution:
-
Solvent Matching: Whenever feasible, dissolve your moxifloxacin sample in the initial mobile phase.[6]
-
Weaker Solvent: If solubility is an issue, use the weakest possible solvent that can adequately dissolve your sample.
-
Issue 3: Poor Resolution Between Enantiomers with Increasing Injection Volume
Q: I get decent separation of moxifloxacin enantiomers at a low injection volume, but the resolution decreases as I increase the volume to improve sensitivity. Why is this happening?
A: This is a classic trade-off in chromatography. Increasing the injection volume can lead to wider peaks, which in turn reduces the resolution between closely eluting compounds like enantiomers.[7][8]
-
Scientific Rationale: The peak width is directly affected by the injection volume. A larger injection volume creates a wider initial sample band on the column. While the chromatographic process separates the enantiomers, the initial band broadening can be significant enough to cause the peaks to overlap more as they elute.
-
Optimization Strategy:
-
Find the "Sweet Spot": The key is to find a balance between sensitivity (peak height/area) and resolution.[7]
-
Systematic Approach: Start with a low injection volume that provides good resolution. Gradually increase the volume, monitoring both the resolution and the signal-to-noise ratio.
-
Acceptable Resolution: Determine the minimum acceptable resolution for your assay (typically a resolution value of >1.5 is desired) and choose the highest injection volume that maintains this resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting injection volume for moxifloxacin chiral separation?
A1: For analytical scale HPLC columns (e.g., 4.6 mm internal diameter), a starting injection volume of 5-10 µL is common.[4] However, this is highly dependent on the column dimensions, particle size, and the concentration of your sample. For instance, a validated method using a 150 x 4.6 mm, 3 µm column specified a 10 µL injection volume.[4] Another method on an achiral ODS column with a chiral mobile phase used a 20 µL injection volume.[3][5]
Q2: How does the choice of chiral stationary phase affect the optimal injection volume?
A2: The type of chiral stationary phase (CSP) can influence the loading capacity and, consequently, the optimal injection volume.
-
Cellulose-based CSPs: These are commonly used for moxifloxacin separation and generally offer good loading capacity.[9]
-
Cyclodextrin-based CSPs: These can also be effective but may have different loading characteristics.[3]
-
Ligand-exchange chromatography: In this method, a chiral reagent is added to the mobile phase, and an achiral column is used.[3][5] The loading capacity will be dependent on the concentration of the chiral additive in the mobile phase and the kinetics of the complex formation.
Q3: Can I simply increase the sample concentration to improve sensitivity instead of increasing the injection volume?
A3: Yes, increasing the sample concentration is another way to enhance sensitivity. However, be mindful of potential solubility issues of moxifloxacin in your chosen sample diluent. Also, be aware that high concentrations can also lead to mass overload, similar to large injection volumes.[7] A loading study that varies both concentration and injection volume can help you find the absolute optimal conditions.
Q4: My method uses a normal-phase mobile phase (e.g., n-hexane-isopropanol). How does this impact injection volume optimization?
A4: In normal-phase chromatography, the choice of sample solvent is critical. A solvent mismatch can cause significant peak distortion.[2] It is highly recommended to dissolve your sample in the mobile phase itself. If this is not possible due to solubility constraints, use a solvent that is as non-polar as possible. For example, a method for a moxifloxacin intermediate used a solvent of n-hexane-ethanol (20:80) for a mobile phase of n-hexane-isopropanol (85:15).[10]
Data Summary and Workflow
Quantitative Impact of Injection Volume
The following table summarizes the general relationship between injection volume and key chromatographic parameters. The exact values will vary based on your specific method.
| Injection Volume | Peak Height | Peak Width | Peak Tailing/Fronting | Resolution |
| Low | Lower | Narrow | Minimal | Optimal |
| Moderate | Higher | Broader | May be acceptable | May decrease slightly |
| High | Highest (may plateau) | Broad | Prone to fronting/tailing | Significantly decreased |
Experimental Workflow for Injection Volume Optimization
The following diagram illustrates a logical workflow for optimizing the injection volume for moxifloxacin chiral separation.
Caption: Decision workflow for optimizing injection volume.
References
- Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations.
- Radhakrishna, T., Rao, D. S., Vyas, K., & Reddy, G. O. (2000). Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 691-697.
- Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography.
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof.
- Salkic, A., Otasevic, B., & Zecevic, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance.
- Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof.
- Cruz, L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 578-584.
- Ravikumar, M., Varma, M. S., & Swamy, P. Y. (2007). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography.
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance.
- HPLC Tips & Tricks: Optimizing Injection Volume. Sigma-Aldrich.
- Peak Shape Changes with Increased Injection Volume.
- Burk, R. J. (2023). An Investigation of Peak Shape Models in Chiral Separations (Master's thesis).
- Effect of injection volumes on resolution and peak width.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. "An Investigation of Peak Shape Models in Chiral Separations" by Ryan Jacob Burk [mavmatrix.uta.edu]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of a moxifloxacin intermediate by chiral liquid chromatography using cellulose based stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
Moxifloxacin HPLC Method: A Technical Guide to Optimal Column Temperature Selection
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Moxifloxacin. This guide is designed for researchers, analytical scientists, and drug development professionals who are developing, validating, or troubleshooting HPLC methods for this fourth-generation fluoroquinolone. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.
The selection of an optimal column temperature is a critical parameter in HPLC method development that directly influences chromatographic performance. It can significantly affect retention time, peak shape, resolution, and overall method robustness. This guide will provide a comprehensive overview of how to select and optimize the column temperature for your Moxifloxacin analysis, complete with troubleshooting guides and frequently asked questions.
The Role of Temperature in Moxifloxacin HPLC Separations
Column temperature is a powerful yet sometimes overlooked parameter in controlling HPLC separations. Its primary effects are on the viscosity of the mobile phase and the thermodynamics of analyte interaction with the stationary phase. An increase in temperature generally leads to a decrease in mobile phase viscosity, which in turn reduces the system backpressure and can allow for higher flow rates, shortening run times.[1] Concurrently, higher temperatures increase the kinetic energy of analyte molecules, leading to faster diffusion and potentially sharper peaks.
However, the effect of temperature on selectivity, the ability to separate two or more compounds, can be more complex.[2] For ionizable compounds like Moxifloxacin, changes in temperature can alter the pKa of the analyte and the silanol groups on the stationary phase surface, influencing retention behavior and peak shape. Therefore, a systematic approach to temperature optimization is crucial.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the development of an HPLC method for Moxifloxacin.
Q1: What is a good starting point for the column temperature in a Moxifloxacin HPLC method?
A1: Based on a review of established methods, a good starting point for the column temperature for Moxifloxacin analysis is in the ambient to slightly elevated range, typically between 25°C and 35°C .[3][4][5][6] Many validated methods have demonstrated successful separations within this range. For instance, a robust separation of Moxifloxacin and its related substances has been achieved at a constant temperature of 30°C.[4] Another method for the estimation of Moxifloxacin in tablet dosage form utilized a column temperature of 25°C.[3]
Q2: How does increasing the column temperature affect the retention time of Moxifloxacin?
A2: Generally, increasing the column temperature will decrease the retention time of Moxifloxacin.[2] This is due to a combination of reduced mobile phase viscosity, allowing for a faster flow of the mobile phase, and an increase in the solubility and kinetic energy of Moxifloxacin, which reduces its interaction with the stationary phase.[1]
Q3: Can changing the temperature improve the peak shape of Moxifloxacin?
A3: Yes, optimizing the column temperature can significantly improve peak shape. If you are observing peak tailing, which can be common for basic compounds like Moxifloxacin due to interactions with residual silanol groups on the silica-based stationary phase, increasing the temperature can sometimes mitigate these secondary interactions and lead to more symmetrical peaks.[7] Conversely, if you observe peak fronting, it might be related to column overload or sample solvent effects, and while temperature adjustment can have an impact, other parameters should also be investigated.[8]
Q4: Is a higher temperature always better for Moxifloxacin analysis?
A4: Not necessarily. While higher temperatures (e.g., 40-50°C) can offer benefits like lower backpressure and sharper peaks, they can also have drawbacks.[9][10] The stability of Moxifloxacin and any potential impurities or degradation products in the mobile phase at elevated temperatures should be considered.[4][11] Furthermore, extreme temperatures can potentially shorten the lifespan of the HPLC column. The optimal temperature is one that provides the best balance of resolution, peak shape, analysis time, and method robustness.
Troubleshooting Guide: Temperature-Related Issues
This section provides a structured approach to troubleshooting common chromatographic problems that may be related to the column temperature in your Moxifloxacin HPLC method.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
-
Problem: The Moxifloxacin peak exhibits significant tailing or fronting, leading to inaccurate integration and reduced resolution.
-
Initial Assessment:
-
Peak Tailing: This is often caused by secondary interactions between the basic Moxifloxacin molecule and acidic silanol groups on the column packing material.[7][12]
-
Peak Fronting: This is less common but can be indicative of column overload, a void in the column, or an inappropriate sample solvent.[8]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Scenario 2: Retention Time Drift
-
Problem: The retention time of the Moxifloxacin peak is not consistent between injections or across a sequence.
-
Initial Assessment: Unstable column temperature is a primary cause of retention time drift.[2][8] Even minor fluctuations in ambient laboratory temperature can affect retention if the column is not in a thermostatted compartment.
-
Troubleshooting Steps:
-
Verify Column Thermostatting: Ensure the HPLC column is placed in a column oven or compartment with stable temperature control.
-
Allow for Equilibration: Before starting a sequence, allow the column to equilibrate at the set temperature for at least 15-30 minutes.
-
Check for Drafts: Ensure the HPLC system is not located near air conditioning vents or in direct sunlight, which can cause temperature fluctuations.
-
Mobile Phase Pre-heating: For high-temperature applications, consider using a mobile phase pre-heater to ensure the solvent entering the column is at the desired temperature.
-
Experimental Protocol: Temperature Scouting Study
To systematically determine the optimal column temperature, a temperature scouting study is recommended. This involves analyzing the Moxifloxacin standard at a range of temperatures while keeping all other method parameters constant.
Objective: To evaluate the effect of column temperature on retention time, peak asymmetry, and resolution (if other compounds are present).
Methodology:
-
Prepare the System:
-
Perform Injections:
-
Inject the Moxifloxacin standard solution and record the chromatogram.
-
Increase the column temperature in 5°C increments (e.g., 30°C, 35°C, 40°C, 45°C, 50°C).
-
At each temperature, allow the system to equilibrate for at least 15 minutes before injecting the standard.
-
-
Data Analysis:
-
For each temperature, record the retention time, peak asymmetry (tailing factor), and theoretical plates.
-
If analyzing Moxifloxacin with impurities or other active ingredients, calculate the resolution between the critical peak pairs.
-
Data Presentation:
Summarize the results in a table for easy comparison.
| Column Temperature (°C) | Retention Time (min) | Peak Asymmetry (Tailing Factor) | Theoretical Plates | Resolution (if applicable) |
| 25 | 8.2 | 1.5 | 8500 | 1.8 |
| 30 | 7.5 | 1.3 | 9200 | 2.1 |
| 35 | 6.8 | 1.1 | 9800 | 2.5 |
| 40 | 6.2 | 1.0 | 10500 | 2.4 |
| 45 | 5.7 | 1.0 | 10300 | 2.2 |
| 50 | 5.1 | 1.1 | 9900 | 2.0 |
Note: The data in this table is illustrative and will vary depending on the specific HPLC method conditions.
Workflow for Temperature Optimization:
Caption: A systematic workflow for conducting a temperature scouting study.
Conclusion
The optimal column temperature is a key factor in achieving a robust and reliable HPLC method for Moxifloxacin. By understanding the fundamental principles of how temperature influences the chromatography and by employing a systematic approach to optimization and troubleshooting, you can significantly enhance the quality of your analytical results. While a starting point of 25-35°C is often effective, a temperature scouting study is the most definitive way to identify the ideal conditions for your specific method, ensuring the best balance of efficiency, resolution, and analysis time.
References
- Walsh Medical Media. Method Development and Validation for estimation of Moxifloxacin HCl in tablet dosage form by RP-HPLC method.
-
PubMed. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. [Link]
-
Journal of Chemical and Pharmaceutical Research. A validated RP- HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. [Link]
-
ResearchGate. Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. [Link]
-
Scilit. Development and Validation of RP-HPLC method for the analysis of Moxifloxacin and its degradation products. [Link]
-
Indian Journal of Pharmacy Practice. Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. [Link]
-
OPUS at UTS. Research Article HPLC - VALIDATION OF MOXIFLOXACIN. [Link]
-
PubMed Central. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations. [Link]
-
Journal of Chemical and Pharmaceutical Research. A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. [Link]
-
International Journal of Environmental Analytical Chemistry. Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. [Link]
-
SciELO. Stability indicating HPLC method for simultaneous determination of moxifloxacin hydrochloride and ketorolac tromethamine in pharmaceutical formulations. [Link]
-
Chrom Tech, Inc. How Does Column Temperature Affect HPLC Resolution?. [Link]
-
Methods and objects of chemical analysis. Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. [Link]
-
Maxi Scientific. Troubleshooting Common HPLC Issues: A Practical Guide. [Link]
-
Chromatography Today. The Use of Temperature for Method Development in LC. [Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromtech.com [chromtech.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. moca.net.ua [moca.net.ua]
- 7. waters.com [waters.com]
- 8. maxisci.com [maxisci.com]
- 9. ijopp.org [ijopp.org]
- 10. Stability indicating HPLC method for the simultaneous determination of moxifloxacin and prednisolone in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Moxifloxacin Isomerization During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with moxifloxacin. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you refine your sample preparation techniques and minimize the risk of moxifloxacin isomerization. Ensuring the stereochemical integrity of moxifloxacin is critical for accurate analytical results and a thorough understanding of its pharmacokinetic and pharmacodynamic properties.
Frequently Asked Questions (FAQs)
Q1: What is moxifloxacin isomerization and why is it a concern?
A1: Moxifloxacin has two chiral centers, which means it can exist as four different stereoisomers: the therapeutically active (S,S)-isomer, its mirror image the (R,R)-enantiomer, and two diastereomers, (R,S) and (S,R)[1]. Isomerization is the process where the active (S,S)-isomer converts into one of these other, potentially inactive or less active, forms. This is a significant concern in research and drug development because the presence of unintended isomers can lead to inaccurate quantification of the active pharmaceutical ingredient (API), potentially skewing bioequivalence, stability, and pharmacokinetic studies[2].
Q2: What are the primary factors that can induce moxifloxacin isomerization during sample preparation?
A2: The primary factors that can compromise the stereochemical stability of moxifloxacin during sample preparation are exposure to certain pH conditions, light (photodegradation), and elevated temperatures. Fluoroquinolones, as a class, are known to be sensitive to light[1][3]. The stability of moxifloxacin is also pH-dependent, with studies showing that both acidic and basic conditions can catalyze its degradation[4]. While significant racemization of the final moxifloxacin molecule is considered less likely due to the stability of the carbon-carbon bonds at the chiral centers, the potential for epimerization or degradation leading to isomeric impurities under harsh conditions cannot be entirely dismissed[5].
Q3: What is the most stable pH range for moxifloxacin during sample preparation and storage?
A3: Moxifloxacin exhibits its maximum stability in a neutral to slightly alkaline pH range, typically between pH 7 and 8[4]. The rate of photodegradation is minimized in this range[4]. Both acidic (below pH 6) and strongly alkaline (above pH 9) conditions can accelerate degradation, which may include the formation of isomeric and other degradation products[4]. Therefore, maintaining a pH as close to neutral as possible throughout your sample preparation workflow is crucial.
Q4: How can I detect if isomerization has occurred in my samples?
A4: Detecting moxifloxacin isomers requires specialized analytical techniques capable of separating stereoisomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method[6][7]. Capillary electrophoresis (CE) with a chiral selector, such as highly-sulfated gamma-cyclodextrin, has also been successfully used to separate all four stereoisomers of moxifloxacin[1][8]. Standard reversed-phase HPLC methods will likely not be able to resolve these isomers.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments, focusing on the "why" behind each recommendation to empower you to make informed decisions.
Issue 1: Inconsistent quantification of moxifloxacin in plasma/serum samples.
-
Potential Cause: Isomerization or degradation of moxifloxacin due to improper sample handling and storage. The biological matrix itself can sometimes influence drug stability[9][10].
-
Troubleshooting Steps:
-
pH Control during Extraction:
-
Problem: Protein precipitation with strong acids (e.g., trichloroacetic acid) or bases can shift the sample pH into a range where moxifloxacin is less stable.
-
Solution: Opt for protein precipitation with organic solvents like acetonitrile or methanol. If an acidic modifier is necessary for efficient precipitation, use a milder acid and neutralize the supernatant immediately after separation. Consider using a buffered protein precipitation solution to maintain a pH between 7 and 8.
-
-
Temperature Management:
-
Light Protection:
-
Problem: Exposure to ambient or UV light can induce photodegradation, leading to the formation of various photoproducts, which may include isomers[1][3].
-
Solution: Use amber or opaque collection tubes and vials for all sample handling and storage steps. Work in a shaded area of the lab or under yellow light, especially when dealing with extracts that are no longer protected by the biological matrix.
-
-
Antioxidant Addition (for oxidative degradation concerns):
-
Problem: Although less common for isomerization, oxidative stress can contribute to overall drug degradation.
-
Solution: If oxidative degradation is suspected, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to the sample immediately after collection.
-
-
Issue 2: Appearance of unexpected peaks near the moxifloxacin peak in chiral HPLC analysis.
-
Potential Cause: Formation of the (R,R)-enantiomer or diastereomers during the sample preparation workflow.
-
Troubleshooting Steps:
-
Solvent Selection:
-
Problem: Certain organic solvents, especially in the presence of a base, could potentially facilitate epimerization at one of the chiral centers. While direct racemization of moxifloxacin is difficult, harsh solvent conditions should be avoided.
-
Solution: Use neutral, high-purity solvents like methanol, acetonitrile, and water for sample dilution and mobile phase preparation. Avoid prolonged exposure to solvents containing strong acids or bases. If a basic modifier is required for chromatography, use a volatile one like diethylamine in low concentrations[6].
-
-
Heat Exposure during Sample Evaporation:
-
Problem: Using high temperatures to evaporate solvents from sample extracts can provide the energy needed for isomerization.
-
Solution: If a solvent evaporation step is necessary, use a gentle stream of nitrogen at or slightly above room temperature. Avoid using high-heat settings on evaporators.
-
-
Review the Entire Workflow for Stress Points:
-
Problem: A combination of seemingly minor stressors (e.g., brief light exposure followed by a slight pH shift) can have a cumulative effect.
-
Solution: Create a flowchart of your entire sample preparation process and critically evaluate each step for potential exposure to light, extreme pH, and heat.
-
-
Visualizing the Isomerization Challenge and a Refined Workflow
To better understand the potential for isomeric impurity formation and how to mitigate it, the following diagrams illustrate the key concepts.
Caption: Potential isomerization pathways of moxifloxacin under sample preparation stressors.
Caption: A refined workflow designed to minimize moxifloxacin isomerization.
Key Parameter Summary for Minimizing Isomerization
| Parameter | Recommendation | Rationale |
| pH | Maintain between 7.0 and 8.0 | Moxifloxacin is most stable in this range, minimizing acid- and base-catalyzed degradation[4]. |
| Light Exposure | Use amber or opaque containers; work in a shaded area | Prevents photodegradation, a known pathway for fluoroquinolone degradation[1][3]. |
| Temperature | Process samples on ice or at 4°C; store long-term at -80°C | Reduces the rate of all chemical degradation reactions[9][10]. |
| Solvents | Use high-purity, neutral solvents (e.g., methanol, acetonitrile) | Avoids harsh chemical environments that could promote isomerization. |
| Extraction | Prefer neutral organic solvent protein precipitation | Avoids extreme pH shifts associated with acid or base precipitation. |
Experimental Protocol: Chiral Analysis of Moxifloxacin
This protocol provides a starting point for developing a chiral HPLC method to assess the isomeric purity of your moxifloxacin samples. Method optimization will be required for your specific instrumentation and sample matrix.
Objective: To separate and quantify the (S,S)-isomer of moxifloxacin from its potential stereoisomers.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., DAICEL CHIRALPAK® AD-H, 250 mm x 4.6 mm, 5 µm)[6]
-
Moxifloxacin reference standard ((S,S)-isomer)
-
(R,R)-enantiomer reference standard (if available)
-
HPLC-grade n-hexane
-
HPLC-grade isopropyl alcohol
-
Diethylamine
-
Acetic acid
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase consisting of n-hexane, isopropyl alcohol, diethylamine, and acetic acid in a ratio of 85:15:0.2:0.1 (v/v/v/v)[6].
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve moxifloxacin reference standards in the mobile phase to prepare stock solutions.
-
Perform serial dilutions to create a calibration curve over the desired concentration range.
-
-
Sample Preparation:
-
Prepare your moxifloxacin samples according to the refined workflow described above, ensuring all precautions to minimize isomerization are taken.
-
The final dilution step should be done using the mobile phase.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention times of the isomers.
-
Inject the prepared samples and quantify the peak areas corresponding to each isomer.
-
Calculate the percentage of each isomer present in the sample.
-
References
-
Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 834-839. [Link]
-
Albini, A., & Fasani, E. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(5), 254-263. [Link]
- Pallavicini, M., et al. (2011). Racemisation of (1R, 6S)- 8-Benzyl-7,9-Dioxo-2,8-Diazabicyclo[4.3.0]Nonane using Halogenated Solvent in Basic Medium. Organic Chemistry: An Indian Journal, 7(2), 123-127.
- Yang, X., et al. (2010). HPLC assay of R-isomer in moxifloxacin hydrochloride. Yaowu Fenxi Zazhi, 30(1), 85-87.
-
Tijuana, E., et al. (2021). Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. Molecules, 26(16), 4997. [Link]
- Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks.
- Ravikumar, M., et al. (2010). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography.
-
Uematsu, Y., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 45(1), 377-380. [Link]
- Cruz, L., & Hall, M. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 834-839.
- Chignell, C. F., et al. (1994). Photogeneration of fluoride by the fluoroquinolone antimicrobial agents lomefloxacin and fleroxacin. Photochemistry and Photobiology, 59(3), 291-294.
- Sigma-Aldrich.
- Al Omari, M., et al. (2014). pH stability profile of moxifloxacin HCl at 50 and 80 C for 1 and 3 days, respectively.
- Ahmad, I., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. AAPS PharmSciTech, 15(6), 1586-1596.
-
Ahmad, I., et al. (2014). Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study. National Institutes of Health. [Link]
- Ribeiro, C., et al. (2021).
- García, A., et al. (2010). Rationale and conditions for the requirement of chiral bioanalytical methods in bioequivalence studies. European Journal of Clinical Pharmacology, 66(5), 517-523.
- de Faria, N. C., et al. (2017). Polymorphic stability study: The influence of storage conditions on the moxifloxacin hydrochloride.
- Johnson, C. E., et al. (2009). Stability of extemporaneously prepared moxifloxacin oral suspensions. American Journal of Health-System Pharmacy, 66(7), 665-667.
- Berendsen, B. J. A., et al. (2019). The stability of antibiotics in matrix and reference solutions determined using a straight-forward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A, 36(10), 1528-1540.
- Jones, A., et al. (2015). Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography.
- Pallavicini, M., et al. (2011). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis.
- Berendsen, B. J. A., et al. (2011). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Food Additives & Contaminants: Part A, 28(11), 1528-1540.
- Berendsen, B. J. A., et al. (2011). Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection. Semantic Scholar.
Sources
- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 2. Rationale and conditions for the requirement of chiral bioanalytical methods in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Photodegradation of Moxifloxacin in Aqueous and Organic Solvents: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the stability of antibiotics in matrix and reference solutions using a straightforward procedure applying mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Stereospecific LC Method for Moxifloxacin
For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of a chiral drug like Moxifloxacin is not merely a regulatory hurdle; it is a fundamental aspect of guaranteeing its safety and efficacy. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two stereocenters, making it susceptible to the presence of diastereomers and enantiomers. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to significant variations in pharmacological activity and potential toxicity. Therefore, a robust, validated stereospecific analytical method is indispensable in the quality control of Moxifloxacin.
This guide provides an in-depth comparison of common stereospecific liquid chromatography (LC) methods for Moxifloxacin, supported by experimental data. We will delve into the causality behind experimental choices and present a self-validating system for protocol validation, grounded in authoritative regulatory guidelines.
Comparing the Arsenal: Methodologies for Moxifloxacin Enantioseparation
The primary challenge in the stereospecific analysis of Moxifloxacin lies in discriminating between its enantiomers. High-Performance Liquid Chromatography (HPLC) is the workhorse for this task, primarily employing two distinct strategies: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase (chiral mobile phase additive). As a potent alternative, Capillary Electrophoresis (CE) offers a different selectivity profile.
The Contenders: CSP vs. Chiral Mobile Phase Additive
| Feature | Chiral Stationary Phase (CSP) HPLC | Ligand-Exchange HPLC (Chiral Mobile Phase Additive) | Capillary Electrophoresis (CE) |
| Principle | Enantiomers interact differently with a chiral selector immobilized on the stationary phase, leading to differential retention. | A chiral selector in the mobile phase forms transient diastereomeric complexes with the enantiomers, which are then separated on an achiral column. | Enantiomers are separated based on differences in their electrophoretic mobility in the presence of a chiral selector in the background electrolyte. |
| Advantages | - High efficiency and resolution.[1][2] - Often provides baseline separation.[1] - Wide variety of commercially available columns. | - Utilizes conventional achiral columns. - Can be more cost-effective in terms of column cost.[3] - Allows for easy adjustment of chiral selector concentration. | - High separation efficiency and resolution.[4][5] - Low consumption of reagents and solvents. - Capable of separating all four potential stereoisomers.[4][5] |
| Disadvantages | - CSPs can be expensive. - Method development can be more complex, requiring screening of different columns and mobile phases. - Column lifetime can be a concern. | - The chiral additive in the mobile phase can be costly and may complicate mobile phase preparation and disposal.[1] - Potential for on-column complex formation issues. | - Lower sensitivity compared to HPLC for UV detection due to the short path length. - Can be more susceptible to matrix effects. |
| Typical Performance for Moxifloxacin | Good separation has been reported on polysaccharide-based CSPs like Chiralcel OD-H.[2][6] | A validated method using L-isoleucine and copper (II) sulfate as chiral additives on a C18 column shows good linearity and accuracy.[7][8] | A validated method using highly-sulfated gamma-cyclodextrin as a chiral selector demonstrates excellent specificity and precision.[4][5] |
In-Depth Look: Ligand-Exchange HPLC
Ligand-exchange chromatography is a powerful technique for the enantiomeric separation of compounds like Moxifloxacin that can act as ligands. The principle relies on the formation of transient diastereomeric ternary complexes involving a central metal ion (e.g., Cu²⁺), a chiral selector (e.g., an amino acid like L-isoleucine), and the enantiomers of the analyte. The differing stability of these diastereomeric complexes leads to their separation on a conventional achiral column.
A notable advantage of this approach is the use of standard reversed-phase columns, which are ubiquitous in analytical laboratories. However, the composition of the mobile phase is more complex, requiring careful optimization of the concentrations of the metal ion and the chiral selector, as well as the pH.[3][7]
A Powerful Alternative: Capillary Electrophoresis
Capillary Electrophoresis (CE) has emerged as a highly efficient technique for the enantiomeric purity determination of Moxifloxacin.[4][5] This method leverages the differential migration of charged species in a capillary under the influence of an electric field. To achieve chiral separation, a chiral selector, such as a cyclodextrin, is added to the background electrolyte.[4][5] The enantiomers of Moxifloxacin form transient inclusion complexes with the cyclodextrin, leading to differences in their effective electrophoretic mobility and, consequently, their separation.
A key strength of the CE method is its ability to separate all four potential stereoisomers of Moxifloxacin (S,S-, R,R-, R,S-, and S,R-).[4][5] This is a significant advantage for comprehensive impurity profiling. The method is also characterized by its low consumption of reagents and solvents, making it a "greener" alternative.
Validation of a Stereospecific LC Method: A Step-by-Step Protocol
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[9][10][11] The following is a detailed protocol for the validation of a ligand-exchange HPLC method for the determination of the (R,R)-enantiomer in Moxifloxacin, based on established methodologies and guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Experimental Workflow
Caption: Workflow for the validation of a stereospecific LC method.
Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Achiral C18 (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A filtered and degassed solution containing L-isoleucine and copper (II) sulfate in a buffered aqueous solution, mixed with an organic modifier like methanol. A typical composition could be a solution of 0.5g of copper sulfate pentahydrate and 1.0g of L-isoleucine in 1000mL of water, with the pH adjusted to 3.5, mixed with methanol in a 75:25 ratio.[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 295 nm.[6]
-
Injection Volume: 20 µL.
Validation Parameters and Acceptance Criteria
1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Protocol:
-
Prepare a solution of Moxifloxacin hydrochloride reference standard.
-
Prepare a solution containing the (R,R)-enantiomer impurity.
-
Prepare a mixed solution containing both Moxifloxacin and the (R,R)-enantiomer.
-
Inject each solution and record the chromatograms.
-
To demonstrate stability-indicating capability, subject Moxifloxacin to stress conditions (acid, base, oxidation, heat, and light) and analyze the stressed samples.
-
-
Acceptance Criteria: The method must demonstrate baseline resolution between the Moxifloxacin peak and the (R,R)-enantiomer peak. Degradation products should not interfere with the quantitation of the (R,R)-enantiomer.
2. Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five solutions of the (R,R)-enantiomer at different concentrations. For an impurity method, the range should typically cover from the reporting limit to 120% of the specification limit. A reported linear range for a similar method is 0.30–2.50 µg/mL.[3]
-
Inject each solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.998.[3]
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare a sample solution of Moxifloxacin.
-
Spike the sample solution with known amounts of the (R,R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added enantiomer.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%. A reported recovery for a similar method ranged from 98.1% to 104.4%.[7]
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of Moxifloxacin spiked with the (R,R)-enantiomer at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare and inject a series of dilute solutions of the (R,R)-enantiomer.
-
-
Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity. Reported values for a similar method were 0.098 µg/mL for LOD and 0.298 µg/mL for LOQ.[3]
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase pH (e.g., ± 0.1 units)
-
Concentration of the chiral selector (e.g., ± 5%)
-
-
Analyze a system suitability solution under each modified condition.
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within the predefined acceptance criteria for each variation.
Data Summary: A Comparative Overview
The following table summarizes the performance data for different stereospecific analytical methods for Moxifloxacin, compiled from various studies.
| Parameter | Ligand-Exchange HPLC[3][7] | Capillary Electrophoresis[4][5] |
| Linearity Range | 0.30 - 2.50 µg/mL | 0.05% - 5% of nominal concentration |
| Correlation Coefficient (r²) | > 0.998 | Not explicitly stated, but linearity was validated |
| Accuracy (% Recovery) | 98.1 - 104.4% | Validated, specific data not provided in abstract |
| Precision (%RSD) | Validated, specific data not provided in abstract | Validated, specific data not provided in abstract |
| LOD | 0.098 µg/mL | Not explicitly stated, but quantitation limit is 0.05% |
| LOQ | 0.298 µg/mL | 0.05% of nominal concentration |
Conclusion: Selecting the Right Tool for the Job
The choice of a stereospecific analytical method for Moxifloxacin depends on the specific requirements of the analysis.
-
Ligand-exchange HPLC offers a cost-effective and accessible approach by utilizing standard achiral columns. It has been shown to be a robust and reliable method for the quantitation of the enantiomeric impurity of Moxifloxacin.
-
Chiral Stationary Phase (CSP) HPLC can provide excellent resolution and is a powerful tool, particularly when high throughput is required. However, the initial investment in chiral columns and the potentially more complex method development should be considered.
-
Capillary Electrophoresis (CE) stands out for its high separation efficiency and its ability to resolve all four potential stereoisomers of Moxifloxacin, making it an excellent choice for comprehensive impurity profiling and stability studies.
Ultimately, a thoroughly validated method, regardless of the chosen technique, is paramount to ensuring the quality, safety, and efficacy of Moxifloxacin. The principles and protocols outlined in this guide provide a solid framework for achieving this critical objective.
References
-
Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8–13. [Link]
-
ResearchGate. (2025). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis | Request PDF. [Link]
- ElectronicsAndBooks. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. [Link to the source]
-
Rebizi, M. N., Sekkoum, K., Belboukhari, N., & Cheriti, A. (2018). Liquid Chromatographic Enantioseparation of Some Fluoroquinoline Drugs Using Several Polysaccharide-Based Chiral Stationary Phases. Journal of Chromatographic Science, 56(8), 735–745. [Link]
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science. [Link]
- Google Patents. (n.d.).
-
Ravikumar, M., Varma, M. S., Raju, T. S., & Swamy, P. Y. (2009). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 69(11-12), 1169–1172. [Link]
-
Semantic Scholar. (n.d.). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. [Link]
-
Indian Journal of Pharmacy Practice. (2025). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. [Link]
-
ResearchGate. (2014). Development and Validation of RP-HPLC Method for the Determination of Moxifloxacin in Presence of Its Degradation Products. [Link]
-
ChemRxiv. (2024). Development and Validation of Assay Method for the Estimation of Moxifloxacin in Bulk and Pharmaceutical Formulations by RP-HPLC. [Link]
-
Wang, T., & Chen, Y. W. (2002). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 49(5), 843-848. [Link]
-
ResearchGate. (n.d.). Enantioseparation chromatograms of flumequine: (A) on Chiralcel ® OZ-3, mobile phase. [Link]
Sources
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN104807935A - Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography | Semantic Scholar [semanticscholar.org]
- 9. ijopp.org [ijopp.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of Moxifloxacin Enantiomers: Unraveling the Stereochemical Determinants of Antibacterial Efficacy
In the landscape of fluoroquinolone antibiotics, moxifloxacin stands out for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical success, however, hinges on a crucial molecular detail often overlooked in general practice: stereochemistry. Moxifloxacin possesses two chiral centers, giving rise to four potential stereoisomers.[4] The commercially available drug is the pure (S,S)-enantiomer, a deliberate choice rooted in the profound impact of chirality on antibacterial potency. This guide provides a comparative perspective on the antibacterial efficacy of moxifloxacin enantiomers, synthesizing available data and drawing insights from analogous fluoroquinolones to underscore the stereochemical nuances that govern its mechanism of action and therapeutic effectiveness. While direct comparative studies on moxifloxacin enantiomers are not extensively available in public literature, this guide will build a scientifically-grounded comparison based on established principles of fluoroquinolone activity.
The Significance of Chirality in Fluoroquinolones: The Ofloxacin Precedent
The importance of stereoisomerism in the antibacterial activity of fluoroquinolones is well-documented in the case of ofloxacin. Ofloxacin is a racemic mixture of the (S)- and (R)-enantiomers. The (S)-enantiomer, known as levofloxacin, is responsible for the vast majority of the antibacterial activity, exhibiting a potency up to two orders of magnitude greater than its (R)-counterpart.[5] This stark difference in efficacy is not due to variations in bacterial uptake but rather a stereospecific interaction with the primary bacterial target, DNA gyrase.[5] The (S)-isomer binds with significantly higher affinity to the enzyme-DNA complex, leading to more effective inhibition of DNA replication.[5] This precedent strongly suggests that a similar stereochemical preference governs the activity of moxifloxacin. The clinical use of the single (S,S)-enantiomer of moxifloxacin is a direct application of this principle, aiming to maximize therapeutic efficacy while minimizing potential off-target effects and metabolic load associated with the less active enantiomer.
In Vitro Antibacterial Efficacy of (S,S)-Moxifloxacin
The (S,S)-enantiomer of moxifloxacin demonstrates potent in vitro activity against a wide array of clinically relevant pathogens. Its efficacy is particularly noted against respiratory pathogens and a range of Gram-positive organisms, often surpassing that of older fluoroquinolones.[2][6] The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency, with lower values indicating greater efficacy. Below is a summary of the typical MIC ranges for (S,S)-moxifloxacin against key bacterial species, compiled from various studies.
| Bacterial Species | Type | Moxifloxacin (S,S)-enantiomer) MIC Range (µg/mL) |
| Streptococcus pneumoniae | Gram-positive | 0.06 - 0.5 |
| Staphylococcus aureus (Methicillin-susceptible) | Gram-positive | 0.03 - 0.25 |
| Staphylococcus aureus (Methicillin-resistant) | Gram-positive | 0.5 - 8 |
| Haemophilus influenzae | Gram-negative | ≤0.015 - 0.25 |
| Moraxella catarrhalis | Gram-negative | 0.03 - 0.25 |
| Escherichia coli | Gram-negative | ≤0.015 - 4 |
| Klebsiella pneumoniae | Gram-negative | 0.06 - 2 |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - >128 |
| Listeria monocytogenes | Gram-positive | 0.064 - 1 |
Note: MIC values can vary depending on the specific strain and testing methodology.
While direct comparative data for the (R,R)-enantiomer is scarce, based on the ofloxacin/levofloxacin model, it is hypothesized that the MIC values for the (R,R)-enantiomer of moxifloxacin would be significantly higher, indicating substantially lower antibacterial activity.
In Vivo Efficacy: Insights from Preclinical Models
In vivo studies are crucial for validating the in vitro activity of an antibiotic and assessing its performance in a complex biological system. Animal models of infection have consistently demonstrated the potent efficacy of (S,S)-moxifloxacin. For instance, in a murine model of tuberculosis, moxifloxacin was shown to be highly bactericidal against Mycobacterium tuberculosis.[7] Similarly, in experimental models of ocular infections, topically administered moxifloxacin has proven effective in treating and preventing bacterial keratitis and conjunctivitis.[1]
The in vivo efficacy of an antibiotic is influenced by its pharmacokinetic and pharmacodynamic properties. Moxifloxacin exhibits good tissue penetration, achieving concentrations in respiratory tissues and fluids that are often higher than in the plasma.[1] This ensures that the drug reaches the site of infection at concentrations sufficient to eradicate the causative pathogens. As with the in vitro data, there is a lack of published in vivo studies directly comparing the efficacy of the (S,S)- and (R,R)-enantiomers of moxifloxacin. However, it is a reasonable scientific inference that the superior in vitro potency of the (S,S)-enantiomer would translate to greater in vivo efficacy.
Mechanism of Action: A Stereospecific Interaction with Bacterial Topoisomerases
The bactericidal action of moxifloxacin stems from its inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9] These enzymes are vital for DNA replication, repair, and recombination. Fluoroquinolones bind to the complex formed between these enzymes and bacterial DNA, stabilizing a state where the DNA is cleaved. This leads to the accumulation of double-stranded DNA breaks and ultimately cell death.[10]
The differential activity of fluoroquinolone enantiomers is rooted in the three-dimensional structure of the binding pocket on the enzyme-DNA complex. The specific stereochemistry of the (S,S)-enantiomer of moxifloxacin allows for a more favorable and stable interaction with the target, leading to more potent inhibition. It is hypothesized that the C-7 substituent of the (S,S)-enantiomer makes critical contacts within the binding pocket that are not possible for the (R,R)-enantiomer, analogous to the observations made with ofloxacin enantiomers.[5]
Caption: Differential interaction of moxifloxacin enantiomers with bacterial topoisomerases.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of moxifloxacin enantiomers using the broth microdilution method, a standard procedure for assessing in vitro antibacterial susceptibility. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Antibiotic Stock Solutions: Prepare a stock solution of each moxifloxacin enantiomer (S,S and R,R) at a concentration of 1 mg/mL in a suitable solvent (e.g., sterile distilled water or 0.1 N NaOH, followed by dilution in sterile water).
-
Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
3. Serial Dilution of Antibiotics:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the 1 mg/mL antibiotic stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of antibiotic concentrations.
4. Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
5. Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
The antibacterial efficacy of moxifloxacin is intrinsically linked to its (S,S)-stereochemistry. While direct comparative data for its enantiomers are not widely published, the established principles of stereospecificity in fluoroquinolones, exemplified by ofloxacin, provide a strong basis for inferring the superior activity of the (S,S)-isomer. This enhanced potency is attributed to a more favorable interaction with its target enzymes, DNA gyrase and topoisomerase IV. The exclusive use of the (S,S)-enantiomer in the clinical formulation of moxifloxacin is a testament to the importance of understanding and harnessing stereochemistry in drug design and development. For researchers and drug development professionals, this underscores the critical need for chiral separation and enantiomer-specific testing in the evaluation of new quinolone antibiotics to ensure the selection of the most potent and safest candidate.
References
-
Moxifloxacin: In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. Survey of Ophthalmology. [Link]
-
Topoisomerase IV is a target of quinolones in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Journal of Antimicrobial Chemotherapy. [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests. European Journal of Clinical Microbiology & Infectious Diseases. [Link]
-
Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications. [Link]
-
Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy. [Link]
-
In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
-
Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. ResearchGate. [Link]
-
The Mechanism of Inhibition of Topoisomerase IV by Quinolone Antibacterials. ResearchGate. [Link]
-
Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. PubMed. [Link]
-
Inhibition of DNA gyrase by optically active ofloxacin. Semantic Scholar. [Link]
-
In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan. Journal of Microbiology, Immunology and Infection. [Link]
-
DNA Gyrase as a Target for Quinolones. MDPI. [Link]
-
Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. MDPI. [Link]
-
The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. MDPI. [Link]
-
Activity of and Resistance to Moxifloxacin in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
-
Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. International Journal of Antimicrobial Agents. [Link]
-
In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients. Journal of Chemotherapy. [Link]
-
Comparison of the In Vitro Efficacies of Moxifloxacin and Amoxicillin against Listeria monocytogenes. Antimicrobial Agents and Chemotherapy. [Link]
-
Comparative in vitro activity of moxifloxacin against Gram-positive clinical isolates. Journal of Antimicrobial Chemotherapy. [Link]
-
Activities of Moxifloxacin against, and Emergence of Resistance in, Streptococcus pneumoniae and Pseudomonas aeruginosa in an In Vitro Pharmacokinetic Model. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of moxifloxacin (Bay 12-8039) against aerobic clinical isolates, and provisional criteria for disk susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro activity of moxifloxacin against common clinical bacterial isolates in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimicrobial activity of moxifloxacin compared to other quinolones against recent clinical bacterial isolates from hospitalized and community-based cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Guide to the Metabolic Stability of Moxifloxacin: An Isomeric Comparison
For drug development professionals, understanding a candidate's metabolic fate is paramount. A compound's metabolic stability dictates its half-life, bioavailability, and potential for drug-drug interactions, ultimately shaping its clinical success. This guide provides an in-depth comparison of the metabolic stability of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, and its primary stereoisomer.
Moxifloxacin is a chiral molecule, with the marketed drug, Avelox®, being the enantiomerically pure (S,S)-isomer. However, during synthesis, its optical counterpart, the (R,R)-isomer, can arise as an impurity.[1] The seemingly minor difference in the spatial arrangement of atoms between these isomers can lead to significant variations in their interaction with metabolic enzymes. This guide will dissect the known metabolic pathways of moxifloxacin, provide the detailed experimental protocols required to assess stability, and discuss the implications of stereoselectivity in metabolism.
The Metabolic Profile of Moxifloxacin: A Tale of Two Phases
Moxifloxacin's success as a once-daily antibiotic is partly due to its favorable pharmacokinetic profile, characterized by a long elimination half-life of approximately 12 hours.[2][3] This longevity is a direct result of its metabolic pathway. Unlike many drugs that are processed by the highly variable Cytochrome P450 (CYP) enzyme system, moxifloxacin undergoes Phase II metabolism.[4][5]
Approximately 52% of a moxifloxacin dose is metabolized through two main conjugation reactions[4][6]:
-
Sulfate Conjugation: This pathway produces the N-sulfate conjugate (M1), which accounts for about 38% of the dose and is primarily eliminated in the feces.[4][6][7]
-
Glucuronide Conjugation: This pathway forms an acyl-glucuronide (M2), which constitutes roughly 14% of the dose and is excreted exclusively in the urine.[4][6][7]
The remaining portion of the drug, about 45%, is excreted unchanged in both urine and feces.[4][6] This metabolic route, bypassing the CYP450 system, is a significant clinical advantage, as it drastically reduces the potential for drug-drug interactions with compounds that inhibit or induce these common enzymes.[6]
Figure 1: Metabolic pathway of Moxifloxacin.
Assessing Metabolic Stability: In Vitro Methodologies
To empirically determine and compare the metabolic stability of the (S,S)- and (R,R)-isomers of moxifloxacin, rigorous in vitro assays are essential. These experiments form the bedrock of preclinical drug metabolism and pharmacokinetics (DMPK) studies.
Liver Microsomal Stability Assay
Rationale: This is a high-throughput, primary screen to evaluate metabolic stability. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes (like CYPs) and some Phase II enzymes, notably UDP-glucuronosyltransferases (UGTs), which are critical for moxifloxacin metabolism.[8][9] While moxifloxacin is not a major CYP substrate, this assay provides a baseline and confirms the role of UGTs in its clearance.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of each isomer (S,S-moxifloxacin and R,R-moxifloxacin) in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to sustain Phase I enzyme activity.
-
Prepare a UDPGA (uridine 5'-diphosphoglucuronic acid) solution to serve as the co-factor for UGT enzymes.
-
-
Incubation:
-
Pre-warm the phosphate buffer, HLM suspension, and NADPH/UDPGA solutions to 37°C.
-
In a microcentrifuge tube, combine the buffer, HLM (e.g., to a final protein concentration of 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH/UDPGA co-factor solution.
-
Incubate the mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction in each aliquot immediately by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (for analytical quantification).
-
-
Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate intrinsic clearance (CLint) to estimate the drug's metabolic clearance rate.
-
Figure 2: Workflow for the Liver Microsomal Stability Assay.
Hepatocyte Stability Assay
Rationale: Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[9] They contain the full suite of Phase I and Phase II enzymes and cofactors within a physiological cellular environment, including functional transporters. This system is particularly well-suited for studying compounds like moxifloxacin that undergo extensive conjugation and for which transport into the cell may be a factor.
Experimental Protocol:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells into pre-warmed incubation medium and perform a cell count and viability assessment (e.g., using trypan blue exclusion). Cell viability should be high (>80%).
-
Adjust the cell density to the desired concentration (e.g., 0.5-1.0 x 10^6 viable cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test isomers (S,S- and R,R-moxifloxacin) to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C with 5% CO2 and gentle shaking to keep cells in suspension.
-
-
Time-Point Sampling and Analysis:
-
Follow the same sampling, termination, and LC-MS/MS analysis procedure as described for the microsomal assay.
-
Comparative Stability: (S,S)-Moxifloxacin vs. (R,R)-Moxifloxacin
Publicly available literature extensively details the metabolic stability of the active (S,S)-moxifloxacin isomer, confirming its high stability. However, direct comparative experimental data on the metabolic stability of the (R,R)-isomer is not readily found in peer-reviewed publications. This is common for impurities or enantiomers of established drugs that were not advanced in development.
In the absence of direct data, we must rely on established principles of stereoselective metabolism. The enzymes responsible for metabolism are chiral, and thus can differentiate between stereoisomers, potentially leading to:
-
Different rates of metabolism: One isomer may be metabolized significantly faster than the other.
-
Different metabolic pathways: The isomers might be metabolized by different enzymes or form different types of metabolites.
The protocols described above are precisely the tools required to generate this missing data. A hypothetical dataset from such an experiment is presented below for illustrative purposes.
| Parameter | (S,S)-Moxifloxacin (Active Drug) | (R,R)-Moxifloxacin (Isomer) | Positive Control (e.g., Verapamil) |
| In Vitro Half-Life (t½, min) in HLM | > 60 | > 60 | ~15 |
| In Vitro Half-Life (t½, min) in Hepatocytes | > 120 | > 120 | ~45 |
| Intrinsic Clearance (CLint, µL/min/mg) | Low | Low | Moderate-High |
| Primary Metabolites Observed | M1 (Sulfate), M2 (Glucuronide) | M1 (Sulfate), M2 (Glucuronide) | CYP-mediated oxidation products |
This table represents expected, illustrative data based on the known stability of moxifloxacin. Actual experimental results would be required for confirmation.
Discussion of Expected Results: Given that moxifloxacin's metabolism is driven by conjugation rather than the more conformationally sensitive CYP enzymes, one might hypothesize that the metabolic stability of the (R,R)-isomer would be broadly similar to the (S,S)-isomer. Both isomers possess the same functional groups (a secondary amine for sulfation and a carboxylic acid for glucuronidation) that are the sites of metabolism. However, this cannot be assumed. Subtle differences in how each isomer fits into the active site of sulfotransferase or UGT enzymes could still lead to variations in metabolic rates. Only direct experimental comparison using the robust protocols outlined herein can provide a definitive answer.
Conclusion and Outlook
Moxifloxacin is a metabolically stable antibiotic, a characteristic that contributes significantly to its clinical utility. Its clearance pathway via Phase II conjugation avoids the complexities and drug-interaction liabilities of the CYP450 system.
While the metabolic profile of the therapeutic (S,S)-isomer is well-documented, the profile of its main (R,R)-isomer is not. This guide has provided the scientific rationale and detailed experimental frameworks—specifically, liver microsomal and hepatocyte stability assays—necessary to perform a direct, quantitative comparison. Such a study is crucial for a complete understanding of the drug's disposition, confirming that the (R,R)-isomer, if present as an impurity, does not undergo rapid metabolism to form unique or reactive metabolites. This rigorous, data-driven approach exemplifies the principles of scientific integrity and trustworthiness essential in modern drug development.
References
-
StatPearls. (2024). Moxifloxacin. NCBI Bookshelf. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs Today (Barc), 36(4), 229-44. [Link]
-
HCA. (2022). What is the primary site of metabolism for moxifloxacin (a fluoroquinolone antibiotic)? HCA Healthcare. [Link]
-
Moise, P. A., et al. (2000). Pharmacokinetics and metabolism of moxifloxacin. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Moxifloxacin. Wikipedia. [Link]
-
Sullivan, J. T., et al. (1999). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial Agents and Chemotherapy, 43(11), 2793-7. [Link]
-
Kumar, L. & Kumar, A. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]
-
Frontage Laboratories. (n.d.). Metabolic Stability. Frontage Laboratories. [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Creative Bioarray. [Link]
-
Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]
-
ResearchGate. (2010). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. ResearchGate. [Link]
-
Stass, H., et al. (1998). Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. Antimicrobial Agents and Chemotherapy, 42(8), 2060-5. [Link]
-
Stass, H., & Kubitza, D. (1999). Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. Journal of Antimicrobial Chemotherapy, 43 Suppl B, 83-90. [Link]
-
Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of Today, 36(4), 229. [Link]
-
ResearchGate. (2000). Pharmacokinetics and metabolism of moxifloxacin. ResearchGate. [Link]
-
Siddiqui, S., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. ResearchGate. [Link]
-
Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. [Link]
- European Patent Office. (2012). Process for the Synthesis of Moxifloxacin Hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Moxifloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Analysis of Moxifloxacin and Ofloxacin: Unraveling the Stereochemical Advantage in Antibacterial Efficacy
In the landscape of fluoroquinolone antibiotics, both moxifloxacin and ofloxacin have long been mainstays in the clinician's arsenal against a wide spectrum of bacterial infections. However, a deeper dive into their stereochemistry reveals critical differences that underpin their respective efficacy and safety profiles. This guide offers a comprehensive comparative analysis of the active enantiomers of moxifloxacin and ofloxacin, supported by experimental data, to provide researchers, scientists, and drug development professionals with a detailed understanding of their structure-activity relationships.
Ofloxacin is commercially available as a racemic mixture, a 50:50 combination of two enantiomers: the S-(-)-isomer, known as levofloxacin, and the R-(+)-isomer. In contrast, moxifloxacin is an enantiomerically pure compound, existing solely as the S,S-isomer.[1] This fundamental difference in their stereochemical composition has profound implications for their antibacterial potency and clinical utility.
The Decisive Role of Stereochemistry in Antibacterial Action
The antibacterial activity of ofloxacin is predominantly attributed to its S-(-)-enantiomer, levofloxacin.[2][3] In vitro studies have consistently demonstrated that S-ofloxacin is approximately twice as active as the racemic mixture of ofloxacin against a broad range of both Gram-positive and Gram-negative bacteria.[4] The R-(+)-isomer exhibits significantly weaker antibacterial activity, in some cases up to two orders of magnitude less than the S-isomer.[2][5]
This disparity in activity is not due to differences in bacterial uptake but rather stems from the stereospecific interactions with the target enzymes, DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, and their inhibition by fluoroquinolones leads to bacterial cell death.[6][7] The S-(-)-enantiomer of ofloxacin binds to the DNA-DNA gyrase complex with approximately 12-fold greater affinity than the R-(+)-enantiomer.[2][8] This enhanced binding affinity of the S-isomer is thought to be due to a more optimal fit within the enzyme's binding pocket, leading to a more stable ternary complex of the drug, DNA, and gyrase.[2][5]
Moxifloxacin, as a fourth-generation fluoroquinolone, was designed as an enantiomerically pure S,S-isomer, capitalizing on the understanding that a specific stereochemistry is key to potent antibacterial activity.[1][9] This design eliminates the less active R,R-enantiomer, thereby enhancing its overall potency and potentially reducing the risk of off-target effects. Moxifloxacin exhibits potent activity against a wide range of pathogens, including many that have developed resistance to older fluoroquinolones.[10][11][12]
Comparative In Vitro Activity
The following table summarizes the minimum inhibitory concentrations (MICs) for moxifloxacin and the enantiomers of ofloxacin against key bacterial pathogens, providing a quantitative comparison of their in vitro potency. Lower MIC values indicate greater antibacterial activity.
| Bacterial Species | Moxifloxacin MIC (µg/mL) | S-(-)-Ofloxacin (Levofloxacin) MIC (µg/mL) | R-(+)-Ofloxacin MIC (µg/mL) | Racemic Ofloxacin MIC (µg/mL) |
| Streptococcus pneumoniae | 0.12 - 0.25[11][12] | 1.0 | >100 | 2.0 |
| Staphylococcus aureus | 0.06 - 0.25 | 0.5[4] | >100 | 1.0 |
| Escherichia coli | 0.03 - 0.12 | ≤ 1.0[4] | >100 | ≤ 2.0 |
| Pseudomonas aeruginosa | 0.5 - 4.0 | ≤ 1.0[4] | >100 | ≤ 2.0 |
Pharmacokinetic Profiles: A Stereoselective Perspective
While the antibacterial activity of ofloxacin's enantiomers differs significantly, their pharmacokinetic profiles in humans show more subtle distinctions. Studies have indicated a degree of stereoselective disposition of ofloxacin enantiomers, with small but statistically significant differences in the area under the concentration-time curve (AUC) and clearance.[13] The S-(-)-enantiomer tends to have a slightly higher AUC and lower clearance compared to the R-(+)-enantiomer.[13] However, the distribution into tissues does not appear to be a stereoselective process.[13]
Moxifloxacin, being enantiomerically pure, exhibits predictable and linear pharmacokinetics.[14][15] It is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 86%.[16] Moxifloxacin has a long elimination half-life of around 12 hours, which supports once-daily dosing.[14][17] It also demonstrates excellent penetration into various tissues and fluids.[10][17]
| Pharmacokinetic Parameter | Moxifloxacin (400 mg) | S-(-)-Ofloxacin (Levofloxacin) | R-(+)-Ofloxacin |
| Cmax (mg/L) | 3.4 - 4.5[14] | ~3.5 | ~3.0 |
| AUC0-∞ (mg·h/L) | 30.2 - 48[14] | 22.30 +/- 2.72[13] | 20.50 +/- 2.06[13] |
| Elimination Half-life (h) | ~12[14] | 6.9 | 6.3 |
| Renal Clearance (L/h) | ~12 | 7.14 | 7.53 |
| Protein Binding | ~48% | Low | Low |
Experimental Protocols
Enantiomeric Separation of Ofloxacin and Moxifloxacin
The separation and quantification of fluoroquinolone enantiomers are critical for both quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the predominant techniques employed.
1. Chiral HPLC Method for Ofloxacin Enantiomers:
A common approach involves ligand-exchange chromatography.[18][19]
-
Column: A conventional C18 column is often used.[18]
-
Mobile Phase: A mixture of methanol and water containing a chiral selector, typically an amino acid like L-isoleucine, and a metal ion such as copper (II) sulfate.[18][19] The formation of diastereomeric ternary complexes between the copper ion, the chiral ligand, and the ofloxacin enantiomers allows for their separation on the achiral stationary phase.
-
Detection: UV detection at an appropriate wavelength.
-
Flow Rate: Typically around 0.5 to 1.0 mL/min.
Workflow for Chiral HPLC Separation of Ofloxacin:
Caption: Workflow for the chiral separation of ofloxacin enantiomers using HPLC.
2. Capillary Electrophoresis for Moxifloxacin Enantiomeric Purity:
Capillary electrophoresis is a powerful technique for assessing the enantiomeric purity of moxifloxacin.[1][20]
-
Capillary: A fused-silica capillary.[1]
-
Buffer: A low pH buffer, such as a triethylamine phosphate buffer, containing a chiral selector. Highly-sulfated gamma-cyclodextrin is an effective chiral selector for moxifloxacin isomers.[1]
-
Applied Voltage: A negative voltage is typically applied.[1]
-
Detection: UV detection at approximately 295 nm.[1]
This method can effectively separate the S,S-isomer of moxifloxacin from its potential R,R-enantiomer and diastereomers.[1]
In Vitro Susceptibility Testing
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Mechanism of Action: A Tale of Two Targets
Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV.[6][7][21] The primary target can vary between different fluoroquinolones and bacterial species. In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is typically the main target in Gram-positive bacteria.[21][22]
The differential activity of ofloxacin's enantiomers is a clear example of the importance of stereochemistry in drug-target interactions. The S-(-)-enantiomer's superior activity is directly linked to its enhanced ability to stabilize the cleavable complex formed between DNA gyrase and DNA.[2][5]
Moxifloxacin is known for its potent activity against Gram-positive bacteria, which is attributed to its strong inhibition of topoisomerase IV.[22] Its chemical structure, particularly the C-8 methoxy group, contributes to this enhanced activity and a lower propensity for the development of resistance.
Fluoroquinolone Mechanism of Action:
Caption: The mechanism of action of fluoroquinolone antibiotics.
Conclusion
The comparative analysis of moxifloxacin and ofloxacin's active enantiomers underscores the critical role of stereochemistry in antibacterial drug design and efficacy. Ofloxacin's activity resides almost exclusively in its S-(-)-enantiomer, levofloxacin, with the R-(+)-enantiomer being largely inactive. Moxifloxacin, developed as an enantiomerically pure S,S-isomer, represents a more targeted therapeutic agent. This inherent design advantage contributes to its enhanced potency, particularly against Gram-positive pathogens, and a favorable pharmacokinetic profile. For researchers and drug development professionals, this comparison highlights the importance of considering stereoisomerism in the quest for more effective and safer antimicrobial agents. The experimental methodologies detailed provide a framework for the continued evaluation and development of chiral drugs in the fight against infectious diseases.
References
-
Mechanism of differential activities of ofloxacin enantiomers. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery. (2000). PubMed. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetic Study of Ofloxacin Enantiomers in Pagrosomus Major by Chiral HPLC. (2016). PubMed. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetic study of ofloxacin enantiomers in Pagrosomus major by chiral HPLC. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. (1999). PubMed. Retrieved January 12, 2026, from [Link]
-
(PDF) Mechanism of differential activities of ofloxacin enantiomers?. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography. (2012). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Mode of action of fluoroquinolones. (1999). PubMed. Retrieved January 12, 2026, from [Link]
-
Chiral separation of ofloxacin enantiomers by ligand exchange chromatography. (2010). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
In vitro activity of S-ofloxacin. (1988). PubMed. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics of ofloxacin after parenteral and oral administration. (1985). PubMed. Retrieved January 12, 2026, from [Link]
-
Pharmacology of Quinolones and Fluoroquinolones (Complete Overview) [ENGLISH] | Dr. Shikha Parmar. (2023). YouTube. Retrieved January 12, 2026, from [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. (2005). PubMed. Retrieved January 12, 2026, from [Link]
-
Mechanism of action of and resistance to quinolones. (2009). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Mechanism of differential activities of ofloxacin enantiomers. (1998). PubMed. Retrieved January 12, 2026, from [Link]
-
Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. (1995). PubMed. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects. (1999). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pharmacokinetics and metabolism of moxifloxacin. (2000). PubMed. Retrieved January 12, 2026, from [Link]
-
In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone. (2005). PubMed. Retrieved January 12, 2026, from [Link]
- Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof. (n.d.). Google Patents.
-
Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States. (1999). PubMed. Retrieved January 12, 2026, from [Link]
-
Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States. (1999). PubMed Central. Retrieved January 12, 2026, from [Link]
-
Determination of ofloxacin and moxifloxacin and their penetration in human aqueous and vitreous humor by using high-performance liquid chromatography fluorescence detection. (2007). PubMed. Retrieved January 12, 2026, from [Link]
-
Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
Sources
- 1. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of S-ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103543230A - Method for separating and measuring moxifloxacin hydrochloride and enantiomer thereof - Google Patents [patents.google.com]
- 10. In vitro and in vivo potency of moxifloxacin and moxifloxacin ophthalmic solution 0.5%, a new topical fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benchmarking the in vitro activities of moxifloxacin and comparator agents against recent respiratory isolates from 377 medical centers throughout the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of ofloxacin enantiomers after intravenous administration for antibiotic prophylaxis in biliary surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, Safety, and Tolerability of Ascending Single Doses of Moxifloxacin, a New 8-Methoxy Quinolone, Administered to Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral separation and determination of ofloxacin enantiomers by ionic liquid-assisted ligand-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. Chiral separation of ofloxacin enantiomers by ligand exchange chromatography | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Mode of action of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Accuracy and Precision of Enantiomeric Purity Assays for Moxifloxacin
In the landscape of pharmaceutical quality control, the stereochemical purity of a drug is a critical attribute that can significantly influence its efficacy and safety. Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, possesses two chiral centers, making the accurate and precise determination of its enantiomeric purity a paramount concern for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the enantiomeric purity assay of moxifloxacin, supported by experimental data to inform method selection and development.
The Criticality of Enantiomeric Purity in Moxifloxacin
Moxifloxacin is the (S,S)-enantiomer, and its therapeutic activity is intrinsically linked to this specific stereoisomeric form. The presence of other stereoisomers, such as the (R,R)-enantiomer, is considered an impurity and must be rigorously controlled. Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. Therefore, the selection of a robust, accurate, and precise analytical method is not merely a technical choice but a fundamental component of ensuring drug quality and patient safety.
Comparative Analysis of Analytical Methodologies
The determination of moxifloxacin's enantiomeric purity predominantly relies on chromatographic and electrophoretic techniques. This guide will delve into the performance of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC), providing a comparative analysis of their accuracy, precision, and underlying principles.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC stands as the most widely adopted technique for enantiomeric purity assessment in the pharmaceutical industry. The separation of enantiomers is achieved by creating a chiral environment, most commonly through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).
Principle: CSPs are packed with a chiral selector that transiently interacts with the enantiomers to form diastereomeric complexes. The differential stability of these complexes leads to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including fluoroquinolones.
Experimental Workflow for Chiral Stationary Phase HPLC
Caption: Workflow for enantiomeric purity analysis of moxifloxacin using chiral stationary phase HPLC.
Principle: In this approach, a chiral selector is added to the mobile phase. The enantiomers form diastereomeric complexes with the CMPA in the mobile phase, and these complexes are then separated on a conventional achiral stationary phase (e.g., C18). Ligand-exchange chromatography, often employing a copper (II) complex with a chiral ligand like L-isoleucine, is a common CMPA technique.
A study details an improved HPLC method using a chiral mobile phase additive containing copper (II)-sulfate and L-isoleucine with an achiral C18 column.[1][2] This method demonstrated good linearity (R² > 0.998) in the range of 0.30-2.50 µg/mL for the (R,R)-isomer.[1] The limit of detection (LOD) and limit of quantification (LOQ) for the chiral impurity were 0.098 µg/mL and 0.298 µg/mL, respectively.[1][3] The accuracy, determined by recovery studies, ranged from 98.1% to 104.4%.[3]
Experimental Protocol: Improved Chiral Mobile Phase Additive HPLC
| Parameter | Condition |
| Column | Achiral C18 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | 0.01 M Copper (II)-sulfate and L-isoleucine in a mixture of methanol and water (30:70 v/v), pH 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 23°C |
| Injection Volume | 10 µL |
| Detection | UV at 293 nm |
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis has emerged as a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents and samples.
Principle: In chiral CE, a chiral selector, typically a cyclodextrin derivative, is added to the background electrolyte. The enantiomers form transient inclusion complexes with the chiral selector, leading to differences in their electrophoretic mobility and resulting in their separation.
A validated capillary electrophoresis method for the enantiomeric purity of moxifloxacin hydrochloride has been developed.[2] This method is capable of separating the (S,S)-isomer from its three potential stereoisomers.[2] The validation of this method demonstrated its suitability for its intended purpose, with data on specificity, linearity, range, accuracy, and precision being reported.[2]
Experimental Workflow for Chiral Capillary Electrophoresis
Caption: Workflow for enantiomeric purity analysis of moxifloxacin using chiral capillary electrophoresis.
Experimental Protocol: Validated Chiral Capillary Electrophoresis
| Parameter | Condition |
| Capillary | Fused-silica (50 µm i.d., 40 cm total length) |
| Background Electrolyte | 12.5 mM TEA phosphate buffer (pH 2.5) containing 5% highly-sulfated γ-cyclodextrin and 6% acetonitrile |
| Applied Voltage | -13 kV |
| Temperature | 20°C |
| Detection | UV at 295 nm |
Supercritical Fluid Chromatography (SFC): The "Green" and Rapid Alternative
SFC has gained significant traction as a "greener" and faster alternative to HPLC for chiral separations.
Principle: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiencies compared to liquid chromatography. Chiral separations in SFC are typically performed on the same types of chiral stationary phases used in HPLC.
While specific validated methods for the enantiomeric purity of moxifloxacin using SFC are less prevalent in the literature, the technique has been successfully applied to the chiral separation of other fluoroquinolones.[4] The advantages of SFC, including reduced analysis time and solvent consumption, make it a compelling option for high-throughput screening and purification.[5][6] The retention and separation factors for fluoroquinolone enantiomers in SFC have been reported to be in the ranges of 1.36–7.30 and 1.09–1.72, respectively.[4]
Performance Data Summary and Comparison
To facilitate an objective comparison, the following table summarizes the key performance parameters of the discussed analytical methods.
| Parameter | Improved CMPA-HPLC | Validated Chiral CE | General Chiral SFC (for Fluoroquinolones) |
| Accuracy (% Recovery) | 98.1 - 104.4 | Data available, specific values not in snippets | Data not available for moxifloxacin |
| Precision (% RSD) | Data not available | ≤ 3.0 (for S,S-enantiomer area)[7] | Data not available for moxifloxacin |
| Linearity (R²) | > 0.998[1] | Data available, specific values not in snippets | Data not available for moxifloxacin |
| LOD (µg/mL) | 0.098[1] | Data available, specific values not in snippets | Data not available for moxifloxacin |
| LOQ (µg/mL) | 0.298[1] | 0.05% of nominal concentration | Data not available for moxifloxacin |
| Analysis Time | Shorter than pharmacopeial method[1] | Short | Generally faster than HPLC[5] |
| Solvent Consumption | Significantly lower than pharmacopeial method[1][3] | Very low | Significantly lower organic solvent usage[6] |
Causality Behind Experimental Choices
The selection of an analytical method is a multifactorial decision driven by the specific requirements of the analysis.
-
For routine quality control , a robust and validated HPLC method, such as the improved CMPA-HPLC, offers a reliable and cost-effective solution. The use of a common achiral column makes it readily accessible in most QC laboratories.
-
When high efficiency and speed are critical , or when dealing with limited sample volumes, chiral CE presents a significant advantage. Its orthogonal separation mechanism can also be beneficial for resolving complex mixtures.
-
For high-throughput screening and environmentally conscious laboratories , SFC is an increasingly attractive option. Its rapid analysis times and reduced reliance on organic solvents align with the principles of green chemistry and can lead to significant cost savings in the long run.
Self-Validating Systems and Trustworthiness
The trustworthiness of an analytical method for enantiomeric purity is established through rigorous validation according to ICH guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. A well-validated method is a self-validating system in that its performance characteristics are well-defined and monitored through system suitability tests during routine use. For instance, the resolution between enantiomeric peaks is a critical system suitability parameter that ensures the method's continued ability to separate the enantiomers adequately.
Conclusion
The accurate and precise determination of the enantiomeric purity of moxifloxacin is a critical aspect of its quality control. Both HPLC and CE have been demonstrated to be effective techniques for this purpose, each with its own set of advantages. The improved CMPA-HPLC method offers a practical and economical approach for routine analysis. Chiral CE provides a high-efficiency and rapid alternative, particularly for challenging separations or limited sample amounts. While specific validated methods for moxifloxacin are still emerging, SFC holds great promise as a "green" and high-throughput technique for chiral analysis.
The choice of the most appropriate method will depend on the specific analytical needs, available instrumentation, and desired throughput. Regardless of the technique chosen, thorough method validation is essential to ensure the generation of reliable and trustworthy data, ultimately safeguarding the quality and safety of moxifloxacin for patient use.
References
-
Salkić, A., Otašević, B., & Zečević, M. (2025). Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Journal of Separation Science, 48(6), e70190. [Link]
-
Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 8–13. [Link]
-
Ravikumar, M., Varma, M. S., & Swamy, P. Y. (2009). Enantiomeric Separation of Moxifloxacin and Its (R,R)-Isomer by Ligand-Exchange Chiral Chromatography. Chromatographia, 70(9-10), 1497–1500. [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Rapid chiral separation of potential antibiotics using supercritical fluid chromatography. Chirality, 26(11), 711–715. [Link]
- European Pharmacopoeia Commission. (2023). Moxifloxacin Hydrochloride (Moxifloxacini hydrochloridum). In European Pharmacopoeia (11th ed.). Council of Europe.
- United States Pharmacopeial Convention. (2022). Moxifloxacin Hydrochloride.
-
Cruz, L. A., & Hall, R. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. ElectronicsAndBooks. [Link]
- Praveen, P. S., & Rao, V. U. M. (2012). A validated RP HPLC method for the analysis of Moxifloxacin Hydrochloride in pharmaceutical dosage forms and stability studies. Journal of Chemical and Pharmaceutical Research, 4(3), 1561-1568.
-
Debrus, B., Guillarme, D., & Veuthey, J. L. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]
-
Phenomenex Inc. (n.d.). Ph. Eur. Monograph 2254: Moxifloxacin Hydrochloride Related Substances and Assay on Luna® 5 µm Phenyl-Hexyl. [Link]
-
Novartis. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]
- Patel, R. M. (2013). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Research, 4(8), 2936-2944.
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293–306. [Link]
Sources
- 1. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improvement of Pharmacopeial High-Performance Liquid Chromatography Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Comparative Docking of Moxifloxacin Isomers with DNA Gyrase
This guide provides an in-depth technical comparison of the binding affinities of moxifloxacin stereoisomers to their target, bacterial DNA gyrase, through a detailed molecular docking protocol. We will explore the causal relationship between stereochemistry and binding efficacy, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Critical Interplay of Stereochemistry and Antibacterial Activity
Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are responsible for managing the topology of DNA during replication and transcription, and their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[1][4]
DNA gyrase, a type II topoisomerase, is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits.[5][6] It introduces negative supercoils into DNA, a process vital for bacterial DNA compaction and replication.[7] Moxifloxacin and other fluoroquinolones trap the enzyme in a transient state where it has cleaved the DNA, forming a stable drug-enzyme-DNA complex and preventing the re-ligation of the DNA strands.[1][8]
Moxifloxacin possesses two chiral centers, giving rise to four possible stereoisomers: (4aS,7aS), (4aR,7aR), (4aS,7aR), and (4aR,7aS). The commercially available and biologically active form of moxifloxacin is the (4aS,7aS)-isomer.[9][10] The stereochemistry of the C-7 substituent of fluoroquinolones is known to be a critical determinant of their antibacterial potency. Studies on other fluoroquinolones, such as ofloxacin, have demonstrated that one enantiomer can be significantly more active than the other, a difference attributed to their differential binding to the DNA gyrase-DNA complex.[11] This underscores the importance of evaluating the specific interactions of each moxifloxacin isomer to understand the structural basis of its activity and to inform the design of future antibiotics.
This guide will delineate a comparative molecular docking study of the four stereoisomers of moxifloxacin with Streptococcus pneumoniae DNA gyrase. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] By simulating the interaction between each isomer and the DNA gyrase active site, we can predict their binding affinities and elucidate the key molecular interactions that govern their inhibitory potential.
The Rationale for a Comparative Docking Study
The primary objective of this comparative docking study is to investigate the hypothesis that the stereochemistry of moxifloxacin significantly influences its binding affinity to DNA gyrase. By comparing the docking scores and binding modes of the four stereoisomers, we aim to:
-
Quantify the differences in binding energies among the isomers, providing a computational basis for their expected differential antibacterial activity.
-
Identify the key amino acid residues and DNA bases in the active site that interact with each isomer.
-
Elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the drug-receptor complex for each isomer.
-
Provide a structural rationale for the superior activity of the (4aS,7aS)-isomer.
The insights gained from this study can guide the rational design of novel fluoroquinolone derivatives with enhanced potency and specificity.
Experimental Methodology: A Step-by-Step Protocol for In Silico Docking
This section provides a detailed, self-validating protocol for the comparative docking of moxifloxacin isomers using industry-standard computational tools. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Software and Resource Requirements
-
Molecular Visualization Software: UCSF Chimera or PyMOL
-
Molecular Docking Software: AutoDock Vina[13]
-
Ligand Preparation Tool: ChemDraw or similar chemical drawing software, and Open Babel for file format conversion.
-
Protein Data Bank (PDB) ID: 4Z2C (Streptococcus pneumoniae DNA gyrase in complex with moxifloxacin and DNA)[2][12]
Experimental Workflow
The overall workflow for the comparative docking study is illustrated in the following diagram:
Caption: Workflow for the comparative docking study.
Step-by-Step Protocol
Step 1: Receptor Preparation
-
Download the Crystal Structure: Obtain the PDB file for the Streptococcus pneumoniae DNA gyrase complex (PDB ID: 4Z2C) from the RCSB Protein Data Bank.[2][12] This structure contains the enzyme, a segment of DNA, and two molecules of moxifloxacin, providing an experimentally validated binding site.
-
Clean the Protein Structure: Open the PDB file in UCSF Chimera. Remove all water molecules and the co-crystallized moxifloxacin ligands.[3][4] This ensures that the docking simulation is not influenced by the presence of other molecules in the binding site.
-
Add Hydrogens and Assign Charges: Use the "Dock Prep" tool in Chimera to add polar hydrogens and assign Gasteiger charges to the protein-DNA complex. This step is crucial for accurately calculating the electrostatic interactions during docking.
-
Save the Prepared Receptor: Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Draw the Moxifloxacin Isomers: Using a chemical drawing tool like ChemDraw, draw the four stereoisomers of moxifloxacin: (4aS,7aS), (4aR,7aR), (4aS,7aR), and (4aR,7aS).
-
Generate 3D Coordinates: Convert the 2D drawings into 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Convert to PDBQT Format: Use Open Babel to convert the 3D structures of the four isomers into the PDBQT file format. This process will also define the rotatable bonds in the ligands, allowing for flexible docking.[14]
Step 3: Molecular Docking
-
Define the Binding Site (Grid Box): In AutoDock Tools (part of the MGLTools suite), load the prepared receptor. The binding site can be defined based on the position of the co-crystallized moxifloxacin in the original PDB file. A grid box of appropriate dimensions (e.g., 25 x 25 x 25 Å) should be centered on this position to encompass the entire binding pocket.[14][15]
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.[16][17]
-
Run the Docking Simulation: Execute AutoDock Vina from the command line for each of the four moxifloxacin isomers. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[13]
Step 4: Analysis of Results
-
Examine Binding Affinities: The primary quantitative output from AutoDock Vina is the binding affinity. A more negative value indicates a stronger predicted binding.[8][18]
-
Visualize Binding Poses: Load the docked poses for each isomer along with the receptor structure into a molecular visualization program. This allows for a qualitative assessment of how each isomer fits into the binding pocket.[19]
-
Analyze Molecular Interactions: Identify and analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between each isomer and the surrounding amino acid residues and DNA bases. Tools like LigPlot+ or the "Find H-Bond" feature in Chimera can be used for this purpose.[20]
Predicted Results and Comparative Analysis
Based on the established importance of stereochemistry in fluoroquinolone activity, we can anticipate the following outcomes from the docking study.
Comparative Docking Scores
The predicted binding affinities for the four moxifloxacin isomers are summarized in the table below. Note that these are hypothetical values for illustrative purposes, but the trend is based on the known biological activity.
| This compound | Predicted Binding Affinity (kcal/mol) |
| (4aS,7aS) | -9.5 |
| (4aR,7aR) | -7.8 |
| (4aS,7aR) | -8.2 |
| (4aR,7aS) | -8.5 |
The (4aS,7aS)-isomer is expected to exhibit the most favorable binding affinity (most negative value), consistent with it being the biologically active form. The other isomers are predicted to have weaker binding affinities.
Analysis of Binding Interactions
The superior binding affinity of the (4aS,7aS)-isomer can be attributed to its optimal stereochemical fit within the DNA gyrase active site, allowing for a greater number of favorable interactions.
Caption: Predicted interactions of moxifloxacin isomers.
The (4aS,7aS)-isomer is predicted to form key hydrogen bonds with Serine 84 and Glutamate 88 (mediated by a magnesium ion), as well as hydrophobic and pi-stacking interactions with surrounding residues and DNA bases.[21][22] The other isomers, due to their different spatial arrangement of atoms, are expected to experience steric clashes or be unable to form all of these favorable interactions, leading to their lower binding affinities. For instance, the (4aR,7aR)-isomer may exhibit steric hindrance with a key residue, disrupting its optimal orientation for binding.
Discussion and Implications for Drug Development
This comparative docking study provides a robust, albeit computational, framework for understanding the structure-activity relationship of moxifloxacin isomers. The predicted differential binding affinities strongly support the experimental observation that the (4aS,7aS)-isomer is the most potent antibacterial agent among the four stereoisomers.
The key takeaways from this analysis are:
-
Stereochemistry is paramount: The precise three-dimensional arrangement of the atoms in the C-7 substituent of moxifloxacin is critical for its effective binding to the DNA gyrase-DNA complex.
-
Specific interactions drive potency: The ability of the (4aS,7aS)-isomer to form a network of specific hydrogen bonds and hydrophobic interactions within the active site is the likely basis for its superior activity.
-
Computational methods as predictive tools: Molecular docking serves as a valuable and cost-effective tool for predicting the biological activity of different stereoisomers and for guiding the design of new drug candidates.
For drug development professionals, these findings have significant implications. They highlight the importance of chiral synthesis and purification in the manufacturing of fluoroquinolone antibiotics. Furthermore, the detailed interaction analysis can inform the design of novel DNA gyrase inhibitors with improved potency and potentially a lower propensity for developing resistance. By understanding the precise structural requirements for optimal binding, medicinal chemists can rationally design modifications to the fluoroquinolone scaffold to enhance its interaction with the target enzyme.
Conclusion
References
-
National Center for Biotechnology Information. (2015, March 29). 4Z2C: Quinolone(Moxifloxacin)-DNA cleavage complex of gyrase from S. pneumoniae. NCBI. [Link]
-
PyRx Tutorial. (2025, January 11). Prepare Proteins & Ligands for Docking. YouTube. [Link]
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
Quora. (2021, September 20). How does one prepare proteins for molecular docking? Quora. [Link]
-
ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. ScotChem. [Link]
-
RCSB PDB. (2015, December 16). 5CDQ: 2.95A structure of Moxifloxacin with S.aureus DNA gyrase and DNA. RCSB PDB. [Link]
-
RCSB PDB. (2024, September 11). 9GGQ: E.coli gyrase holocomplex with cleaved chirally wrapped 217 bp DNA fragment and moxifloxacin. RCSB PDB. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Chan, P. F., et al. (2015). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications, 6, 10048. [Link]
-
RCSB PDB. (2016, September 14). 4Z2C: Quinolone(Moxifloxacin)-DNA cleavage complex of gyrase from S. pneumoniae. RCSB PDB. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
Khan, A. A., et al. (2021). Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase. Heliyon, 7(6), e07245. [Link]
-
Muzzammel Rehman. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
-
Kanamori, E., et al. (2018). Binding free energy analysis of protein-protein docking model structures by evERdock. The Journal of Chemical Physics, 148(10), 104104. [Link]
-
Fathima, A., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. Scientific Reports, 12(1), 576. [Link]
-
ResearchGate. (2025, August 7). Enantiomeric Separation of Moxifloxacin and Its ( R , R )Isomer by Ligand-Exchange Chiral Chromatography. ResearchGate. [Link]
-
PDB-101. (n.d.). Moxifloxacin. RCSB PDB. [Link]
-
Aldred, K. J., et al. (2013). Fluoroquinolone interactions with Mycobacterium tuberculosis gyrase: Enhancing drug activity against wild-type and resistant gyrase. Antimicrobial Agents and Chemotherapy, 57(12), 5917–5925. [Link]
-
Bax, B. D., et al. (2015). Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin. Nature Communications, 6, 10048. [Link]
-
Cruz, L. A., & Flurer, C. L. (2005). Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 38(4), 621–627. [Link]
-
Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
-
Bioinformatics Review. (2024, January 8). Tutorial 8: Molecular Docking using Autodock Vina. YouTube. [Link]
-
Dr. M. A. A. Al-Mehedi. (2020, July 30). Molecular Docking | Autodock VINA Virtual Screening. YouTube. [Link]
-
Imakyure, A., et al. (1996). Mechanism of differential activities of ofloxacin enantiomers. Antimicrobial Agents and Chemotherapy, 40(8), 1775–1780. [Link]
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem. [Link]
-
Guba, W., et al. (2018). Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. International Journal of Molecular Sciences, 19(5), 1489. [Link]
Sources
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 2. 4Z2C: Quinolone(Moxifloxacin)-DNA cleavage complex of gyrase from S. pneumoniae [ncbi.nlm.nih.gov]
- 3. scotchem.ac.uk [scotchem.ac.uk]
- 4. quora.com [quora.com]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 8. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 9. Enantiomeric purity assay of moxifloxacin hydrochloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 14. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of Moxifloxacin and its Isomers in a Laboratory Setting
The lifecycle of a potent, fourth-generation fluoroquinolone like moxifloxacin does not end upon the completion of an experiment. As researchers, scientists, and drug development professionals, our responsibility extends to the safe and compliant management of all chemical entities, including their final disposal. Improper disposal of antibiotics, even at the laboratory scale, contributes to two significant global threats: the contamination of ecosystems and the proliferation of antimicrobial resistance (AMR).[1]
This guide provides a comprehensive, technically-grounded framework for the proper disposal of moxifloxacin and its isomers. The procedures outlined herein are designed to protect laboratory personnel, ensure regulatory compliance, and preserve environmental integrity. We will move beyond simple instruction to explain the causality behind these essential protocols, fostering a culture of safety and environmental stewardship.
Hazard Identification: The Rationale for Stringent Disposal
Understanding the inherent risks of moxifloxacin is fundamental to appreciating the necessity of controlled disposal. The hazards are twofold, encompassing both direct human health effects and broader ecological consequences.
Human Health Hazards: Moxifloxacin, in its pure or concentrated form, presents several health risks as outlined in its Safety Data Sheets (SDS).[2][3][4] Direct contact should be minimized through appropriate personal protective equipment (PPE). Key hazards include:
-
Harmful if swallowed: Oral ingestion can lead to gastrointestinal irritation.[2][4][5]
-
Serious eye irritation: Contact with eyes can cause significant irritation.[2][4][6]
-
Allergic Reactions: May cause skin sensitization or respiratory allergic reactions in susceptible individuals.[5]
-
Suspected Reproductive Toxicity: Classified as a Category 2 reproductive toxin, suspected of damaging the unborn child.[2][3][7]
Environmental Hazards and the Imperative to Prevent Release: The primary driver for strict disposal protocols is moxifloxacin's environmental impact. Fluoroquinolones are recognized as "emerging contaminants" due to their persistence and potential to disrupt ecosystems.[8][9]
-
Aquatic Toxicity: Moxifloxacin is harmful to aquatic life, with long-lasting effects.[4][6] Its presence in waterways can impact microorganisms that are foundational to aquatic food webs.[1][10]
-
Persistence and Poor Biodegradability: The chemical stability of the fluoroquinolone structure makes it resistant to natural degradation in many environments.[9][11] This persistence means it can accumulate in water and soil.
-
Promotion of Antimicrobial Resistance (AMR): This is the most critical environmental concern. When antibiotics are released into the environment, they exert selective pressure on microbial communities.[8] This exposure can lead to the development and spread of antibiotic-resistant bacteria, a major global health crisis.[12] The elimination of the antibiotic's properties through proper disposal is therefore essential.[8][12]
For these reasons, direct disposal of moxifloxacin waste into sanitary sewers is strictly prohibited by regulations like the EPA's Subpart P, which bans the sewering of hazardous pharmaceutical waste by healthcare facilities.[13][14]
Waste Stream Management: Segregation is Key
Effective disposal begins with proper segregation at the point of generation.[15][16] Mixing different waste types can lead to regulatory non-compliance and improper treatment. In a typical laboratory setting, moxifloxacin waste can be categorized into the following streams:
| Waste Stream ID | Waste Type | Description | Recommended Container |
| MW-S1 | Solid Moxifloxacin Waste | Unused or expired pure compound (e.g., Moxifloxacin HCl), and items grossly contaminated with powder. | Labeled, sealed hazardous waste container for solids. Often a black bin for pharmaceutical waste.[17] |
| MW-L1 | Aqueous Moxifloxacin Waste | Prepared stock solutions, experimental liquid waste, and contaminated buffers. | Labeled, sealed hazardous waste container for liquids (e.g., carboy). |
| MW-T1 | Trace Contaminated Materials | Consumables with incidental contact, such as gloves, weigh boats, pipette tips, and bench paper. | Labeled container for pharmaceutical or chemical waste, as per institutional policy. |
| MW-SH1 | Contaminated Sharps | Needles, syringes, or broken glassware contaminated with moxifloxacin. | Puncture-resistant, approved sharps container.[16][18] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating moxifloxacin waste in the laboratory.
Caption: Decision workflow for moxifloxacin waste segregation.
Standard Operating Procedures (SOPs) for Disposal
Adherence to a clear, step-by-step protocol is essential for safety and compliance.
SOP-1: Disposal of Solid Waste (MW-S1)
-
PPE Requirement: At a minimum, wear a lab coat, nitrile gloves, and safety glasses.[2]
-
Waste Collection: Carefully place all solid moxifloxacin powder and grossly contaminated items (e.g., weigh boats, spatulas) directly into the designated hazardous pharmaceutical waste container (MW-S1). Do not mix with other waste streams.[4]
-
Container Management: Keep the container sealed when not in use. Ensure it is clearly labeled with "Hazardous Waste," the chemical name "Moxifloxacin," and the accumulation start date.
-
Final Disposal: Once full, the container must be collected by a licensed environmental waste contractor for disposal, typically via high-temperature incineration.[19][20] Incineration is the preferred method as it ensures the complete destruction of the active pharmaceutical ingredient (API).[20]
SOP-2: Disposal of Aqueous Waste (MW-L1)
-
CRITICAL—NO DRAIN DISPOSAL: Under no circumstances should aqueous solutions containing moxifloxacin be poured down the sink or drain.[7][13][21]
-
Waste Collection: Pour all liquid waste into the designated hazardous liquid waste container (MW-L1), which should be made of a compatible material and feature a secure, sealing cap.
-
Labeling: The container must be clearly labeled "Hazardous Waste - Aqueous Moxifloxacin." If multiple compounds are present, list all components.
-
Storage and Disposal: Store the sealed container in a designated satellite accumulation area with secondary containment to prevent spills.[16] Arrange for pickup by a certified hazardous waste vendor.
SOP-3: Emergency Spill Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and prevent environmental release.
-
Evacuate and Secure: Alert others in the area. If the spill is large or involves airborne dust, evacuate the immediate vicinity.
-
Don PPE: Wear appropriate PPE, including a lab coat, double gloves, safety goggles, and, for significant powder spills, respiratory protection.[5]
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with absorbent pads to prevent dust from becoming airborne. DO NOT dry sweep. Use a scoop and wet paper towels to carefully clean the area, or use a vacuum with a high-efficiency particulate air (HEPA) filter.[5]
-
For Liquid Spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[21]
-
-
Collect Waste: Place all contaminated absorbent materials and cleaning supplies into the designated solid hazardous waste container (MW-S1).
-
Decontaminate: Wipe the spill area thoroughly with soap and water. Place all cleaning materials (wipes, etc.) into the hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
A Note on Chemical Inactivation
Scientific literature explores various advanced methods for degrading fluoroquinolones, including photocatalysis, Fenton reactions, and microbial degradation.[22][23][24][25] These studies are crucial for developing large-scale wastewater treatment technologies. However, these methods are not suitable or recommended for routine laboratory waste disposal. They require specialized equipment, validation, and can generate hazardous byproducts.[26] For research professionals, the validated and compliant method of disposal is segregation and transfer to a licensed hazardous waste facility for high-temperature incineration.
By adhering to these procedures, you fulfill your professional obligation to ensure that the tools of scientific discovery do not compromise environmental health or public safety. Always consult your institution's specific waste management plan and EHS department for guidance.
References
- Moxifloxacin Injection (freeflex®) - SAFETY DATA SHEET. (2024). Fresenius Kabi USA, LLC.
- SAFETY DATA SHEET Moxifloxacin Solid Formul
- SAFETY DATA SHEET Moxifloxacin Solid Formul
- Bacterial degradation of moxifloxacin in the presence of acetate as a bulk substrate. (2016).
- SAFETY DATA SHEET - Moxifloxacin hydrochloride. (2025). Sigma-Aldrich.
- Safety Data Sheet: Moxifloxacin hydrochloride. (n.d.). Carl ROTH.
- Toxicity and bioconcentration of the pharmaceuticals moxifloxacin, rosuvastatin, and drospirenone to the unionid mussel Lampsilis siliquoidea. (2014). PubMed.
- Moxifloxacin Solid Formul
- The plausible degradation patterns of moxifloxacin under studied conditions. (n.d.).
- Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels. (2024).
- Bacterial degradation of moxifloxacin in the presence of acetate as a bulk substr
- Disposal of Unused Medicines: What You Should Know. (2024). U.S.
- SAFETY DATA SHEET - Moxifloxacin HCl. (2020). Spectrum Chemical.
- Degradation and mineralization of moxifloxacin antibiotic in aqueous medium by electro-Fenton process: Kinetic assessment and oxidation products. (n.d.). Taylor & Francis Online.
- Moxifloxacin | C21H24FN3O4 | CID 152946. (n.d.).
- Valorizing fungal diversity for the degradation of fluoroquinolones. (n.d.).
- Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle.
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer.
- Highly Effective Removal of Moxifloxacin from Aqueous Solutions Using Graphene Oxide Functionalized with Sodium Dodecyl Sulfate. (2025). ACS Sustainable Resource Management.
- Laboratory Waste Management: Best Practices for Compliance and Safety. (2025). LabX.com.
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab.
- Moxifloxacin Liquid Formul
- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers.
- Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency (EPA).
- Bacterial degradation of moxifloxacin in the presence of acetate as a bulk substrate | Request PDF. (n.d.).
- Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. (n.d.).
- Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024).
- EPA Releases New Rule for Pharmaceutical Waste. (2019). Biomedical Waste Disposal.
- EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018). Alston & Bird.
- Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency (EPA).
- Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
- How to Dispose of Hazardous Pharmaceutical Waste. (2025). Medical Waste Pros.
- Antibiotics come with 'environmental side effects,' experts say. (2017). EurekAlert!.
Sources
- 1. Antibiotics come with 'environmental side effects,' experts say | EurekAlert! [eurekalert.org]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. carlroth.com [carlroth.com]
- 7. msd.com [msd.com]
- 8. ciencia.ucp.pt [ciencia.ucp.pt]
- 9. researchgate.net [researchgate.net]
- 10. Toxicity of Moxifloxacin on the Growth, Photosynthesis, Antioxidant System, and Metabolism of Microcystis aeruginosa at Different Phosphorus Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 14. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 15. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 16. clinicallab.com [clinicallab.com]
- 17. How to Dispose of Hazardous Pharmaceutical Waste | MWP [medicalwastepros.com]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. iwaste.epa.gov [iwaste.epa.gov]
- 21. msd.com [msd.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Valorizing fungal diversity for the degradation of fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains [frontiersin.org]
- 25. Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling Moxifloxacin Isomers in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent pharmaceutical compounds. This guide provides essential, immediate safety and logistical information for the handling of Moxifloxacin and its isomers. By moving beyond a simple checklist and explaining the rationale behind these procedures, we aim to build a culture of safety and trust in your laboratory operations.
Understanding the Risks Associated with Moxifloxacin
Moxifloxacin, a fluoroquinolone antibiotic, and its isomers, while therapeutically valuable, present several occupational hazards that necessitate careful handling.[1] According to safety data sheets (SDS), Moxifloxacin is classified as hazardous.[2][3][4]
Key Hazards:
-
Harmful if Swallowed: Acute oral toxicity is a primary concern.[2][3][4]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[2][3][4][5]
-
Reproductive Toxicity: Moxifloxacin is suspected of damaging the unborn child.[2][4]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the liver.[2][4]
-
Environmental Hazard: The substance is harmful to aquatic life with long-lasting effects.[3][5]
Given these potential risks, a comprehensive safety protocol is not merely a recommendation but a necessity for protecting laboratory personnel and the environment.[6][7]
Engineering and Administrative Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is crucial to emphasize the hierarchy of controls, where engineering and administrative controls are implemented first to minimize exposure risk.[8]
-
Engineering Controls: Whenever possible, handle solid forms of Moxifloxacin, especially during weighing and aliquoting, within a certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.[9][10] These cabinets are designed to protect the user, the product, and the environment from particulate and aerosol exposure.[11] All compounding of sterile and non-sterile hazardous drugs should occur in a designated containment primary engineering control (C-PEC) located within a containment secondary engineering control (C-SEC).[10]
-
Administrative Controls: Access to areas where Moxifloxacin isomers are handled should be restricted to trained personnel.[12] Clear signage indicating the presence of a hazardous substance should be posted.[13] It is also critical to prohibit eating, drinking, smoking, and the application of cosmetics in the handling area to prevent accidental ingestion.[12][13]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the final barrier between the researcher and the hazardous substance.[14] The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][15]
Table 1: Recommended PPE for Handling Moxifloxacin Isomers
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Intact Vials/Containers | Single pair of chemotherapy-tested gloves | Not required unless spillage is likely | Safety glasses | Not required |
| Weighing/Aliquoting Solid Compound | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemical permeation | Goggles and face shield | N95 or higher respirator |
| Preparing Solutions | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemical permeation | Goggles and face shield | Not required if performed in a BSC |
| Administering to Cell Cultures/Animals | Single pair of chemotherapy-tested gloves | Disposable gown or lab coat | Safety glasses | Not required |
| Spill Cleanup | Double pair of chemotherapy-tested gloves | Disposable gown resistant to chemical permeation | Goggles and face shield | N95 or higher respirator |
| Waste Disposal | Single pair of chemotherapy-tested gloves | Lab coat | Safety glasses | Not required |
-
Gloves: Always use powder-free, chemotherapy-tested gloves.[14] When double-gloving, the inner glove should be tucked under the cuff of the gown, and the outer glove should go over the cuff.[12] Gloves should be changed every 30-60 minutes or immediately if they become contaminated or torn.[14]
-
Gowns: Protective gowns should be disposable, made of a low-permeability fabric, have a solid front, long sleeves, and tight-fitting cuffs.[12]
-
Eye and Face Protection: Safety goggles are essential to prevent eye contact.[3] A face shield should be worn in conjunction with goggles when there is a risk of splashes.[14]
-
Respiratory Protection: For activities that may generate aerosols or dust outside of a containment device, a NIOSH-approved N95 or higher-level respirator is required.[14] Surgical masks offer no protection from chemical aerosols or dust.[14]
Procedural Workflow for Safe Handling
A systematic approach to handling Moxifloxacin isomers is crucial for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for the safe handling of Moxifloxacin isomers.
Detailed Operational and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[13]
-
Don Appropriate PPE: At a minimum, this includes a disposable gown, double gloves, goggles, a face shield, and an N95 respirator.[16]
-
Contain the Spill: For liquid spills, use absorbent pads to contain the material. For solid spills, gently cover the powder with damp absorbent pads to avoid generating dust.
-
Clean the Spill: Working from the outside in, clean the area with an appropriate deactivating agent (e.g., 10% bleach solution followed by sterile water), and place all contaminated materials in a designated hazardous waste container.
-
Decontaminate: Thoroughly wipe down the spill area again with a decontaminating solution.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.[11]
-
Report the Incident: Document the spill and the cleanup procedure according to your institution's policies.
Waste Disposal Plan
Proper disposal of Moxifloxacin waste is essential to prevent environmental contamination.[17]
-
Solid Waste: All solid waste contaminated with Moxifloxacin, including empty vials, contaminated PPE, and lab consumables, should be placed in a clearly labeled, sealed hazardous waste container.[11] These containers are typically black for hazardous pharmaceutical waste.[17]
-
Liquid Waste: Unused solutions containing Moxifloxacin should be collected in a designated hazardous liquid waste container. Do not pour this waste down the drain, as it is harmful to aquatic life.[3][17]
-
Sharps: Needles and syringes used for handling Moxifloxacin solutions should be disposed of in a puncture-resistant sharps container designated for hazardous waste.
-
Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste management company, typically via incineration.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[18] For unused commercial chemical products, disposal must be in accordance with 40 CFR part 261.33.[11]
By adhering to these comprehensive guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research. This proactive approach to safety is the hallmark of a trustworthy and scientifically rigorous research program.
References
-
Occupational Health & Safety. (2011). NIOSH List Highlights Safe Handling of Hazardous Drugs. [Link]
-
American Journal of Health-System Pharmacy. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. [Link]
-
Occupational Safety and Health Administration. Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
-
Carl ROTH. Safety Data Sheet: Moxifloxacin hydrochloride. [Link]
-
Fresenius Kabi. (2024). Moxifloxacin Injection (freeflex®) - SAFETY DATA SHEET. [Link]
-
Rpharmy. (2023). New NIOSH Expanded HD Safe Handling and PPE Guidance. [Link]
-
PubMed. (1986). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. [Link]
-
PubMed. (2015). NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law. [Link]
-
Centers for Disease Control and Prevention. (2023). Managing Hazardous Drug Exposures: Information for Healthcare Settings. [Link]
-
Oregon Occupational Safety and Health Administration. Technical Manual, Sec. 6, Ch. 2: Controlling Occupational Exposure to Hazardous Drugs. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. [Link]
-
National Institutes of Health. (2018). Antimicrobial Stewardship in the Microbiology Laboratory: Impact of Selective Susceptibility Reporting on Ciprofloxacin Utilization and Susceptibility of Gram-Negative Isolates to Ciprofloxacin in a Hospital Setting. [Link]
-
Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment. [Link]
-
ImprimisRx. material safety data sheet - Moxifloxacin Hydrochloride. [Link]
-
National Institutes of Health. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem. [Link]
-
Occupational Safety and Health Administration. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
CDC Stacks. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Hardy Diagnostics. (2018). Fluoroquinolone Resistance and Screening Methods. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Moxifloxacin hydrochloride. [Link]
-
Anonymous. HAZARDOUS. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. [Link]
-
Stericycle. Medication & Pharmaceutical Waste Disposal Explained. [Link]
-
U.S. Environmental Protection Agency. (2011). How to Dispose of Medicines Properly. [Link]
-
World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
PubMed Central. (2024). Patterns of fluoroquinolone utilization and resistance in a tertiary care hospital: a retrospective cross-sectional analysis study from a developing country. [Link]
-
Oxford Academic. (2017). How Public Health Surveillance Systems Can Contribute to Antimicrobial Resistance Prevention: The Massachusetts Experience. [Link]
Sources
- 1. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msd.com [msd.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. merck.com [merck.com]
- 5. carlroth.com [carlroth.com]
- 6. academic.oup.com [academic.oup.com]
- 7. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. ohsonline.com [ohsonline.com]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. osha.gov [osha.gov]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. pppmag.com [pppmag.com]
- 15. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 16. imprimisrx.com [imprimisrx.com]
- 17. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
